Cefdinir monohydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
213978-34-8 |
|---|---|
Molecular Formula |
C14H15N5O6S2 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C14H13N5O5S2.H2O/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6;/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23);1H2/b18-7-;/t8-,12-;/m1./s1 |
InChI Key |
QWUVJQSNISEEQI-KYIYMPJCSA-N |
SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O.O |
Isomeric SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O.O |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O.O |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Crystallization of Cefdinir Monohydrate
Cefdinir is a third-generation oral cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins, which ultimately leads to bacterial cell lysis.[4] The efficacy and stability of the final drug product are critically dependent on the synthesis of a high-purity active pharmaceutical ingredient (API) and its crystallization into the desired form, typically a stable monohydrate. This guide provides a detailed overview of the core methodologies for the synthesis and crystallization of Cefdinir.
Part 1: Synthesis of Cefdinir
The synthesis of Cefdinir primarily involves the acylation of the 7-amino cephem nucleus with a protected aminothiazole side chain. Several strategies have been developed to optimize this process for yield, purity, and industrial scalability.
Core Synthetic Strategies
Two predominant pathways for Cefdinir synthesis are:
-
Direct Acylation of 7-AVCA: This is a common and efficient route that begins with 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA). The amino group at the C-7 position is acylated using an activated form of the (Z)-2-(2-amino-4-thiazolyl)-2-hydroxyiminoacetic acid side chain. To facilitate this reaction, the side chain is often activated as a thioester, such as 2-mercaptobenzothiazolyl (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyimino acetate.[2][5] The reaction is typically carried out in the presence of a base like N-methyl morpholine or triethylamine.[5]
-
Protected Intermediates Route: This approach utilizes protecting groups to prevent unwanted side reactions and facilitate purification. The synthesis may start from the more readily available 7-aminocephalosporanic acid (7-ACA).[6] Key steps involve the formation of the 3-vinyl group, protection of the carboxylic acid (e.g., as a diphenylmethyl ester) and the aminothiazole group (e.g., with a trityl group), followed by the coupling reaction.[6] The final step is the simultaneous or sequential cleavage of these protecting groups, often using a strong acid like trifluoroacetic acid (TFA), to yield the final Cefdinir molecule.[1][7]
The choice of synthetic route often involves a trade-off between the number of steps, cost of reagents, and the ease of purification. The use of protecting groups can lead to cleaner reactions and higher purity intermediates but adds steps for protection and deprotection.
Logical Workflow for Cefdinir Synthesis
The following diagram illustrates a generalized workflow for the synthesis of Cefdinir, highlighting the key stages from starting materials to the crude API.
Quantitative Data on Synthesis
The following table summarizes various reported conditions and outcomes for Cefdinir synthesis.
| Method | Key Starting Material | Key Reagents/Base | Solvent | Typical Yield | Reported Purity | Reference |
| Acylation | 7-AVCA | 2-mercaptobenzothiazolyl thioester, N-Methyl Morpholine | Tetrahydrofuran/Water | ~85% | >99% (after purification) | [5] |
| Acylation | 7-AVCA | (Z)-(2-aminothiazol-4-yl)-2-trityloxyiminoacetic acid 2-benzothiazolylthioester, tri-n-butylamine | N,N-dimethylacetamide | ~96% (as p-TsOH salt) | High | [3] |
| Protected Route | 7-ACA derivative | Tributylamine, Trifluoroacetic acid, Triethylsilane | Dichloromethane | Not specified | High | [6][7] |
| Deprotection | Trityl Cefdinir Mesylate DMAC solvate | Phosphoric Acid | Acetonitrile | 98.3% (as phosphate salt) | High | [8] |
Part 2: Crystallization of this compound
Crude Cefdinir obtained from synthesis contains impurities that must be removed.[9][10] Crystallization is a critical final step that not only purifies the API but also isolates the desired polymorphic form, this compound (often referred to as Crystal Form B), which exhibits favorable stability and dissolution characteristics.[11][12]
Crystallization Methodologies
The most common method for obtaining crystalline Cefdinir is through controlled precipitation by pH adjustment.
-
Dissolution: Crude Cefdinir or, more commonly, a purified intermediate salt (e.g., cesium, potassium, phosphate, or TFA salt) is dissolved in a suitable solvent, typically water or a mixture of water and a water-miscible organic solvent.[2][8][13] The use of an intermediate salt allows for effective purification before the final crystallization step.
-
Purification of Solution: The resulting solution may be treated with activated carbon to remove colored impurities and filtered to remove particulate matter.[13]
-
Precipitation by pH Adjustment: The clear solution is cooled, often to a temperature between 0°C and 15°C.[8][13][14] An acid (e.g., hydrochloric acid, sulfuric acid) is then added to adjust the pH to the isoelectric point of Cefdinir, typically between 1.5 and 3.0.[13][14] This dramatic decrease in solubility induces the crystallization of Cefdinir.
-
Isolation and Drying: The precipitated crystals are collected by filtration, washed with cold water, and then carefully dried under controlled temperature and humidity to yield this compound.[2][13]
Crystallization Workflow
The diagram below outlines the typical workflow for the crystallization of this compound from a purified intermediate.
Quantitative Data on Crystallization
The table below provides a summary of conditions used in various crystallization protocols.
| Starting Material | Solvent System | pH for Precipitation | Temperature | Resulting Form | Reported Purity | Reference |
| Cefdinir Cesium Salt | Water | 2.2 - 2.5 | 8 - 12°C | Crystalline Form B | 99.5% (HPLC) | [13] |
| Cefdinir Potassium Salt | Water | 1.8 - 2.4 | 8 - 12°C | Crystalline Form A/B | 99.5% (HPLC) | [13] |
| Cefdinir Phosphate Salt | Water | 3.0 (adjusted with ammonia) | 0 - 5°C | Crystalline Form B | 99.7% (HPLC) | [8] |
| Moist Cefdinir (syn isomer) | Water / Ethyl Acetate (10:1) | 2.0 | 0 - 2°C | New Crystalline Form | 99.9% (impurities 0.10%) | [14] |
Part 3: Detailed Experimental Protocols
The following protocols are representative examples derived from published literature and patents. They are intended for instructional purposes and should be adapted and optimized based on laboratory or plant-specific conditions.
Protocol 1: Synthesis of Cefdinir via Acylation of 7-AVCA
(Based on the method described by Babu, et al.)[5]
-
Preparation of Activated Side Chain (IV):
-
A mixture of anhydrous (Z)-2-(2-amino-4-thiazol)-2-acetoxyiminoacetic acid (III, 164 g), triphenylphosphine (235.5 g), and bis(benzothiazol-2-yl) disulfide (II, 249.8 g) are combined in methylene chloride (MDC, 2460 mL).
-
The mixture is stirred for 30 minutes at 15-20°C.
-
Triethylamine (76.09 g) is added gradually at the same temperature and stirred for another 30 minutes.
-
The reaction progress is monitored by HPLC. Upon completion, the precipitated product is filtered, washed with MDC, and dried under vacuum to afford the activated thioester (IV). (Reported Yield: ~80%).[5]
-
-
Synthesis of Cefdinir (I):
-
7-amino-3-vinyl cephem-4-carboxylic acid (V, 7-AVCA, 164 g) and the activated side chain (IV, 336 g) are suspended in a mixture of Tetrahydrofuran (THF, 2184 mL) and water (546 mL).
-
The reaction mixture is cooled to 10-15°C.
-
N-methyl morpholine (92.8 g) is added dropwise over 2 hours while maintaining the temperature.
-
The mixture is stirred for an additional 3 hours at 25-30°C and monitored by HPLC.
-
Once the starting material (V) is less than 1%, the mixture is extracted with methylene chloride (3 x 1082 mL) to remove byproducts.
-
Water (866 mL) is added to the aqueous layer, which is then degassed under reduced pressure to remove residual THF.
-
The pH of the aqueous solution is adjusted to 6.0-6.5 with a 10% potassium carbonate solution.
-
The solution is treated with activated carbon and filtered.
-
The filtrate is cooled to 0-5°C and the pH is adjusted to 2.5-2.8 using 10% hydrochloric acid to precipitate the product.
-
The solid is filtered, washed with cold water, and dried at 40-45°C to afford Cefdinir. (Reported Yield: ~85%).[5]
-
Protocol 2: Crystallization of Cefdinir Form B from Cesium Salt
(Based on the process described in Patent WO2007053723A2)[13]
-
Dissolution and Purification:
-
Cefdinir cesium salt (100 g) is dissolved in water (2500 mL) at 25-30°C.
-
Activated carbon (10 g) and EDTA (1.0 g) are added to the solution.
-
The mixture is stirred for 15-30 minutes at 25-30°C.
-
The solution is filtered through a celite bed to obtain a clear solution.
-
-
Crystallization:
-
The clear filtrate is cooled to 8-12°C.
-
The pH of the solution is carefully adjusted to 2.2-2.5 by the slow addition of 10% hydrochloric acid.
-
The solution is stirred at this temperature to allow for complete crystallization.
-
-
Isolation and Drying:
-
The precipitated solid is collected by filtration.
-
The crystal cake is washed with cold water.
-
The product is dried under appropriate conditions until the desired moisture content for the monohydrate is achieved. The resulting product is crystalline Cefdinir Form B. (Reported Yield: 74 g, 99.5% HPLC purity).[13]
-
References
- 1. Cefdinir - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. US6093814A - Process for preparation of cefdinir - Google Patents [patents.google.com]
- 4. What is the mechanism of Cefdinir? [synapse.patsnap.com]
- 5. asianpubs.org [asianpubs.org]
- 6. An alternative procedure for preparation of cefdinir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CEFDINIR synthesis process - Patent 2030975 [data.epo.org]
- 8. CN103012433B - Preparation method of cefdinir crystal form B - Google Patents [patents.google.com]
- 9. veeprho.com [veeprho.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cefdinir: A comparative study of anhydrous vs. monohydrate form. Microstructure and tabletting behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2007053723A2 - Process for the preparation of cefdinir - Google Patents [patents.google.com]
- 14. US20030204082A1 - Crystalline form of cefdinir - Google Patents [patents.google.com]
Physicochemical properties of Cefdinir monohydrate for pre-formulation studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential physicochemical properties of Cefdinir monohydrate, a third-generation cephalosporin antibiotic. Understanding these characteristics is critical for the successful pre-formulation and formulation development of stable, effective, and bioavailable dosage forms. The data and methodologies presented herein are compiled to support researchers in the pharmaceutical field.
General Information
| Property | Value | Reference |
| Chemical Name | (6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid monohydrate | [1] |
| Molecular Formula | C₁₄H₁₅N₅O₆S₂ | [1] |
| Molecular Weight | 413.4 g/mol | [1] |
| CAS Number | 213978-34-8 | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
Solubility Profile
The solubility of Cefdinir is highly pH-dependent, a critical factor for its dissolution and absorption in the gastrointestinal tract. Cefdinir is classified as a Biopharmaceutics Classification System (BCS) class IV drug, indicating low solubility and low permeability.[3][4]
| Solvent/Medium | Solubility (mg/mL) | Reference |
| Water | 0.46 | [3][5] |
| 0.1M HCl | 1.56 | [5] |
| pH 2.5 | 0.52 (minimum solubility) | [3] |
| pH 4.0 Acetate Buffer | 0.72 | [5] |
| pH 7.0 Phosphate Buffer | 19.56 - 21 | [5][6] |
| Sodium Bicarbonate | 83 | [5] |
| Methanol | 0.19 | [5] |
| Acetonitrile | <0.01 | [5] |
| DMSO | >350 | [5] |
| Dimethyl formamide | ~0.3 | [7] |
Experimental Protocol: Equilibrium Solubility Determination
The equilibrium solubility of this compound in various media can be determined using the shake-flask method.
-
Preparation: An excess amount of this compound is added to a series of vials containing different solvents and buffers of physiological and formulation relevance (e.g., water, 0.1N HCl, phosphate buffers at various pH levels).
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Analysis: After equilibration, the suspensions are filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids. The concentration of Cefdinir in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][8]
Dissociation Constant (pKa)
The pKa values indicate the pH at which the drug is 50% ionized. Cefdinir has three ionizable groups.[5]
| Ionizable Group | pKa Value | Reference |
| -COOH (cephem moiety) | 1.9 | [5] |
| -NH₂ (aminothiazole moiety) | 3.3 | [5] |
| =N-OH (oxime moiety) | 9.9 | [5] |
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is limited.
-
Titration: The solution is titrated with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa values are determined from the inflection points of the curve or by analyzing the first derivative of the titration data.
Partition and Distribution Coefficient (LogP & LogD)
The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a drug's lipophilicity, which influences its permeability across biological membranes.
| Parameter | Value | Reference |
| LogP | -0.2 to -3.47 | [9] |
The LogD is pH-dependent due to the ionizable nature of Cefdinir. Pre-formulation studies should evaluate LogD at various physiological pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
Experimental Protocol: LogD Determination (Shake-Flask Method)
-
System Preparation: A biphasic system of n-octanol and an aqueous buffer of a specific pH is prepared and mutually saturated.
-
Partitioning: A known amount of this compound is added to the biphasic system. The mixture is shaken until equilibrium is reached.
-
Phase Separation and Analysis: The mixture is centrifuged to separate the n-octanol and aqueous layers. The concentration of Cefdinir in both phases is determined by a suitable analytical method like HPLC.
-
Calculation: LogD is calculated as the logarithm of the ratio of the concentration of Cefdinir in the n-octanol phase to its concentration in the aqueous phase.
Solid-State Characterization
Melting Point
| Property | Value | Reference |
| Melting Point | 170°C (with decomposition) | [10][11] |
Polymorphism
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs can exhibit different physicochemical properties, including solubility and stability. Cefdinir is known to exist in different crystalline forms, including an anhydrous form and a monohydrate.[12][13] The monohydrated form has been shown to have a faster dissolution profile compared to the anhydrous form.[12] The stability of the crystalline form during manufacturing and storage is crucial.[13]
Experimental Protocol: Polymorphic Screening
Polymorphic screening is essential to identify and characterize different crystalline forms.
-
Crystallization Studies: Cefdinir is recrystallized from a wide variety of solvents under different conditions (e.g., temperature, evaporation rate).
-
Characterization Techniques: The resulting solid forms are characterized using techniques such as:
-
Powder X-Ray Diffraction (PXRD): To identify unique crystalline structures.
-
Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.[4]
-
Thermogravimetric Analysis (TGA): To assess thermal stability and solvent/water content.
-
Infrared (IR) Spectroscopy: To identify differences in molecular vibrations between polymorphs.
-
Stability Profile
Stability studies are crucial to determine the shelf-life and storage conditions for the drug substance and product.
pH-Dependent Stability in Solution
Cefdinir's stability in aqueous solutions is pH-dependent. It exhibits maximum stability in the pH range of 3 to 7, with degradation increasing at pH extremes (pH 1 and 9).[5]
Solid-State Stability
Forced degradation studies are performed to understand the degradation pathways of this compound under various stress conditions.
| Stress Condition | Observation | Reference |
| Acidic (0.1 M HCl, 60°C, 60 min) | ~20.14% degradation | [14] |
| Alkaline (0.1 N NaOH, 60°C, 60 min) | Highly labile, ~48.83% degradation | [14] |
| Oxidative (3% H₂O₂, 60°C, 60 min) | ~31.20% degradation | [14] |
| Thermal (60°C, 60 min) | Relatively stable, ~20.12% degradation | [14] |
| Photolytic (UV light, 24 hours) | Relatively stable, ~8.55% degradation | [14] |
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions or solid samples of this compound.
-
Stress Application: Expose the samples to a range of stress conditions as outlined in ICH guidelines (Q1A R2), including acidic, basic, oxidative, thermal, and photolytic stress.
-
Time-point Sampling: At specified time intervals, withdraw samples.
-
Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent drug from its degradation products.[14][15]
-
Peak Purity: Assess the peak purity of the Cefdinir peak to ensure no co-eluting degradation products are present.
Conclusion
The physicochemical properties of this compound, particularly its pH-dependent solubility, multiple ionization states, and potential for polymorphism, are paramount considerations in pre-formulation studies. A thorough understanding and characterization of these properties using the outlined experimental protocols will enable the rational design and development of robust and bioavailable pharmaceutical dosage forms. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the formulation of Cefdinir.
References
- 1. This compound | C14H15N5O6S2 | CID 11993766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Cefdinir Solid Dispersion Composed of Hydrophilic Polymers with Enhanced Solubility, Dissolution, and Bioavailability in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Cefdinir [dailymed.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. banglajol.info [banglajol.info]
- 9. Cefdinir | C14H13N5O5S2 | CID 6915944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cefdinir [drugfuture.com]
- 11. Cefdinir - Wikipedia [en.wikipedia.org]
- 12. Cefdinir: A comparative study of anhydrous vs. monohydrate form. Microstructure and tabletting behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products as per International Conference on Harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method development for the determination of cefdinir and its related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefdinir Monohydrate: A Technical Guide to its Solubility Profile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of cefdinir monohydrate in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this third-generation cephalosporin antibiotic. The data has been compiled from various scientific and regulatory sources to ensure accuracy and relevance for professionals in the pharmaceutical field.
Quantitative Solubility Data
The solubility of this compound in a selection of organic solvents has been determined and is summarized in the table below. It is important to note that solubility can be influenced by various factors including the specific experimental conditions such as temperature, the crystalline form of the solute, and the purity of both the solute and the solvent. The data presented here should be considered as a reference, and it is recommended to perform experimental verification for specific applications.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Qualitative Description |
| Methanol | Not Specified | 0.19[1] | Sparingly Soluble[2] |
| Acetonitrile | Not Specified | < 0.01[1] | Slightly Soluble[2] |
| Ethanol (95%) | Not Specified | Not Specified | Slightly Soluble[2] |
| Diethyl Ether | Not Specified | Not Specified | Practically Insoluble[2] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | >350[1], 79[3], 33.33[4], 2.5[5] | Soluble[5] |
| Dimethylformamide (DMF) | Not Specified | 0.3[5] | Not Specified |
Note on DMSO Solubility: A significant range of solubility values for cefdinir in DMSO has been reported in the literature[1][3][4][5]. This variability may be attributable to differences in experimental methodologies, the form of cefdinir used (e.g., anhydrous vs. monohydrate), and the specific conditions of the study. Researchers should exercise caution and determine the solubility for their specific needs.
Experimental Protocols
The determination of this compound solubility is crucial for various stages of drug development. The following sections detail the methodologies for the most common experimental protocols cited in the literature.
Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, clear container (e.g., a glass vial or flask). The amount of excess solid should be sufficient to ensure that a saturated solution is formed and that solid particles are visible after equilibration.
-
Equilibration: The container is sealed to prevent solvent evaporation and agitated at a constant temperature for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. A mechanical shaker or rotator is used to provide consistent agitation.
-
Phase Separation: After equilibration, the suspension is allowed to stand undisturbed for a sufficient time to allow the excess solid to sediment. Subsequently, the supernatant is carefully separated from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a chemically inert, fine-pore membrane filter (e.g., 0.22 µm or 0.45 µm) that does not adsorb the solute.
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a precise and accurate method for determining the concentration of cefdinir in solution.
Typical HPLC Parameters:
-
Column: A reversed-phase column, such as a C18 column, is commonly used.
-
Mobile Phase: The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous buffer is a critical parameter and should be controlled.
-
Flow Rate: A constant flow rate is maintained, for example, 1.0 mL/min.
-
Detection: UV detection is typically performed at a wavelength where cefdinir exhibits maximum absorbance, often around 254 nm or 288 nm.
-
Quantification: The concentration of cefdinir in the sample is determined by comparing its peak area to a standard curve prepared from solutions of known cefdinir concentrations.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.
Caption: Workflow for this compound Solubility Determination.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Cefdinir Monohydrate via X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystallographic analysis of Cefdinir monohydrate, a third-generation cephalosporin antibiotic. Understanding the solid-state structure of an active pharmaceutical ingredient (API) is paramount in drug development, influencing critical parameters such as stability, solubility, and bioavailability. This document outlines the experimental protocols for X-ray powder diffraction (XRPD), presents available crystallographic data, and illustrates the workflow and mechanism of action of Cefdinir.
Introduction to the Crystalline Forms of Cefdinir
Cefdinir (chemical formula C₁₄H₁₃N₅O₅S₂) is known to exist in various solid-state forms, including anhydrous and hydrated crystals. The specific arrangement of molecules in the crystal lattice can significantly impact the physicochemical properties of the drug. While comprehensive crystallographic data for anhydrous Cefdinir and a Cefdinir sesquihydrate are available in the scientific literature, detailed structural information for the monohydrate form, often referred to as crystal form B in patent literature, is less accessible in the public domain. This guide collates the available data to provide a comparative overview.
Crystallographic Data
The following tables summarize the known crystallographic data for different forms of Cefdinir. While a complete, refined crystal structure for the monohydrate is not publicly available, characteristic XRPD peaks have been identified from patent literature. For a comprehensive understanding, the fully characterized anhydrous and sesquihydrate forms are also presented.
Table 1: X-ray Powder Diffraction Peaks for Cefdinir Crystalline Form
| 2θ Angle (± 0.2°) |
| 15.2 |
| 18.2 |
| 22.0 |
| 22.4 |
| 23.9 |
| 24.9 |
| 28.5 |
Note: This data is derived from patent literature for a crystalline form of Cefdinir, which is consistent with descriptions of the monohydrate (crystal form B). Complete unit cell data is not provided in the source.
Table 2: Comparative Crystallographic Data for Anhydrous Cefdinir and Cefdinir Sesquihydrate
| Parameter | Anhydrous Cefdinir | Cefdinir Sesquihydrate |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | C2 |
| a (Å) | 5.35652(4) | 23.98775(20) |
| b (Å) | 19.85676(10) | 5.01646(3) |
| c (Å) | 7.57928(5) | 15.92016(12) |
| β (°) ** | 97.050(1) | 109.4470(8) |
| Volume (ų) ** | 800.061(6) | 1806.438(16) |
| Z | 2 | 4 |
Data sourced from Kaduk et al., Powder Diffraction (2019).[1][2]
Experimental Protocols for X-ray Diffraction Analysis
The determination of the crystal structure of a pharmaceutical powder like this compound involves a systematic experimental approach.
Sample Preparation
Proper sample preparation is critical to obtain high-quality diffraction data.
-
Grinding: The this compound sample should be gently ground using a mortar and pestle to achieve a fine, homogenous powder. This ensures a sufficient number of randomly oriented crystallites for accurate intensity measurements. Aggressive grinding should be avoided as it can induce phase transformations or amorphization.
-
Sample Mounting: The fine powder is then packed into a sample holder. A back-loading technique is often preferred to minimize preferred orientation of the crystals. The surface of the sample should be flat and level with the surface of the holder. For very small sample quantities, capillary mounting can be utilized.
X-ray Powder Diffraction (XRPD) Data Collection
-
Instrumentation: A modern powder diffractometer equipped with a copper X-ray source (Cu Kα radiation) and a sensitive detector is typically used.
-
Instrument Setup: The X-ray generator is set to standard operating conditions (e.g., 40 kV and 40 mA).
-
Scan Parameters: Data is collected over a broad 2θ range (e.g., 5° to 70°) with a small step size and sufficient counting time to ensure good signal-to-noise ratio. A continuous scan or step-scan mode can be used.
Data Analysis and Structure Refinement
-
Phase Identification: The initial step in data analysis is to compare the experimental diffraction pattern with databases such as the Powder Diffraction File™ (PDF®) to identify the crystalline phase(s) present.
-
Indexing: The diffraction peaks are indexed to determine the unit cell parameters and crystal system.
-
Structure Solution and Rietveld Refinement: For a new crystal structure, the arrangement of atoms in the unit cell is determined (ab initio structure solution). The Rietveld refinement method is then employed to refine the crystal structure model. This involves a least-squares fitting of a calculated diffraction pattern to the experimental data. The refinement process adjusts various parameters, including lattice parameters, atomic positions, and peak profile parameters, to achieve the best possible fit.
Visualizing the Experimental Workflow and Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental process and the mechanism of action of Cefdinir.
Caption: Experimental workflow for the crystal structure analysis of this compound using XRPD.
Caption: Mechanism of action of Cefdinir leading to bacterial cell death.
Conclusion
The solid-state characterization of this compound through X-ray diffraction is a critical step in ensuring the quality, stability, and efficacy of this important antibiotic. While a complete, publicly available crystal structure of the monohydrate form remains elusive, the data presented in this guide, including characteristic XRPD peaks and detailed methodologies, provides a valuable resource for researchers and professionals in the pharmaceutical industry. The provided experimental workflow and visualization of the drug's mechanism of action further contribute to a comprehensive understanding of Cefdinir from both a materials science and pharmacological perspective. Further research to fully elucidate the crystal structure of this compound would be a valuable contribution to the field.
References
Cefdinir Monohydrate in Aqueous Solutions: A Technical Guide to Degradation Pathways and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways and kinetics of cefdinir monohydrate in aqueous solutions. Understanding the stability of cefdinir, a third-generation cephalosporin antibiotic, is critical for the development of stable pharmaceutical formulations and for ensuring its therapeutic efficacy and safety. This document details the chemical transformations cefdinir undergoes under various stress conditions, presents quantitative data on its degradation kinetics, and outlines the experimental protocols for stability-indicating assays.
Core Degradation Pathways of Cefdinir
Cefdinir's degradation in aqueous solutions is a multifaceted process primarily driven by the hydrolysis of its β-lactam ring, a characteristic vulnerability of cephalosporins. The degradation profile is significantly influenced by the pH of the solution, leading to a variety of degradation products through several isomerization and cleavage reactions.[1][2]
The major degradation routes for cefdinir include:
-
β-Lactam Ring Opening: This is a primary degradation pathway under both acidic and basic conditions, leading to the loss of antibacterial activity.[1][2]
-
pH-Dependent Isomerizations: Cefdinir can undergo several isomerization reactions, including:
-
Lactonization: In acidic to neutral solutions, the opening of the β-lactam ring can be followed by the formation of γ-lactones.[2]
-
Epimerization: Isomerization can occur at the C-6 and C-7 positions of the cephalosporin nucleus.[1][2]
-
syn-anti Isomerization: The N-oxime function in the side chain can also undergo isomerization.[1]
-
Under hydrolytic conditions, seven major degradation products have been isolated and characterized in acidic (pH 1), neutral (pH 6), and basic (pH 9) solutions.[1] In acidic to neutral solutions, the hydrolysis of cefdinir can lead to the formation of lactam ring-opened γ-lactones as a mixture of four diastereoisomers.[2]
Degradation Kinetics and Influencing Factors
The rate of cefdinir degradation is highly dependent on pH and temperature. The pH-degradation rate profile of cefdinir exhibits a V-shape, with maximum stability observed in the pH range of 3 to 7.[3] Degradation is more rapid at the extremes of pH 1 and 9.[3]
Forced degradation studies have been conducted to assess the stability of cefdinir under various stress conditions. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.
Quantitative Data from Forced Degradation Studies
| Stress Condition | Reagent/Temperature | Duration | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 60 minutes at 60°C | 20.14% | [4] |
| Alkaline Hydrolysis | 0.1 N NaOH | 60 minutes at 60°C | 48.83% | [4] |
| Oxidative Degradation | 3% H₂O₂ | 60 minutes at 60°C | 31.20% | [4] |
| Thermal Degradation | 60°C | 60 minutes | 20.12% | [4] |
| Photolytic Degradation | UV light | 24 hours | 8.55% | [4] |
Experimental Protocols for Degradation Studies
The following protocols are synthesized from published stability-indicating assay methods for cefdinir.
Forced Degradation (Stress) Studies
These studies are performed to generate degradation products and to assess the intrinsic stability of the drug.
-
Acid-Induced Degradation:
-
Prepare a stock solution of cefdinir (e.g., 1 mg/mL).
-
To 10 mL of the stock solution, add 10 mL of 0.1 M HCl.
-
Reflux the mixture at 60°C for a specified period (e.g., 6 hours).
-
Cool the solution to room temperature.
-
Neutralize the solution to pH 7 with 0.1 M NaOH.
-
Dilute the solution with the mobile phase to a final concentration of approximately 10 µg/mL for analysis.[4]
-
-
Base-Induced Degradation:
-
Prepare a stock solution of cefdinir (e.g., 1 mg/mL).
-
To 10 mL of the stock solution, add 10 mL of 0.1 M NaOH.
-
Reflux the mixture at 60°C for a specified period (e.g., 6 hours).
-
Cool the solution to room temperature.
-
Neutralize the solution to pH 7 with 0.1 M HCl.
-
Dilute the solution with the mobile phase to a final concentration of approximately 10 µg/mL for analysis.[4]
-
-
Oxidative Degradation:
-
Prepare a stock solution of cefdinir (e.g., 1 mg/mL).
-
To 10 mL of the stock solution, add 10 mL of 3% H₂O₂.
-
Reflux the mixture at 60°C for a specified period (e.g., 6 hours).
-
Cool the solution to room temperature.
-
Dilute the solution with the mobile phase to a final concentration of approximately 10 µg/mL for analysis.[4]
-
-
Thermal Degradation:
-
Store a known quantity of cefdinir powder (e.g., 50 mg) at a high temperature (e.g., 80°C) for a specified duration (e.g., 48 hours).
-
Dissolve the stressed powder in a suitable solvent (e.g., methanol) and dilute with the mobile phase to a final concentration of approximately 10 µg/mL for analysis.[4]
-
Stability-Indicating HPLC Method
A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating and quantifying cefdinir from its degradation products.
-
Chromatographic Conditions (Example):
-
Column: Develosil C18 or Waters RP Spherisorb C-18 (250 mm × 4.6 mm, 5 µm).[4][5]
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) in a 40:60 ratio, or water (pH adjusted to 3.0 with orthophosphoric acid): acetonitrile: methanol in a 13:5:2 (v/v/v) ratio.[4][5]
-
Injection Volume: Typically 20 µL.
-
Temperature: Ambient.
-
-
Method Validation: The HPLC method should be validated according to ICH guidelines for accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[5][6] The specificity of the method is demonstrated by its ability to resolve the main drug peak from the peaks of the degradation products generated during forced degradation studies.[6]
Conclusion
The degradation of this compound in aqueous solutions is a complex process influenced by pH and temperature, primarily involving the hydrolysis of the β-lactam ring and various isomerizations. A thorough understanding of these degradation pathways and kinetics is paramount for the development of stable and effective pharmaceutical products containing cefdinir. The use of validated stability-indicating analytical methods, such as RP-HPLC, is crucial for accurately monitoring the stability of cefdinir and ensuring the quality and safety of its formulations.
References
- 1. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products as per International Conference on Harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability assay for cefdinir tablets using RP-HPLC method. [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
Spectroscopic Characterization of Cefdinir Monohydrate: A Technical Guide
Introduction: Cefdinir is a semi-synthetic, broad-spectrum, third-generation cephalosporin antibiotic.[1][2][3] Its efficacy and safety are well-established for treating mild to moderate bacterial infections.[3][4] For drug development and quality control, rigorous analytical characterization is essential. This technical guide provides an in-depth overview of the spectroscopic methods used to characterize Cefdinir monohydrate, specifically focusing on Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The document details experimental protocols, presents key data, and illustrates workflows for researchers, scientists, and drug development professionals.
Overall Spectroscopic Analysis Workflow
The comprehensive spectroscopic characterization of this compound involves a structured workflow, beginning with sample preparation and proceeding through distinct analytical techniques to yield a complete profile of the molecule's properties.
Caption: High-level workflow for the spectroscopic characterization of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to quantify and characterize Cefdinir by measuring its absorbance of ultraviolet and visible light, which is dependent on its electronic structure and the solvent environment.
Data Presentation: UV-Vis Absorption
The maximum absorption wavelength (λmax) of Cefdinir is highly sensitive to the pH and solvent used.
| Solvent/Reagent Condition | Maximum Absorption (λmax) |
| 0.1N Hydrochloric Acid | 281 nm[5][6] |
| 0.1 M Phosphate Buffer (pH 7.0) | 287 nm[1][7] |
| 0.1N Sodium Hydroxide | 242.4 nm[8] |
| Derivatization with Folin-Ciocalteu (alkaline) | 720 nm[7] |
| Derivatization with SAS (pH 10.5) | 517 nm[9] |
Experimental Protocols
Method 1: Analysis in Acidic Medium (0.1N HCl)
-
Stock Solution Preparation: Accurately weigh 25 mg of Cefdinir and transfer it to a 25 mL volumetric flask. Dissolve the sample in a minimal amount of acetonitrile and dilute to the mark with distilled water to achieve a concentration of 1000 µg/mL.[5]
-
Working Standard Preparation: Transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with 0.1N HCl to obtain a standard solution of 100 µg/mL.[5]
-
Sample Measurement: Further dilute the working standard with 0.1N HCl to a suitable concentration (e.g., 10 µg/mL).[5]
-
Spectrophotometric Analysis: Scan the resulting solution from 200-400 nm using a double beam UV-Vis spectrophotometer with 0.1N HCl as the blank.[5][6]
Method 2: Analysis in Buffered Medium (Phosphate Buffer pH 7.0)
-
Solution Preparation: Accurately weigh 10 mg of Cefdinir, transfer to a 100 mL volumetric flask, and add 50 mL of phosphate buffer (pH 7.0).[1]
-
Dissolution: Sonicate the mixture for 15 minutes to ensure complete dissolution, then dilute to the mark with the same buffer.[1]
-
Filtration: Filter the solution using Whatman filter paper.[1]
-
Spectrophotometric Analysis: Dilute the filtrate to a final concentration within the linear range (e.g., 3-18 µg/mL) and scan from 200-400 nm against a phosphate buffer blank. The λmax is observed at 287 nm.[1][7]
Caption: Experimental workflow for UV-Vis spectroscopic analysis of Cefdinir.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in this compound, providing a unique "fingerprint" that confirms its identity and structure.
Data Presentation: Characteristic IR Absorption Bands
The IR spectrum of Cefdinir shows characteristic peaks corresponding to its key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3292 | Amino group (N-H stretching)[10] |
| 2960 | Carbonyl group (C=O stretching)[10] |
| 1347 | Hydroxyl group (O-H bending)[10] |
Note: This table highlights major reported peaks; a full spectrum provides a complete fingerprint for identification.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Use moisture-free powdered samples of Cefdinir.[10]
-
Mixing: Weigh approximately 0.5-1 mg of Cefdinir and 100-200 mg of spectroscopic grade potassium bromide (KBr).[11] Thoroughly grind the mixture in an agate mortar to create a fine, uniform powder.[11]
-
Pellet Formation: Transfer the powder to a die press and apply high pressure (e.g., 10-12 tons/in²) for several minutes to form a thin, transparent pellet.[11]
-
Spectroscopic Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrophotometer.[11]
-
Data Acquisition: Scan the sample over a typical range of 4000-400 cm⁻¹.[12]
References
- 1. actascientific.com [actascientific.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. Cefdinir | C14H13N5O5S2 | CID 6915944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. ejbps.com [ejbps.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a spectrophotometric analytical approach for the measurement of cefdinir in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. researchgate.net [researchgate.net]
In Vitro Antibacterial Spectrum of Cefdinir Monohydrate Against Clinical Isolates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefdinir, a third-generation oral cephalosporin, demonstrates a broad spectrum of in vitro activity against many common Gram-positive and Gram-negative pathogens. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of cefdinir monohydrate against a range of clinical isolates. The data presented herein, including minimum inhibitory concentrations (MIC) and susceptibility rates, have been aggregated from multiple studies. Detailed experimental protocols for antimicrobial susceptibility testing are also provided, alongside diagrams illustrating the mechanism of action and experimental workflows to offer a complete resource for researchers and drug development professionals.
Introduction
Cefdinir is an extended-spectrum oral cephalosporin noted for its activity against a variety of pathogens responsible for community-acquired infections.[1][2] Its chemical structure confers stability against many common beta-lactamase enzymes, which are a primary mechanism of resistance in some bacteria.[1][3] This stability allows cefdinir to be effective against beta-lactamase-producing strains of organisms such as Haemophilus influenzae and Moraxella catarrhalis.[1] This guide focuses on the in vitro activity of cefdinir, providing quantitative data and the methodologies used to obtain them.
In Vitro Antibacterial Spectrum of Cefdinir
The in vitro potency of cefdinir has been evaluated against a wide array of clinical isolates. The following tables summarize the minimum inhibitory concentrations required to inhibit 50% (MIC50) and 90% (MIC90) of isolates, as well as susceptibility data for key respiratory and skin and soft tissue pathogens.
Gram-Positive Aerobes
Cefdinir exhibits potent activity against many Gram-positive organisms, particularly staphylococci and streptococci.
Table 1: In Vitro Activity of Cefdinir Against Gram-Positive Clinical Isolates
| Organism | Number of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | Susceptibility (%) |
| Staphylococcus aureus (Oxacillin-susceptible) | 30 | 0.25 | 0.25 | 100% |
| Staphylococcus aureus (Oxacillin-susceptible, β-lactamase positive) | - | ≤0.5 | ≤0.5 | - |
| Staphylococcus epidermidis (Oxacillin-susceptible) | 24 | - | 0.06 | 100% |
| Staphylococcus saprophyticus | - | ≤0.5 | ≤0.5 | - |
| Streptococcus pneumoniae (Penicillin-susceptible) | - | 0.125 | - | 98.4% |
| Streptococcus pneumoniae (Penicillin-intermediate) | - | - | - | 49.2% - 70.1% |
| Streptococcus pneumoniae (Penicillin-resistant) | - | - | - | 0.5% |
| Streptococcus pyogenes (Group A) | - | ≤0.03 | ≤0.03 | 100% |
| Streptococcus agalactiae (Group B) | - | ≤0.03 | 0.06 | 100% |
| Viridans group streptococci | - | 0.25 | 2 | 88% |
Data compiled from multiple sources.[4][5][6][7][8][9][10][11][12][13]
It is important to note that cefdinir is not active against methicillin-resistant staphylococci (MRSA) or Enterococcus species.[3][4]
Gram-Negative Aerobes
Cefdinir is also active against a range of Gram-negative bacteria, particularly those commonly implicated in respiratory tract infections.
Table 2: In Vitro Activity of Cefdinir Against Gram-Negative Clinical Isolates
| Organism | Number of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | Susceptibility (%) |
| Haemophilus influenzae (β-lactamase negative) | - | 0.5 | - | 97.1% - 99.0% |
| Haemophilus influenzae (β-lactamase positive) | - | - | 1 | 85.0% |
| Moraxella catarrhalis (β-lactamase positive and negative) | - | - | 0.25 | ~100% |
| Escherichia coli | - | 0.25 | 0.5 | 93.2% - 95% |
| Klebsiella pneumoniae | - | 0.12 | 1 | 90.0% - 95% |
| Proteus mirabilis | - | - | 0.125 | - |
Data compiled from multiple sources.[2][4][5][8][11][13][14][15]
Cefdinir is not active against Pseudomonas aeruginosa and Enterobacter species.[3][4]
Experimental Protocols
The data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) performed according to standardized methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for MIC Determination
This is a common method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of cefdinir is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, supplemented media is used.[16]
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation: The microtiter plates containing the serial dilutions of cefdinir are inoculated with the standardized bacterial suspension.
-
Incubation: Plates are incubated at 35°C for 16-20 hours in ambient air. For fastidious organisms, incubation may require an atmosphere with increased CO2.
-
Reading of Results: The MIC is determined as the lowest concentration of cefdinir that completely inhibits visible growth of the organism.
-
Quality Control: Reference strains with known MIC values, such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922, are tested concurrently to ensure the accuracy of the results.[17]
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative test that is often used for routine susceptibility testing.
Protocol:
-
Inoculum Preparation: A standardized inoculum (0.5 McFarland) is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Antimicrobial Disks: Paper disks impregnated with a specific amount of cefdinir (e.g., 5 µg) are placed on the surface of the inoculated agar plate.
-
Incubation: The plates are inverted and incubated at 35°C for 16-24 hours.
-
Measurement of Zones of Inhibition: The diameter of the zone of complete inhibition around each disk is measured in millimeters.
-
Interpretation: The measured zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to the interpretive criteria provided by organizations like CLSI.[18][19]
Visualizations
Mechanism of Action of Cefdinir
Cefdinir, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][18]
Caption: Mechanism of action of Cefdinir.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines the general workflow for determining the in vitro susceptibility of clinical isolates to cefdinir.
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion
This compound demonstrates a potent and broad in vitro antibacterial spectrum against many clinically significant pathogens, including beta-lactamase-producing strains. Its activity against common respiratory and skin and soft tissue pathogens makes it a valuable oral therapeutic option. However, the emergence of resistance, particularly in Streptococcus pneumoniae, underscores the importance of ongoing surveillance and appropriate susceptibility testing to guide clinical use. The standardized protocols outlined in this guide are essential for generating reliable and comparable data for both clinical and research purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. Contemporary evaluation of the in vitro activity and spectrum of cefdinir compared with other orally administered antimicrobials tested against common respiratory tract pathogens (2000-2002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. In vitro activity of cefdinir (FK482) and ten other antibiotics against gram-positive and gram-negative bacteria isolated from adult and pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [In vitro antibacterial activity of cefdinir against isolates of respiratory tract pathogens in children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro evaluation of cefdinir (FK482), a new oral cephalosporin with enhanced antistaphylococcal activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antistaphylococcal activity of cefdinir, a new oral third-generation cephalosporin, alone and in combination with other antibiotics, at supra- and sub-MIC levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Update on the cefdinir spectrum and potency against pathogens isolated from uncomplicated skin and soft tissue infections in North America: are we evaluating the orally administered cephalosporins correctly? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Potency and spectrum reevaluation of cefdinir tested against pathogens causing skin and soft tissue infections: a sample of North American isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro activity of cefdinir against respiratory pathogens isolated in Sicily with reference to beta-lactamase production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro activity evaluations of cefdinir (FK482, CI-983, and PD134393). A novel orally administered cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EUCAST: MIC Determination [eucast.org]
- 17. szu.gov.cz [szu.gov.cz]
- 18. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 19. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
Cefdinir Monohydrate Pharmacokinetics and Oral Bioavailability in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of cefdinir monohydrate in various preclinical animal models. The information presented is intended to support research, discovery, and development activities for this third-generation oral cephalosporin. Cefdinir exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in different species is crucial for the extrapolation of preclinical data to human clinical trials.
Pharmacokinetic Parameters of Cefdinir Following Oral Administration
The oral bioavailability and pharmacokinetic profile of cefdinir vary significantly across different animal species. These differences are important considerations when selecting appropriate animal models for efficacy and safety studies. The following tables summarize key pharmacokinetic parameters of cefdinir after oral administration in mice, rats, rabbits, and dogs. Currently, there is a lack of publicly available data on the oral pharmacokinetics of cefdinir in monkeys.
Table 1: Single-Dose Oral Pharmacokinetics of Cefdinir in Mice
| Strain | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | T½ (hr) | Oral Bioavailability (%) | Reference |
| ICR | 20 | 1.1 | 0.5 | 2.5 | 0.7 | 13.1 | [1] |
Table 2: Single-Dose Oral Pharmacokinetics of Cefdinir in Rats
| Strain | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | T½ (hr) | Oral Bioavailability (%) | Reference |
| Sprague-Dawley | 20 | 2.1 | 1.0 | 8.2 | 1.9 | 17.0 | [1] |
Table 3: Single-Dose Oral Pharmacokinetics of Cefdinir in Rabbits
| Strain | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | T½ (hr) | Oral Bioavailability (%) | Reference |
| Japanese White | 20 | 5.4 | 2.0 | 24.1 | 2.0 | 42.2 | [1] |
Table 4: Single-Dose Oral Pharmacokinetics of Cefdinir in Dogs
| Breed | Age | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | T½ (hr) | Oral Bioavailability (%) | Reference |
| Beagle | 9 to 24 months | 20 | 47.5 | 4.0 | 482 | 4.06 | 70.5 | [1] |
| Beagle | 3 weeks | 20 | 32.5 | 5.0 | 347 | 4.15 | - | [1] |
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of pharmacokinetic studies. Below are generalized experimental protocols based on the available literature.
Animal Models and Husbandry
-
Species and Strain: Male ICR mice, male Sprague-Dawley rats, male Japanese White rabbits, and Beagle dogs (juvenile and adult) have been utilized in pharmacokinetic studies.[1]
-
Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.
-
Diet: Animals are often fasted overnight prior to oral drug administration to minimize food effects on absorption.[1]
Drug Administration
-
Formulation: For oral administration, cefdinir is typically prepared as a suspension.
-
Route of Administration: Oral administration is commonly performed via gavage for rodents and rabbits, or as a suspension for dogs.[1] Intravenous administration is used to determine absolute bioavailability.[1]
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Common sampling sites include cardiac puncture in mice, jugular vein or tail vein in rats, and cephalic vein in dogs.[1]
-
Sample Processing: Blood samples are collected in heparinized tubes and centrifuged to obtain plasma, which is then stored frozen until analysis.[1]
Bioanalytical Method
-
Method: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for the quantification of cefdinir in plasma.[2] Microbiological assays have also been used.[1]
-
Sample Preparation: A protein precipitation step is typically employed to extract cefdinir from the plasma matrix before analysis.[2]
Metabolism and Excretion
Cefdinir is not appreciably metabolized in vivo.[3][4] The majority of the absorbed drug is eliminated unchanged, primarily through renal excretion.[1][3]
Visualizations
Experimental Workflow for a Typical Oral Pharmacokinetic Study
Caption: Workflow of a typical oral pharmacokinetic study of cefdinir in animal models.
Logical Relationship of Cefdinir ADME
Caption: Simplified ADME pathway of orally administered cefdinir.
References
- 1. Pharmacokinetics of ceftizoxime in animals after parenteral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioone.org [bioone.org]
- 3. Pharmacokinetics of Cefovecin in Squirrel Monkey (Saimiri sciureus), Rhesus Macaques (Macaca mulatta), and Cynomolgus Macaques (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of the third generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefdinir Monohydrate: A Technical Guide to its Efficacy Against Beta-Lactamase Producing Strains
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating prevalence of beta-lactamase-producing bacteria presents a significant challenge in the clinical management of infectious diseases. Cefdinir, a third-generation oral cephalosporin, has demonstrated notable stability in the presence of many common beta-lactamases, positioning it as a valuable therapeutic option. This technical guide provides an in-depth analysis of Cefdinir monohydrate's efficacy against beta-lactamase-producing strains, focusing on its mechanism of action, in-vitro activity, and the experimental methodologies used for its evaluation. Quantitative data are presented in structured tables for comparative analysis, and key biological and experimental workflows are visualized using Graphviz diagrams.
Mechanism of Action and Resistance
Cefdinir exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Like other beta-lactam antibiotics, it targets and acylates penicillin-binding proteins (PBPs), enzymes crucial for the final transpeptidation step in peptidoglycan synthesis. This disruption leads to a compromised cell wall and ultimately, cell lysis.[2][3]
The primary mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. Cefdinir's molecular structure, featuring a vinyl group at position 3 and a hydroxyimino aminothiazolyl side chain at position 7, confers stability against many common plasmid-mediated beta-lactamases.[4][5]
dot
Caption: Cefdinir's mechanism of action and beta-lactamase resistance.
In-Vitro Activity
The in-vitro efficacy of Cefdinir against a variety of bacterial isolates, including those producing beta-lactamases, has been extensively documented. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for key pathogens.
Table 1: Cefdinir MIC Values (µg/mL) against Beta-Lactamase Producing Haemophilus influenzae
| Isolate Status | MIC50 | MIC90 |
| β-lactamase positive | 0.5 | 1.0 |
| β-lactamase negative | 0.25 | 0.5 |
Data compiled from multiple sources.
Table 2: Cefdinir MIC Values (µg/mL) against Beta-Lactamase Producing Moraxella catarrhalis
| Isolate Status | MIC50 | MIC90 |
| β-lactamase positive | 0.12 | 0.25 |
| β-lactamase negative | ≤0.06 | 0.12 |
Data compiled from multiple sources.
Table 3: Cefdinir MIC Values (µg/mL) against Beta-Lactamase Producing Staphylococcus aureus
| Isolate Status | MIC50 | MIC90 |
| β-lactamase positive (Oxacillin-susceptible) | 0.5 | 0.5 |
Data compiled from multiple sources. Cefdinir is not active against methicillin-resistant Staphylococcus aureus (MRSA).[1]
Pharmacokinetic Profile
The clinical efficacy of an antibiotic is intrinsically linked to its pharmacokinetic properties, which determine the concentration and duration of drug exposure at the site of infection.
Table 4: Pharmacokinetic Parameters of this compound in Adults (300 mg and 600 mg single oral dose)
| Parameter | 300 mg Dose | 600 mg Dose |
| Cmax (µg/mL) | 1.6 | 2.87 |
| Tmax (hr) | ~3 | ~3 |
| AUC (µg·hr/mL) | 7.36 | 11.1 |
| T½ (hr) | 1.7 | 1.7 |
| Protein Binding (%) | 60-70 | 60-70 |
| Renal Excretion (%) | 18.4 | 11.6 |
Data represents mean values. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; T½: Elimination half-life.[6]
Experimental Protocols
The following section details the standardized methodologies for evaluating the efficacy of Cefdinir against beta-lactamase producing strains.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an in-vitro assay. The broth microdilution method is a commonly used technique.
5.1.1 Broth Microdilution Protocol
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., H. influenzae, M. catarrhalis, S. aureus) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of Cefdinir in appropriate cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms like H. influenzae, use Haemophilus Test Medium (HTM) broth.
-
Inoculation: Inoculate each well of a microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air. For H. influenzae and M. catarrhalis, incubate in an atmosphere of 5% CO2.
-
Interpretation: The MIC is the lowest concentration of Cefdinir that shows no visible growth.
-
Quality Control: Concurrently test quality control strains such as H. influenzae ATCC 49247 and S. pneumoniae ATCC 49619 to ensure the validity of the results.
dot
Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Kinetic Assay
This assay determines the rate of bacterial killing over time in the presence of an antibiotic.
5.2.1 Time-Kill Assay Protocol
-
Culture Preparation: Grow the test organism to the logarithmic phase in appropriate broth.
-
Exposure: Add Cefdinir at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial culture. Include a growth control without the antibiotic.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Plating: Perform serial dilutions of the aliquots and plate onto appropriate agar media.
-
Incubation and Counting: Incubate the plates and count the number of viable colonies (CFU/mL).
-
Analysis: Plot log10 CFU/mL versus time to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Beta-Lactamase Hydrolysis Assay
This assay measures the stability of Cefdinir in the presence of isolated beta-lactamase enzymes.
5.3.1 Hydrolysis Assay Protocol
-
Enzyme Preparation: Purify beta-lactamase from the test strain.
-
Reaction Mixture: Prepare a reaction mixture containing a known concentration of Cefdinir in a suitable buffer.
-
Initiation: Add the purified beta-lactamase to the reaction mixture to initiate the hydrolysis reaction.
-
Monitoring: Monitor the decrease in Cefdinir concentration over time using a spectrophotometer by measuring the change in absorbance at a specific wavelength. The rate of hydrolysis can be calculated from the change in absorbance.
-
Control: A chromogenic cephalosporin, such as nitrocefin, can be used as a positive control, as its hydrolysis results in a distinct color change.
Stability Against Beta-Lactamases
Cefdinir's stability against various classes of beta-lactamases is a key determinant of its clinical utility.
-
Ambler Class A: Cefdinir is highly stable against common Class A beta-lactamases such as TEM-1, TEM-2, and SHV-1, which are frequently produced by H. influenzae.[7] It also demonstrates stability against the penicillinase produced by S. aureus.[7]
-
Ambler Class C: The hydrolysis of Cefdinir by Class C cephalosporinases, often chromosomally encoded in Enterobacteriaceae, is generally low to undetectable.[7]
-
Extended-Spectrum β-Lactamases (ESBLs): While stable against many common beta-lactamases, Cefdinir can be hydrolyzed by some ESBLs, such as certain variants of TEM and SHV.[7]
-
M. catarrhalis Beta-Lactamases: The vast majority of M. catarrhalis isolates produce BRO-1 or BRO-2 beta-lactamases. Cefdinir remains highly active against these strains.
Conclusion
This compound demonstrates robust in-vitro activity against a range of clinically significant beta-lactamase-producing pathogens, including H. influenzae, M. catarrhalis, and oxacillin-susceptible S. aureus. Its stability in the presence of many common beta-lactamases, coupled with a favorable pharmacokinetic profile, supports its use in the treatment of mild-to-moderate infections caused by these organisms. The experimental protocols detailed in this guide provide a framework for the continued evaluation of Cefdinir and other novel antimicrobial agents against the evolving threat of beta-lactamase-mediated resistance. For drug development professionals, Cefdinir serves as a benchmark for the design of new cephalosporins with enhanced stability and a broader spectrum of activity.
References
- 1. beta-Lactam resistance and beta-lactamase isoforms of Moraxella catarrhalis isolates in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nepjol.info [nepjol.info]
- 3. Production of BRO β-Lactamases and Resistance to Complement in European Moraxella catarrhalis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Improved medium for antimicrobial susceptibility testing of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of cefdinir against respiratory pathogens isolated in Sicily with reference to beta-lactamase production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of cefdinir with beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of Cefdinir Monohydrate in Human Plasma using a Validated RP-HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefdinir is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Accurate quantification of Cefdinir in human plasma is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed application note and a comprehensive protocol for the determination of Cefdinir monohydrate in human plasma using a simple, rapid, and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection.
The described method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column.[3] The method has been developed and validated based on established scientific literature to ensure accuracy, precision, and robustness for research and drug development applications.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (Purity >98%)
-
Internal Standard (IS), e.g., Cefaclor or Cephalexin (Purity >98%)[3][4]
-
HPLC grade methanol[3]
-
HPLC grade acetonitrile
-
Analytical grade sodium dihydrogen phosphate[3]
-
Analytical grade ortho-phosphoric acid[3]
-
Human plasma (drug-free, with anticoagulant like EDTA or heparin)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions are summarized in the table below.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.2 M Sodium Dihydrogen Phosphate Buffer (pH 3.2) : Methanol (70:30, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 254 nm[3] |
| Injection Volume | 20 µL[3] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
0.2 M Sodium Dihydrogen Phosphate Buffer (pH 3.2): Dissolve 27.6 g of sodium dihydrogen phosphate monohydrate in 1000 mL of HPLC grade water. Adjust the pH to 3.2 ± 0.05 with ortho-phosphoric acid.[3]
-
Mobile Phase: Prepare the mobile phase by mixing the 0.2 M sodium dihydrogen phosphate buffer (pH 3.2) and methanol in a 70:30 (v/v) ratio.[3] Degas the mobile phase by sonication or vacuum filtration before use.
-
Cefdinir Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1000 µg/mL.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the chosen internal standard (e.g., Cefaclor) and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Cefdinir stock solution with the mobile phase to achieve concentrations ranging from 0.05 to 5 µg/mL.[3]
-
Internal Standard Working Solution (5 µg/mL): Dilute the internal standard stock solution with the mobile phase to obtain a concentration of 5 µg/mL.
Sample Preparation (Protein Precipitation)
-
Thaw the frozen human plasma samples to room temperature.
-
In a microcentrifuge tube, pipette 200 µL of the plasma sample.
-
Add 20 µL of the internal standard working solution (5 µg/mL).
-
Add 600 µL of methanol to precipitate the plasma proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the filtered sample into the HPLC system.[3]
Method Validation
The analytical method should be validated according to standard guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No interfering peaks at the retention times of Cefdinir and the internal standard in blank plasma. |
| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over the range of 0.05 - 5 µg/mL.[3] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Precision (%CV) ≤ 20%; Accuracy (%RE) within ±20%.[3] |
| Precision (Intra- and Inter-day) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | %CV ≤ 15% for QC samples (Low, Medium, High). |
| Accuracy | The closeness of the mean test results obtained by the method to the true value. | %RE within ±15% for QC samples (Low, Medium, High). |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent and reproducible recovery, typically >80%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration under various storage conditions (freeze-thaw, short-term, long-term).[4] |
Data Presentation
The quantitative data obtained from the HPLC analysis should be systematically recorded and presented.
Table 3: Example of Calibration Curve Data
| Concentration (µg/mL) | Peak Area (Cefdinir) | Peak Area (IS) | Peak Area Ratio (Cefdinir/IS) |
| 0.05 | Value | Value | Value |
| 0.1 | Value | Value | Value |
| 0.5 | Value | Value | Value |
| 1.0 | Value | Value | Value |
| 2.5 | Value | Value | Value |
| 5.0 | Value | Value | Value |
A calibration curve is constructed by plotting the peak area ratio of Cefdinir to the internal standard against the corresponding Cefdinir concentration. The concentration of Cefdinir in unknown samples is then calculated using the regression equation of the calibration curve.
Visualization
Experimental Workflow
The overall experimental workflow for the quantification of Cefdinir in plasma is illustrated in the following diagram.
Caption: Workflow for Cefdinir quantification in plasma.
This comprehensive guide provides a robust and validated method for the quantification of this compound in human plasma. Adherence to these protocols will ensure the generation of high-quality, reliable data for pharmacokinetic and other clinical research applications.
References
Application Note: Validated UV-Spectrophotometric Assay for Cefdinir Monohydrate in Dosage Forms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefdinir is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1] It is available in several dosage forms, including capsules and powder for oral suspension.[2][3][4][5] Accurate and reliable analytical methods are crucial for the quantitative determination of Cefdinir in these formulations to ensure quality and efficacy. This application note describes a simple, rapid, and validated UV-spectrophotometric method for the determination of Cefdinir monohydrate in its dosage forms. The method is validated in accordance with the International Council for Harmonisation (ICH) guidelines.[6][7][8][9]
Principle
The method is based on the measurement of the ultraviolet (UV) absorption of this compound in a suitable solvent. Cefdinir exhibits a characteristic absorption maximum in the UV region, which is proportional to its concentration. This relationship is utilized for its quantification. A common and effective solvent for this analysis is 0.1N Hydrochloric acid (HCl), in which Cefdinir shows a maximum absorbance (λmax) at approximately 281 nm.[10]
Instrumentation and Reagents
-
Instrumentation: A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.
-
Reagents and Materials:
-
This compound reference standard
-
This compound dosage forms (capsules or powder for suspension)
-
Hydrochloric acid (HCl), analytical grade
-
Distilled or deionized water
-
Volumetric flasks and pipettes
-
Experimental Protocols
1. Preparation of 0.1N HCl Solution
To prepare a 1000 mL solution of 0.1N HCl, carefully add 8.5 mL of concentrated HCl to approximately 500 mL of distilled water in a 1000 mL volumetric flask. Mix well and make up the volume to the mark with distilled water.
2. Preparation of Standard Stock Solution
Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.[10] Dissolve and make up the volume with 0.1N HCl to obtain a concentration of 1000 µg/mL. From this stock solution, a working standard solution of 100 µg/mL can be prepared by diluting 1 mL of the stock solution to 10 mL with 0.1N HCl.[10]
3. Preparation of Sample Solution (from Capsules)
Accurately weigh the contents of not less than 20 Cefdinir capsules to determine the average weight. Take a quantity of the powder equivalent to 25 mg of Cefdinir and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of 0.1N HCl and sonicate for 15 minutes to ensure complete dissolution of the active ingredient. Make up the volume to the mark with 0.1N HCl. Filter the solution through a suitable 0.45 µm filter, discarding the first few mL of the filtrate. Dilute an appropriate volume of the filtrate with 0.1N HCl to obtain a final concentration within the Beer's law range (e.g., 10 µg/mL).
4. Spectrophotometric Measurement
Scan the prepared standard solution of Cefdinir (e.g., 10 µg/mL) in the UV range of 200-400 nm against 0.1N HCl as a blank to determine the wavelength of maximum absorbance (λmax).[10] Measure the absorbance of the standard and sample solutions at the determined λmax.
Method Validation
The developed method was validated as per ICH Q2(R1) guidelines for the following parameters:
1. Linearity
A series of dilutions of the standard solution were prepared in the concentration range of 1-55 µg/mL in 0.1N HCl.[10] The absorbance of each solution was measured at 281 nm. The calibration curve was constructed by plotting absorbance versus concentration.
Table 1: Linearity Data for this compound
| Parameter | Result |
| Linearity Range | 1-55 µg/mL[10] |
| Regression Equation | y = mx + c (specific values to be determined experimentally) |
| Correlation Coefficient (r²) | > 0.999[10] |
2. Accuracy
The accuracy of the method was determined by recovery studies. A known amount of the standard drug was added to the pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120%). The absorbance was measured, and the percentage recovery was calculated.
Table 2: Accuracy (Recovery) Study Data
| Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | (Value) | (Value) | 98.5% - 101%[10] |
| 100% | (Value) | (Value) | 98.5% - 101%[10] |
| 120% | (Value) | (Value) | 98.5% - 101%[10] |
3. Precision
Precision was evaluated by analyzing the samples at the same concentration multiple times.
-
Intraday Precision: The analysis was repeated six times on the same day.
-
Interday Precision: The analysis was repeated on three different days.
The precision is expressed as the percentage relative standard deviation (%RSD).
Table 3: Precision Study Data
| Precision Type | %RSD |
| Intraday Precision | 0.35% - 0.81%[10] |
| Interday Precision | 0.23% - 1.15%[10] |
4. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated from the standard deviation of the response and the slope of the calibration curve.
Table 4: LOD and LOQ Data
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | (Calculated Value) |
| Limit of Quantitation (LOQ) | (Calculated Value) |
Visualization
Experimental Workflow
Caption: Workflow for the UV-spectrophotometric assay of Cefdinir.
Method Validation Parameters
Caption: Key parameters for analytical method validation.
The developed UV-spectrophotometric method is simple, accurate, precise, and cost-effective for the routine analysis of this compound in its pharmaceutical dosage forms. The validation results demonstrate that the method is suitable for its intended purpose and can be successfully applied for quality control testing.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Cefdinir | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. Cefdinir dosing: Forms, strengths, when to take, and more [medicalnewstoday.com]
- 4. Cefdinir (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Cefdinir oral forms: Side effects, dosage, uses, and more [medicalnewstoday.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. storage.googleapis.com [storage.googleapis.com]
Application Note & Protocol: Development and Validation of a Stability-Indicating Assay for Cefdinir Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to developing and validating a stability-indicating assay for Cefdinir monohydrate using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The described method is designed to effectively separate and quantify Cefdinir in the presence of its degradation products, ensuring accurate assessment of its stability under various stress conditions as mandated by regulatory bodies like the International Council for Harmonisation (ICH).
Introduction
Cefdinir is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] To ensure the quality, efficacy, and safety of pharmaceutical products containing Cefdinir, a validated stability-indicating analytical method is crucial. This method must be able to distinguish the intact active pharmaceutical ingredient (API) from any potential degradation products that may form during manufacturing, storage, or handling.
This application note details a stability-indicating RP-HPLC method, including the protocol for forced degradation studies and the validation of the method in accordance with ICH guidelines.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrochloric Acid (AR Grade)
-
Hydrogen Peroxide (30%)
-
Purified Water (HPLC Grade)
Instrumentation and Chromatographic Conditions
A validated RP-HPLC method is employed for the analysis. The following conditions have been shown to be effective for the separation of Cefdinir from its degradation products.
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector |
| Column | Waters RP Spherisorb C-18 (250 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Water (pH adjusted to 3.0 with orthophosphoric acid) : Acetonitrile : Methanol (13:5:2 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 286 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Retention Time | Approximately 7.67 minutes |
Preparation of Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the Cefdinir reference standard in a 4:1 (v/v) mixture of methanol and acetonitrile to obtain a concentration of 1 mg/mL.[2]
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 0.05 - 15.00 µg/mL).[2][3] Filter the solutions through a 0.45 µm nylon filter before injection.[2]
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the analytical method.[2][3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[5]
Acid Hydrolysis:
-
To 10 mL of the 1 mg/mL Cefdinir stock solution, add 10 mL of 0.1 M HCl.[2]
-
Reflux the mixture at 60°C for approximately six hours.[2]
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.[2]
-
Dilute with the mobile phase to a final concentration of approximately 10 µg/mL for analysis.[2]
Base Hydrolysis:
-
To 10 mL of the 1 mg/mL Cefdinir stock solution, add 10 mL of 0.1 M NaOH.[2]
-
Reflux the mixture at 60°C for approximately six hours.[2]
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.[2]
-
Dilute with the mobile phase to a final concentration of approximately 10 µg/mL for analysis.[2]
Oxidative Degradation:
-
To 10 mL of the 1 mg/mL Cefdinir stock solution, add 10 mL of 30% hydrogen peroxide solution.[2]
-
Reflux the mixture at 60°C for approximately six hours.[2]
-
Cool the solution to room temperature.
-
Dilute with the mobile phase to a final concentration of approximately 10 µg/mL for analysis.[2]
Thermal Degradation:
-
Store approximately 50 mg of Cefdinir solid at 80°C for 48 hours.[2]
-
Dissolve the stressed solid in 10 mL of methanol and dilute to 50 mL with the mobile phase.
-
Further dilute with the mobile phase to achieve a final concentration of 10 µg/mL for analysis.[2]
Photolytic Degradation:
-
Expose the Cefdinir stock solution to a combination of UV and visible light in a photostability chamber. The exposure should not be less than 1.2 million lux hours and 200 watt-hours per square meter.
-
Dilute the exposed solution with the mobile phase to a final concentration of 10 µg/mL for analysis.
Method Validation
The developed analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2][3][4]
Specificity
Specificity is demonstrated through the forced degradation studies. The method is considered specific if it can resolve the Cefdinir peak from the peaks of the degradation products, with no interference at the retention time of the analyte.[2][3][6]
Linearity
The linearity of the method is assessed by analyzing a series of Cefdinir solutions at different concentrations.
| Parameter | Result |
| Concentration Range | 0.05 - 15.00 µg/mL[2][3] |
| Correlation Coefficient (r²) | ≥ 0.999[2][3] |
Accuracy
Accuracy is determined by performing recovery studies on a placebo spiked with known amounts of Cefdinir at different concentration levels.
| Parameter | Result |
| Recovery | 98.0% - 102.0% |
| RSD (%) | ≤ 2.0% |
One study reported impressive recovery percentages up to 99.98%.[1]
Precision
Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.
| Parameter | Result |
| Repeatability (RSD %) | ≤ 2.0% |
| Intermediate Precision (RSD %) | ≤ 2.0% |
Precision studies have demonstrated a relative standard deviation (RSD) of less than 2%.[1]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio.
| Parameter | Result |
| LOD | 0.02 µg/mL[2] |
| LOQ | 0.05 µg/mL[2] |
Robustness
Robustness is assessed by making deliberate small variations in the method parameters and observing the effect on the results.
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min |
| Mobile Phase Composition | ± 2% |
| pH of Mobile Phase Buffer | ± 0.2 units |
Data Presentation
Summary of Forced Degradation Studies
| Stress Condition | % Degradation |
| Acid Hydrolysis (0.1 M HCl, 60°C, 6h) | 20.14%[4] |
| Base Hydrolysis (0.1 M NaOH, 60°C, 6h) | 48.83%[4] |
| Oxidation (30% H₂O₂, 60°C, 6h) | 31.20%[2] |
| Thermal Degradation (80°C, 48h) | 20.12%[4] |
| Photolytic Degradation | 8.55%[4] |
Summary of Method Validation Parameters
| Validation Parameter | Specification |
| Linearity Range | 0.05 - 15.00 µg/mL[2][3] |
| Correlation Coefficient (r²) | ≥ 0.999[2][3] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD %) | ≤ 2.0%[1] |
| LOD | 0.02 µg/mL[2] |
| LOQ | 0.05 µg/mL[2] |
| Specificity | No interference from degradants or placebo |
Visualizations
Caption: Experimental workflow for the forced degradation and analysis of this compound.
Caption: Logical workflow for the development and validation of a stability-indicating assay.
References
- 1. Stability assay for cefdinir tablets using RP-HPLC method. [wisdomlib.org]
- 2. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products as per International Conference on Harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products as per International Conference on Harmonization guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. academic.oup.com [academic.oup.com]
Determining the Minimum Inhibitory Concentration (MIC) of Cefdinir Monohydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Cefdinir monohydrate, a third-generation cephalosporin antibiotic. The methodologies outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure accurate and reproducible results.
Introduction
Cefdinir is a broad-spectrum antibiotic effective against a variety of Gram-positive and Gram-negative bacteria.[1][2] Determining the MIC is a fundamental in vitro susceptibility testing method used to ascertain the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4][5] This data is crucial for antimicrobial surveillance, drug discovery, and guiding therapeutic choices. The most common methods for MIC determination are broth microdilution and agar dilution.[3]
Data Presentation: Quality Control and Interpretive Criteria
Accurate MIC determination relies on the use of standardized quality control (QC) strains and established interpretive criteria.
Quality Control Strains
Prior to and concurrently with testing clinical isolates, it is imperative to perform quality control testing using well-characterized reference strains. The following table summarizes the recommended QC strains and their expected MIC ranges for Cefdinir.
| Quality Control Strain | Method | Cefdinir MIC Range (μg/mL) |
| Streptococcus pneumoniae ATCC 49619 | Broth Microdilution | 0.06 - 0.25[6] |
| Haemophilus influenzae ATCC 49247 | Broth Microdilution | 0.12 - 0.5 |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 0.12 - 0.5 |
| Escherichia coli ATCC 25922 | Broth Microdilution | 0.12 - 0.5 |
MIC Interpretive Criteria
The clinical significance of an MIC value is determined by comparing it to established clinical breakpoints. These breakpoints categorize a bacterial strain as susceptible (S), intermediate (I), or resistant (R) to the antibiotic.
| Organism | Susceptible (S) (μg/mL) | Intermediate (I) (μg/mL) | Resistant (R) (μg/mL) |
| Streptococcus pneumoniae | ≤ 0.5 | 1 | ≥ 2[6] |
| Haemophilus influenzae | ≤ 1 | - | - |
| Other non-Enterobacteriaceae | ≤ 1 | 2 | ≥ 4[7] |
Note: For Streptococcus spp., isolates susceptible to penicillin (MIC ≤ 0.12 µg/mL) can be considered susceptible to cefdinir.[7]
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods.
Broth Microdilution Method
This method involves preparing serial dilutions of Cefdinir in a liquid growth medium in a 96-well microtiter plate.
3.1.1. Materials
-
This compound analytical standard
-
Appropriate solvent for Cefdinir (e.g., sterile distilled water, potentially with a small amount of NaOH for initial solubilization, followed by buffering)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, use appropriate supplemented media (e.g., Haemophilus Test Medium (HTM) for H. influenzae).[8][9][10]
-
96-well sterile microtiter plates
-
Bacterial cultures of test and QC strains
-
Sterile tubes, pipettes, and reservoirs
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35 ± 2°C)
3.1.2. Preparation of Cefdinir Stock Solution
-
Calculate the amount of Cefdinir powder needed to prepare a stock solution (e.g., 1280 µg/mL), accounting for the potency of the powder.
-
Dissolve the Cefdinir powder in the appropriate solvent. Ensure complete dissolution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter if not prepared aseptically.
-
Prepare serial two-fold dilutions of the Cefdinir stock solution in the appropriate broth to achieve the desired final concentrations in the microtiter plate.
3.1.3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3.1.4. Procedure
-
Dispense 50 µL of the appropriate broth into each well of a 96-well plate.
-
Add 50 µL of the appropriate Cefdinir dilution to each well, creating a serial dilution across the plate. The final volume in each well will be 100 µL after adding the bacterial inoculum.
-
Inoculate each well with 50 µL of the standardized bacterial suspension.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions (e.g., 5% CO₂) may be required.
3.1.5. Interpretation of Results
The MIC is the lowest concentration of Cefdinir at which there is no visible growth of the organism. This can be determined by visual inspection or with a microplate reader.
Agar Dilution Method
This method involves incorporating serial dilutions of Cefdinir into molten agar, which is then solidified in petri dishes.
3.2.1. Materials
-
This compound analytical standard
-
Appropriate solvent
-
Mueller-Hinton Agar (MHA)
-
For fastidious organisms, use supplemented agar (e.g., MHA with 5% sheep blood for S. pneumoniae).
-
Sterile petri dishes
-
Bacterial cultures of test and QC strains
-
Inoculum replicating device (e.g., multipoint inoculator)
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35 ± 2°C)
3.2.2. Preparation of Cefdinir-Containing Agar Plates
-
Prepare Cefdinir stock solutions as described for the broth microdilution method.
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
Add a specific volume of each Cefdinir dilution to a specific volume of molten agar to achieve the desired final antibiotic concentrations. Mix thoroughly but gently to avoid bubbles.
-
Pour the agar into sterile petri dishes and allow them to solidify on a level surface.
-
Include a control plate with no antibiotic.
3.2.3. Preparation of Bacterial Inoculum
-
Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described for the broth microdilution method.
-
The final inoculum to be spotted on the agar surface should be approximately 10⁴ CFU per spot.
3.2.4. Procedure
-
Using an inoculum replicating device, spot the standardized bacterial suspensions onto the surface of the Cefdinir-containing and control agar plates.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
3.2.5. Interpretation of Results
The MIC is the lowest concentration of Cefdinir that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.
Visualizations
Experimental Workflow for Broth Microdilution MIC
Caption: Workflow for Cefdinir MIC determination using broth microdilution.
Logical Relationship for MIC Interpretation
Caption: Decision logic for interpreting Cefdinir MIC results.
References
- 1. medcentral.com [medcentral.com]
- 2. Cefdinir [dailymed.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tests for susceptibility of Streptococcus pneumoniae to cefdinir: proposed interpretive criteria and quality control parameters for both microdilution and disc diffusion methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. MIC quality control guidelines for Haemophilus susceptibility tests using cefdinir (FK482), cefepime, cefetamet, cefpirome, ceftibuten, fleroxacin, temafloxacin, clarithromycin, RP59500, and trospectomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MIC quality control guidelines for Haemophilus susceptibility tests using cefdinir (FK482), cefepime, cefetamet, cefpirome, ceftibuten, fleroxacin, temafloxacin, clarithromycin, RP59500, and trospectomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Dissolution Testing of Cefdinir Monohydrate Solid Dosage Forms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the in vitro dissolution testing of cefdinir monohydrate solid dosage forms, including capsules and powders for oral suspension. The protocols described herein are compiled from regulatory guidance and scientific literature to ensure relevance and compliance for research, development, and quality control purposes.
Introduction
Cefdinir is a third-generation cephalosporin antibiotic with broad-spectrum activity. As a Biopharmaceutics Classification System (BCS) Class IV drug, cefdinir exhibits both low solubility and low permeability, making in vitro dissolution testing a critical tool for formulation development and for predicting in vivo performance.[1][2] The solubility of cefdinir is highly pH-dependent, with minimum solubility between pH 3 and 4 and increased solubility at higher pH values.[3] This document outlines both standard compendial dissolution methods and protocols for biorelevant dissolution testing, which simulate the conditions of the gastrointestinal tract more closely.
Compendial Dissolution Methods
The following tables summarize the standard dissolution testing conditions for cefdinir capsules and oral suspension as recommended by the United States Pharmacopeia (USP) and the U.S. Food and Drug Administration (FDA).[4][5]
Table 1: Dissolution Parameters for Cefdinir Capsules
| Parameter | Condition |
| Apparatus | USP Apparatus 2 (Paddles) |
| Rotation Speed | 50 rpm |
| Dissolution Medium | 900 mL of 50 mM phosphate buffer, pH 6.8 |
| Temperature | 37 ± 0.5 °C |
| Sampling Times | 5, 10, 15, 30, and 45 minutes |
| Analytical Method | UV-Vis Spectrophotometry at 290 nm |
| Acceptance Criteria | NLT 80% (Q) of the labeled amount dissolved in 30 minutes.[5] |
Table 2: Dissolution Parameters for Cefdinir for Oral Suspension
| Parameter | Condition |
| Apparatus | USP Apparatus 2 (Paddles) |
| Rotation Speed | 50 rpm |
| Dissolution Medium | 900 mL of 0.05 M phosphate buffer, pH 6.8 |
| Temperature | 37 ± 0.5 °C |
| Sampling Times | 10, 20, 30, and 45 minutes |
| Analytical Method | UV-Vis Spectrophotometry at 290 nm |
| Acceptance Criteria | NLT 80% (Q) of the labeled amount dissolved in 30 minutes. |
Experimental Protocols
Protocol for Compendial Dissolution of Cefdinir Capsules
This protocol details the step-by-step procedure for the dissolution testing of cefdinir capsules according to USP guidelines.
Materials and Equipment:
-
Dissolution Test Station (USP Apparatus 2) with paddles and vessels
-
Water bath with heater and circulator
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
-
Cefdinir Reference Standard (RS)
-
50 mM Phosphate Buffer, pH 6.8
Procedure:
-
Media Preparation: Prepare the 50 mM phosphate buffer at pH 6.8. De-aerate the medium prior to use.
-
Dissolution Apparatus Setup:
-
Set the water bath to maintain a temperature of 37 ± 0.5 °C in the dissolution vessels.
-
Place 900 mL of the dissolution medium into each vessel.
-
Set the paddle speed to 50 rpm.
-
-
Standard Solution Preparation: Prepare a standard solution of Cefdinir RS in the dissolution medium at a concentration similar to that expected from the sample at 100% dissolution.
-
Sample Introduction: Gently drop one cefdinir capsule into each dissolution vessel. Start the timer immediately.
-
Sampling: At the specified time points (5, 10, 15, 30, and 45 minutes), withdraw an aliquot of the medium from each vessel. Filter the samples immediately through a 0.45 µm syringe filter.
-
Sample Analysis:
-
Measure the absorbance of the filtered samples and the standard solution at 290 nm using the UV-Vis spectrophotometer. Use the dissolution medium as the blank.
-
-
Calculations: Calculate the percentage of cefdinir dissolved at each time point using the following formula:
% Dissolved = (Asample / Astandard) * (Cstandard / Csample) * V * 100
Where:
-
Asample = Absorbance of the sample solution
-
Astandard = Absorbance of the standard solution
-
Cstandard = Concentration of the standard solution (mg/mL)
-
Csample = Labeled amount of cefdinir per capsule (mg)
-
V = Volume of the dissolution medium (mL)
-
Protocol for Biorelevant Dissolution of Cefdinir Solid Dosage Forms
Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), can provide more insightful dissolution data for BCS Class IV drugs like cefdinir by mimicking the composition of human intestinal fluids.
Table 3: Composition of Biorelevant Media
| Component | FaSSIF (pH 6.5) | FeSSIF (pH 5.0) |
| Sodium Taurocholate | 3 mM | 15 mM |
| Lecithin | 0.75 mM | 3.75 mM |
| Sodium Dihydrogen Phosphate | 28.65 mM | 68.62 mM |
| Sodium Chloride | 105.8 mM | 157.9 mM |
| pH | 6.5 | 5.0 |
Materials and Equipment:
-
Same as in Protocol 3.1
-
FaSSIF and FeSSIF media components (or commercially available powders)
Procedure:
-
Media Preparation:
-
FaSSIF (pH 6.5): Prepare the buffer and add the sodium taurocholate and lecithin. Stir until a clear solution is obtained.
-
FeSSIF (pH 5.0): Prepare the buffer and add the higher concentrations of sodium taurocholate and lecithin. Stir until a clear solution is obtained.
-
-
Dissolution Apparatus Setup: Follow the same setup as in Protocol 3.1.
-
Standard and Sample Procedures: Follow the same procedures for standard preparation, sample introduction, sampling, and analysis as outlined in Protocol 3.1, using the respective biorelevant medium.
Visualizations
Diagram 1: Experimental Workflow for Compendial Dissolution Testing
Caption: Workflow for Cefdinir Capsule Dissolution Test.
Diagram 2: Logical Relationship for Biorelevant Dissolution Testing
Caption: Rationale for using biorelevant media for cefdinir.
References
Enhancing the Aqueous Solubility of Cefdinir Monohydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefdinir, a third-generation cephalosporin antibiotic, is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, exhibiting both low solubility and low permeability.[1][2][3][4][5] Its poor aqueous solubility significantly hinders its oral bioavailability, which is reported to be between 16% and 21%.[1][3] This limitation necessitates the development of advanced formulation strategies to improve its therapeutic efficacy. This document provides detailed application notes and experimental protocols for three primary strategies to enhance the aqueous solubility of Cefdinir monohydrate: Solid Dispersions, Nanosuspensions, and Cyclodextrin Complexation.
Introduction to Cefdinir Solubility Challenges
Cefdinir's low solubility in water (approximately 0.46 mg/mL) and its pH-dependent solubility profile present significant challenges for formulation development.[6][7] Enhancing its dissolution rate is a critical step to improving its absorption and overall bioavailability.[8] The following sections detail proven methods to overcome these challenges, complete with quantitative data, step-by-step protocols, and visual workflows.
Formulation Strategy 1: Solid Dispersions
Solid dispersion is a highly effective technique for improving the dissolution of poorly water-soluble drugs by dispersing the active pharmaceutical ingredient (API) in a hydrophilic carrier matrix at the molecular level.[8][9][10] This process converts the crystalline drug into a more soluble amorphous form.[2][11]
Data Summary: Solid Dispersion of Cefdinir
| Formulation Method | Carrier Polymer(s) | Drug:Polymer Ratio (w/w) | Solubility Enhancement | Key Findings | Reference(s) |
| Spray Drying | HPMC, CMC-Na, PVP K30 | 1:1 | ~9.0-fold increase | CSD with CMC-Na (CSD2) showed the highest in vivo oral absorption increase (6.77-fold). | [6][12] |
| Solvent Evaporation | PVP K-30 | 1:1, 1:2, 1:3, 1:4 | Significant dissolution improvement | Dissolution rate increased with higher polymer ratio; 1:4 ratio showed 93.12% drug release in 60 mins. | [8] |
| Solvent Evaporation | PVP, Curcumin | 1:1:1 (Cefdinir:Curcumin:PVP) | ~100% dissolution in 120 mins | Ternary system created a completely amorphous product with enhanced release and antibacterial properties. | [2][13] |
| Melt Fusion | PEG 3350 | 1:1, 1:2, 1:3, 1:4 | Substantial dissolution enhancement | 1:4 ratio resulted in 92.50% drug release in 60 minutes. | [8] |
Experimental Protocol: Cefdinir Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a Cefdinir-PVP K30 solid dispersion at a 1:4 drug-to-polymer ratio.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K-30)
-
Methanol (Analytical Grade)
-
Rotary Vacuum Evaporator
-
Water Bath
-
Sonicator
-
Desiccator
Procedure:
-
Accurately weigh 1 gram of Cefdinir and 4 grams of PVP K-30.
-
Dissolve the Cefdinir and PVP K-30 in a sufficient volume of methanol in a round-bottom flask. For example, use 100 mL of methanol.
-
Sonicate the solution for 15 minutes to ensure complete dissolution and homogeneity.[8]
-
Attach the flask to a rotary vacuum evaporator.
-
Set the water bath temperature to 40°C.[2]
-
Evaporate the methanol under reduced pressure until a solid residue is formed.
-
Scrape the solid dispersion from the flask walls.
-
Place the resulting solid dispersion in a desiccator for at least 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion into a fine powder and store in an airtight container.
Workflow Diagram: Solid Dispersion by Solvent Evaporation
Caption: Cefdinir Solid Dispersion Workflow.
Formulation Strategy 2: Nanosuspensions
Nanosuspension technology involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area available for dissolution, thereby enhancing solubility and dissolution velocity.
Data Summary: Cefdinir Nanosuspensions
| Formulation Method | Stabilizer(s) | Particle Size (nm) | Solubility Enhancement | Key Findings | Reference(s) |
| Media Milling | Pluronic F 127 | 224.2 ± 2.7 | 5.64-fold increase (from 352.2 to 1985.3 µg/mL) | Demonstrated a 3-fold increase in oral bioavailability in rats compared to the marketed suspension. | [1][3] |
| High-Speed Homogenization + Sonication | Tween 80, SLS, Poloxamer 188 | 541.7 to 947.2 | 1.75-fold increase | Optimized formulation showed improved saturation solubility and dissolution rate. | [5] |
| Solvent Evaporation / Antisolvent Precipitation | PVP-K90, PVA, TPGS, Soluplus® | Not specified | Enhanced dissolution rate | The reduction in particle size led to an improved dissolution profile. | [4][14] |
Experimental Protocol: Cefdinir Nanosuspension by Media Milling
This protocol is based on the media milling technique to produce a Cefdinir nanosuspension.
Materials:
-
This compound (125 mg)
-
Pluronic F 127 (Poloxamer 407)
-
Zirconium Oxide Beads (0.4–0.7 mm diameter, 5 g)
-
Distilled Water (5 mL)
-
20 mL Glass Vial
-
Magnetic Stirrer
Procedure:
-
Place 5 g of zirconium oxide beads into a 20 mL glass vial.
-
Add 5 mL of distilled water to the vial.
-
Add 125 mg of Cefdinir and the desired amount of Pluronic F 127 (e.g., 1% w/v) to the vial.
-
Seal the vial and place it on a magnetic stirrer.
-
Stir the mixture at 1000 rpm for 16 hours.[1] The stirring time is a critical parameter and should be optimized.[1]
-
After milling, separate the nanosuspension from the milling beads.
-
The resulting nanosuspension can be further processed (e.g., lyophilized with a cryoprotectant like lactose) for conversion into a solid dosage form.[1]
Workflow Diagram: Nanosuspension by Media Milling
Caption: Cefdinir Nanosuspension Workflow.
Formulation Strategy 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form inclusion complexes with poorly soluble drug molecules, thereby increasing their solubility and stability.[15]
Data Summary: Cefdinir-Cyclodextrin Complexes
| Complexation Method | Cyclodextrin Type | Drug:CD Molar Ratio | Solubility Enhancement | Key Findings | Reference(s) |
| Freeze Drying | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:1 | 2.36-fold increase | The inclusion complex showed a superior dissolution rate compared to the pure drug. | [16] |
| Kneading, Co-evaporation, Spray Drying, Microwave Irradiation | HP-β-CD | 1:1 | Significant increase in dissolution | Microwave irradiation was the most efficient method, providing the highest dissolution rate. | [17] |
| Phase Solubility Analysis | β-CD, HP-β-CD, γ-CD, SBE7-β-CD | N/A | SBE7-β-CD > γ-CD > HP-β-CD > β-CD | All tested cyclodextrins were capable of forming inclusion complexes and increasing Cefdinir's solubility. | [15][18] |
Experimental Protocol: Cefdinir-HP-β-CD Inclusion Complex by Freeze Drying
This protocol details the preparation of a 1:1 molar ratio Cefdinir-HP-β-CD complex.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized Water
-
Freeze Dryer (Lyophilizer)
-
Magnetic Stirrer
Procedure:
-
Calculate the required amounts of Cefdinir and HP-β-CD for a 1:1 molar ratio.
-
Dissolve the calculated amount of HP-β-CD in a suitable volume of deionized water with continuous stirring.
-
Slowly add the Cefdinir powder to the HP-β-CD solution while maintaining stirring.
-
Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.
-
Freeze the resulting aqueous solution at a temperature of -70°C or lower.
-
Lyophilize the frozen solution under vacuum for at least 48 hours until a dry, fluffy powder is obtained.
-
Collect the powdered inclusion complex and store it in a desiccator.
Logical Diagram: Cyclodextrin Inclusion Complex Formation
References
- 1. tandfonline.com [tandfonline.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Cefdinir nanosuspension for improved oral bioavailability by media milling technique: formulation, characterization and in vitro-in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and In vivo Evaluation of Cefdinir Nanosus-pension for Improved Oral Bioavailability | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. Cefdinir Solid Dispersion Composed of Hydrophilic Polymers with Enhanced Solubility, Dissolution, and Bioavailability in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iajps.com [iajps.com]
- 9. ENHANCEMENT OF SOLUBILITY AND DISSOLUTION RATE OF CEFDINIR USING SOLID DISPERSIONS [ipindexing.com]
- 10. mdpi.com [mdpi.com]
- 11. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 12. Cefdinir Solid Dispersion Composed of Hydrophilic Polymers with Enhanced Solubility, Dissolution, and Bioavailability i… [ouci.dntb.gov.ua]
- 13. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 14. pjmhsonline.com [pjmhsonline.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dissolution enhancement of cefdinir with hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Cefdinir Monohydrate Cytotoxicity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefdinir, a third-generation oral cephalosporin antibiotic, is widely prescribed for the treatment of various bacterial infections. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death. While highly effective against susceptible pathogens, it is crucial to evaluate the potential cytotoxic effects of Cefdinir monohydrate on mammalian cells to ensure its safety profile. These application notes provide a comprehensive overview of in vitro cell culture models and detailed protocols for assessing the cytotoxicity of this compound. The methodologies described herein are essential for preclinical safety and toxicity studies in drug development.
Key Concepts in Cefdinir Cytotoxicity
The cytotoxic effects of antibiotics on mammalian cells can be multifaceted. For cephalosporins like Cefdinir, potential mechanisms of cytotoxicity may involve:
-
Mitochondrial Dysfunction: Antibiotics can interfere with mitochondrial function, leading to a decrease in cellular energy production (ATP), a loss of mitochondrial membrane potential, and the release of pro-apoptotic factors.
-
Oxidative Stress: The disruption of mitochondrial activity can lead to an overproduction of reactive oxygen species (ROS), causing oxidative damage to cellular components such as lipids, proteins, and DNA.
-
Induction of Apoptosis: The culmination of cellular stress can trigger programmed cell death, or apoptosis, a controlled process involving the activation of a cascade of enzymes called caspases.
Recommended Cell Culture Models
The selection of appropriate cell lines is critical for obtaining relevant cytotoxicity data. The following cell lines are recommended for evaluating the potential organ-specific toxicity of this compound:
-
HepG2 (Human Hepatocellular Carcinoma): As the liver is a primary site of drug metabolism, HepG2 cells are a valuable model for assessing potential hepatotoxicity.
-
HEK293 (Human Embryonic Kidney): Given that Cefdinir is predominantly eliminated via the kidneys, HEK293 cells are a relevant model for evaluating potential nephrotoxicity.
-
Human Dermal Fibroblasts (HDFs): Fibroblasts are a common cell type in connective tissues and can be used to assess general cytotoxicity.
Data Presentation: Quantitative Cytotoxicity of this compound
Table 1: IC50 Values of this compound on Various Cell Lines after 48-hour Exposure
| Cell Line | Assay | IC50 (µg/mL) |
| HepG2 | MTT Assay | [Data to be determined experimentally] |
| HepG2 | LDH Assay | [Data to be determined experimentally] |
| HEK293 | MTT Assay | [Data to be determined experimentally] |
| HEK293 | LDH Assay | [Data to be determined experimentally] |
| HDF | MTT Assay | [Data to be determined experimentally] |
| HDF | LDH Assay | [Data to be determined experimentally] |
Table 2: Effect of this compound on Mitochondrial Membrane Potential and ROS Production (Illustrative Data)
| Cell Line | Cefdinir Conc. (µg/mL) | Mitochondrial Membrane Potential (% of Control) | Intracellular ROS (% of Control) |
| HepG2 | [IC50 Value] | [Value ± SD] | [Value ± SD] |
| HEK293 | [IC50 Value] | [Value ± SD] | [Value ± SD] |
| HDF | [IC50 Value] | [Value ± SD] | [Value ± SD] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of their viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
-
This compound
-
Selected cell lines (HepG2, HEK293, HDFs)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the Cefdinir dilutions. Include a vehicle control (medium with the same solvent concentration used to dissolve Cefdinir) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Membrane Integrity Assessment using LDH Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.
Materials:
-
This compound
-
Selected cell lines
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a background control (medium only).
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit's protocol and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting background and spontaneous release values and normalizing to the maximum release control.
Assessment of Apoptosis by Flow Cytometry
This method allows for the quantitative analysis of apoptotic cells using fluorescent probes. A common approach is to use Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, in combination with a viability dye like propidium iodide (PI) to distinguish between viable, apoptotic, and necrotic cells.
Materials:
-
This compound
-
Selected cell lines
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time. Include untreated and positive controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI and detect emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure the intracellular generation of ROS. DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
This compound
-
Selected cell lines
-
Serum-free culture medium
-
DCFH-DA probe
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound for the desired time.
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add serum-free medium containing DCFH-DA (typically 10-20 µM) and incubate for 30-60 minutes at 37°C.
-
Washing: Remove the probe-containing medium and wash the cells again with PBS to remove any extracellular probe.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of untreated control cells to determine the fold-increase in ROS production.
Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Postulated signaling pathway for Beta-Lactam-induced apoptosis.
Application Notes and Protocols: Synergistic Antibacterial Activity of Cefdinir Monohydrate with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefdinir, a third-generation oral cephalosporin, exhibits broad-spectrum activity against many Gram-positive and Gram-negative bacteria by inhibiting bacterial cell wall synthesis.[1][2] The growing challenge of antimicrobial resistance necessitates the exploration of combination therapies to enhance efficacy, reduce the potential for resistance development, and lower required drug dosages.[3] This document provides detailed application notes and protocols for studying the synergistic antibacterial activity of cefdinir monohydrate in combination with other classes of antibiotics.
The primary methods for evaluating antibiotic synergy are the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index, and the time-kill curve assay, which assesses the rate and extent of bacterial killing over time.[4] Synergy is generally defined by an FIC index (FICI) of ≤ 0.5 or a ≥ 2-log10 decrease in bacterial count in combination compared to the most active single agent in a time-kill assay.[5][6]
Data Presentation: In Vitro Synergy of Cefdinir Combinations
The following tables summarize quantitative data from studies evaluating the synergistic activity of cefdinir with other antibiotics against various bacterial strains.
Table 1: Synergistic Activity of Cefdinir and Amoxicillin against Staphylococcus aureus
| Bacterial Strain | Cefdinir MIC (µg/mL) Alone | Amoxicillin MIC (µg/mL) Alone | Cefdinir MIC (µg/mL) in Combination | Amoxicillin MIC (µg/mL) in Combination | FICI |
| MRSA USA300 | 64 | 1024 | 2 | 16 | 0.047[7] |
| Other MRSA Strains | 1 to >256 | 32 to >1024 | Not specified | Not specified | <0.5[7][8] |
| MSSA Strains | Not specified | Not specified | Not specified | Not specified | <0.5[7] |
Table 2: Synergistic Activity of Cefdinir and TXA707 against various Staphylococcus aureus Strains
| Bacterial Strain | Cefdinir MIC (µg/mL) Alone | TXA707 MIC (µg/mL) Alone | FICI |
| MRSA (25 clinical isolates) | Not specified | Not specified | ≤0.375[9] |
| VISA Mu3 | Not specified | Not specified | ≤0.375[9] |
| VRSA VRS5 | Not specified | Not specified | ≤0.375[9] |
| LRSA NRS127 | Not specified | Not specified | ≤0.375[9] |
Note: Specific MIC values in combination were not provided in the source material, but the FICI values confirm synergy.
Table 3: Synergistic Activity of Cefdinir with Aminoglycosides and Fluoroquinolones (Hypothetical Data)
| Bacterial Strain | Antibiotic B | Cefdinir MIC (µg/mL) Alone | Antibiotic B MIC (µg/mL) Alone | Cefdinir MIC (µg/mL) in Combination | Antibiotic B MIC (µg/mL) in Combination | FICI |
| P. aeruginosa | Tobramycin | 16 | 4 | 4 | 0.5 | 0.375 |
| E. coli | Ciprofloxacin | 8 | 0.5 | 2 | 0.125 | 0.5 |
Note: This table presents hypothetical data as specific quantitative FICI values for cefdinir in combination with aminoglycosides and fluoroquinolones were not available in the searched literature. General studies on cephalosporins suggest potential for synergy.[10][11]
Experimental Protocols
Checkerboard Assay Protocol
This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.
Materials:
-
This compound powder
-
Second antibiotic powder
-
Appropriate solvent for each antibiotic
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of cefdinir and the second antibiotic in their respective solvents at a concentration 100 times the expected Minimum Inhibitory Concentration (MIC).
-
Preparation of Working Solutions: From the stock solutions, prepare working solutions in CAMHB at four times the highest concentration to be tested in the microtiter plate.
-
Plate Setup:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
In the first row (Row A), add an additional 50 µL of the working solution of Antibiotic A (Cefdinir).
-
Perform serial twofold dilutions of Antibiotic A by transferring 50 µL from Row A to Row B, and so on, down to Row G. Discard 50 µL from Row G. Row H will serve as the control for Antibiotic B alone.
-
In the first column (Column 1), add 50 µL of the working solution of Antibiotic B to each well from Row A to Row H.
-
Perform serial twofold dilutions of Antibiotic B by transferring 50 µL from Column 1 to Column 2, and so on, across to Column 10. Discard 50 µL from Column 10. Column 11 will serve as the control for Antibiotic A alone, and Column 12 will be the growth control (no antibiotics).
-
-
Inoculation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation. Add 100 µL of this bacterial suspension to all wells except for a sterility control well.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-24 hours.
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
-
Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) for each antibiotic is calculated as follows:
-
FIC of Cefdinir = MIC of Cefdinir in combination / MIC of Cefdinir alone
-
FIC of Antibiotic B = MIC of Antibiotic B in combination / MIC of Antibiotic B alone
-
The FIC Index (FICI) is the sum of the individual FICs: FICI = FIC of Cefdinir + FIC of Antibiotic B.[5]
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[5]
-
Workflow for the Checkerboard Synergy Assay.
Time-Kill Curve Assay Protocol
This assay evaluates the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Materials:
-
This compound and second antibiotic
-
Culture tubes or flasks
-
CAMHB
-
Standardized bacterial inoculum (~5 x 10^5 CFU/mL)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
-
Incubator and shaking incubator (if required)
-
Timer, vortex mixer, micropipettes, and sterile spreaders
Procedure:
-
Preparation: Prepare antibiotic solutions at desired concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) in CAMHB. Prepare a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate all tubes at 35°C ± 2°C, with shaking if appropriate for the organism.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot from each tube.[12]
-
Serial Dilution and Plating: Perform serial tenfold dilutions of each sample in sterile saline or PBS. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubation of Plates: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Colony Counting: After incubation, count the colonies on plates that have between 30 and 300 colonies.
-
Data Analysis: Calculate the CFU/mL for each time point and for each antibiotic concentration. Plot the log10 CFU/mL versus time for each combination.
-
Interpretation of Results:
Workflow for the Time-Kill Curve Assay.
Mechanisms of Synergy
The synergistic effect of cefdinir with other antibiotics is often attributed to complementary mechanisms of action that lead to enhanced antibacterial activity.
Cefdinir and Other β-Lactams (e.g., Amoxicillin)
The synergy between two β-lactam antibiotics is thought to arise from their ability to bind to and inactivate different penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. By targeting multiple PBPs simultaneously, the combination can lead to a more profound disruption of peptidoglycan cross-linking and ultimately cell lysis.
Dual inhibition of Penicillin-Binding Proteins (PBPs).
Cefdinir and FtsZ Inhibitors (e.g., TXA709)
TXA709 is a prodrug of TXA707, which targets the bacterial cell division protein FtsZ.[13][14] FtsZ is crucial for the formation of the Z-ring, which initiates septum formation during cell division.[3] By inhibiting FtsZ, TXA707 prevents bacterial replication. The synergy with cefdinir, which targets cell wall synthesis, results in a potent two-pronged attack on essential bacterial processes.
Combined inhibition of cell wall synthesis and cell division.
Cefdinir and Aminoglycosides (Hypothesized Mechanism)
The synergy between β-lactams and aminoglycosides is a well-established concept.[15] It is hypothesized that the damage to the bacterial cell wall caused by cefdinir increases the permeability of the cell membrane, facilitating the uptake of the aminoglycoside. The aminoglycoside can then more effectively reach its intracellular target, the ribosome, to inhibit protein synthesis.
Enhanced uptake of aminoglycosides due to cell wall damage.
Cefdinir and Fluoroquinolones (Hypothesized Mechanism)
The combination of a cephalosporin and a fluoroquinolone may result in a synergistic effect by simultaneously targeting two distinct and vital cellular processes. Cefdinir inhibits cell wall synthesis, while fluoroquinolones inhibit DNA replication by targeting DNA gyrase and topoisomerase IV. This dual assault can be more effective than either agent alone, particularly against resistant strains.[11]
Concurrent inhibition of cell wall and DNA synthesis.
References
- 1. What is the mechanism of Cefdinir? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. Synergism between aminoglycosides and cephalosporins with antipseudomonal activity: interaction index and killing curve method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Determination of synergistic effects of antibiotics and Zno NPs against isolated E. Coli and A. Baumannii bacterial strains from clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reference.medscape.com [reference.medscape.com]
- 8. Pharmacodynamics of ceftazidime plus tobramycin combination dosage regimens against hypermutable Pseudomonas aeruginosa isolates at simulated epithelial lining fluid concentrations in a dynamic in vitro infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Investigation of the synergic effects of aminoglycoside-fluoroquinolone and third-generation cephalosporin combinations against clinical isolates of Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergic activity of cephalosporins plus fluoroquinolones against Pseudomonas aeruginosa with resistance to one or both drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Synergism between tobramycin and ceftazidime against a resistant Pseudomonas aeruginosa strain, tested in an in vitro pharmacokinetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bactericidal synergism between beta-lactams and aminoglycosides: mechanism and possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of a Cefdinir monohydrate-loaded nanoparticle delivery system
Answering the user's request.## Development of a Cefdinir Monohydrate-Loaded Nanoparticle Delivery System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development and characterization of a this compound-loaded nanoparticle delivery system. The aim is to enhance the therapeutic efficacy of Cefdinir, a third-generation cephalosporin antibiotic, by improving its solubility and oral bioavailability.
Introduction
Cefdinir is a broad-spectrum antibiotic effective against a wide range of gram-positive and gram-negative bacteria.[1][2] However, its clinical application is hampered by its classification as a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by both low solubility and low permeability.[3][4][5][6][7] This results in poor oral bioavailability, estimated to be between 16-21%.[3][4][5][8] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations.[9][10][11] By encapsulating Cefdinir into nanoparticles, it is possible to increase its saturation solubility, dissolution rate, and subsequently, its oral bioavailability.[3][5] This document outlines the formulation strategies, characterization methods, and detailed protocols for developing such a system.
Mechanism of Action: Cefdinir
Cefdinir exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][12][13] The primary target of Cefdinir is a group of enzymes known as penicillin-binding proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis.[1][14] Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating these PBPs, Cefdinir prevents the cross-linking of peptidoglycan chains.[1] This weakens the cell wall, making it unable to withstand the internal osmotic pressure, which ultimately leads to cell lysis and bacterial death.[1]
References
- 1. What is the mechanism of Cefdinir? [synapse.patsnap.com]
- 2. Cefdinir | C14H13N5O5S2 | CID 6915944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and In vivo Evaluation of Cefdinir Nanosus-pension for Improved Oral Bioavailability | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 8. Cefdinir nanosuspension for improved oral bioavailability by media milling technique: formulation, characterization and in vitro-in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nanoengineered drug delivery systems for enhancing antibiotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. youtube.com [youtube.com]
- 13. Cefdinir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Cefdinir Monohydrate in Treating Animal Models of Respiratory Tract Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cefdinir monohydrate in preclinical animal models of respiratory tract infections. The following sections detail the efficacy of cefdinir against key respiratory pathogens, pharmacokinetic data in relevant animal species, and detailed experimental protocols for establishing and treating respiratory infections in rodent models.
In Vivo Efficacy of Cefdinir
Cefdinir has demonstrated significant efficacy against common bacterial pathogens responsible for respiratory tract infections in various animal models. The protective dose (PD50) of cefdinir has been determined for several key species.
Table 1: Protective Dose (PD50) of Oral Cefdinir in Mouse Infection Models
| Pathogen | Infection Model | PD50 (mg/kg) | Reference |
| Haemophilus influenzae (β-lactamase negative) | Systemic Infection | 5.8 | [1] |
| Haemophilus influenzae (β-lactamase positive) | Systemic Infection | 3.1 | [1] |
| Staphylococcus aureus (β-lactamase negative) | Subcutaneous Abscess | 11 | [1] |
| Staphylococcus aureus (β-lactamase positive) | Subcutaneous Abscess | 24 | [1] |
| Staphylococcus aureus (β-lactamase negative) | Systemic Infection | 2.7 | [1] |
| Staphylococcus aureus (β-lactamase positive) | Systemic Infection | 2.3 | [1] |
PD50 is the dose required to protect 50% of the animals from lethal infection or abscess formation.
Pharmacokinetics of Cefdinir in Animal Models
Understanding the pharmacokinetic profile of cefdinir in different animal species is crucial for designing effective preclinical studies.
Table 2: Pharmacokinetic Parameters of Cefdinir in Various Animal Species
| Species | Dosing | Cmax (µg/mL) | Tmax (hours) | Half-life (hours) | Protein Binding (%) |
| Human | 300 mg (oral) | 1.6 | 3 | 1.7 | 60-70 |
| Human | 600 mg (oral) | 2.87 | 3 | 1.7 | 60-70 |
| Pediatric | 7 mg/kg (oral) | Similar to adults on a mg/m² basis | - | - | 60-70[2] |
| Pediatric | 14 mg/kg (oral) | Similar to adults on a mg/m² basis | - | - | 60-70[2] |
Note: Detailed pharmacokinetic data for cefdinir in specific rodent models of respiratory infection is limited in the publicly available literature. The provided human data serves as a reference for dose selection and study design.
Experimental Protocols
The following are detailed protocols for establishing respiratory tract infections in rodent models, which can be adapted for evaluating the efficacy of this compound.
Murine Model of Haemophilus influenzae Respiratory Tract Infection
This protocol describes the induction of a respiratory tract infection in mice using non-typeable Haemophilus influenzae (NTHi).
Experimental Workflow
References
Troubleshooting & Optimization
Troubleshooting unexpected peaks in Cefdinir monohydrate HPLC chromatogram
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected peaks during the HPLC analysis of Cefdinir monohydrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of unexpected peaks in a Cefdinir HPLC chromatogram?
Unexpected peaks in an HPLC chromatogram for Cefdinir can originate from several sources. These are broadly categorized as impurities and degradation products related to the drug substance itself, or extraneous peaks from system contamination. Common sources include:
-
Degradation Products: Cefdinir is known to degrade under stress conditions like acidic, basic, oxidative, thermal, and photolytic exposure.[1][2] Hydrolysis can lead to the opening of the β-lactam ring and the formation of various isomers.[2][3]
-
Synthesis-Related Impurities: Impurities can be introduced during the manufacturing process of the Cefdinir active pharmaceutical ingredient (API).[4]
-
System Contamination: Ghost peaks can arise from contaminants in the mobile phase, worn pump seals, injector rotor seal residues, or a contaminated guard/analytical column.[5]
-
Sample Preparation: Contaminants can be introduced from glassware, filters, or solvents used during sample preparation. Inadequate dissolution or precipitation of the sample can also cause spurious peaks.
Q2: I see an unexpected peak. How can I determine if it's a degradation product?
To identify if an unknown peak is a degradation product, you can perform forced degradation studies.[1][6] By subjecting a pure Cefdinir standard to stress conditions (acid, base, heat, oxidation, light) and running the resulting samples on the HPLC, you can generate the degradation products and compare their retention times to the unexpected peak in your sample chromatogram.[1] Cefdinir is particularly labile to alkaline hydrolysis.[1] LC-MS/MS can also be a powerful tool to identify and characterize the structure of these degradation products.[7]
Q3: What are the known related substances and impurities of Cefdinir?
Several related substances and impurities of Cefdinir have been identified and characterized. These include isomers and products from the synthesis process.[4][7] Two specific impurities have been characterized as (6R,7R)-7[(E)-2-(2-aminothiazol-4-yl)-2-hydroxy iminoacetylamino]-8-oxo-3-vinyl-5-thia-1-azabicyclo [4.2. 0] oct-2-ene-2carboxylic acid and (2E)-2-(2-amino-1, 3-thiazol-4-yl)-2-(hydroxyimino)-N-{[(2R)-5-methyl-7-oxo-1, 2, 5, 7-tetrahydro-4H-furo [3, 4-d][1][8] thiazin-2-yl] methyl}acetamide.[4] Monitoring these impurities is crucial for quality control.[4]
Q4: How can I troubleshoot ghost peaks that appear in my blank runs?
Ghost peaks that appear in blank injections (mobile phase only) are typically due to system contamination. A systematic approach is needed to isolate the source:
-
Mobile Phase: Prepare fresh mobile phase using high-purity HPLC-grade solvents and reagents to rule out contamination from this source.[5]
-
Systematic Flushing: Thoroughly flush the entire HPLC system, including the pump, injector, and column, with a strong solvent.[5]
-
Isolate Components: Run blanks while systematically bypassing components (e.g., remove the column, bypass the autosampler) to pinpoint the contaminated part.
-
Trap Columns: Consider installing an in-line "ghost peak trap column" before the analytical column to adsorb impurities from the mobile phase, which is particularly useful in gradient HPLC.[5]
Troubleshooting Guide
This section provides a logical workflow to diagnose the source of unexpected peaks.
Problem: An unexpected peak is observed in the Cefdinir chromatogram.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Data & Protocols
HPLC Method Parameters
The analysis of Cefdinir can be performed using various validated RP-HPLC methods. The parameters can be adapted based on the specific instrumentation and analytical requirements.
Table 1: Example HPLC Methods for Cefdinir Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Waters RP Spherisorb C-18 (250 mm × 4.6 mm, 5 µm)[1] | Develosil C18[6] | YMC-Pack ODS-A (250 × 4.6 mm, 5 µm)[8] |
| Mobile Phase | Water (pH 3.0 with H₃PO₄) : ACN : MeOH (13:5:2 v/v/v)[1] | Acetonitrile : Phosphate Buffer (pH 3.0) (40:60)[6] | 10mM NaH₂PO₄ : ACN : MeOH (80:10:10 v/v) with 0.5% Triethylamine, pH 4.5[8] |
| Flow Rate | 1.0 mL/min[1][6] | 1.0 mL/min[8] | 1.0 mL/min[6][9][10] |
| Detection (UV) | 286 nm[1] | 254 nm[6][9][10] | 285 nm[8][11] |
| Injection Volume | 20 µL[1] | Not Specified | Not Specified |
| Temperature | Ambient[1][8] | Ambient[9][10] | Ambient[8] |
ACN: Acetonitrile, MeOH: Methanol
Experimental Protocols
Protocol 1: Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the Cefdinir working standard in a mixture of methanol and acetonitrile (e.g., 4:1 v/v) to obtain a concentration of 1 mg/mL.[1]
-
Working Standard Solutions: Prepare calibration solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired range (e.g., 0.05 – 15.0 µg/mL).[1]
-
Sample Solution: For dosage forms, weigh and transfer a quantity of powder equivalent to a specific amount of Cefdinir into a volumetric flask. Dissolve in a suitable solvent, dilute to volume with mobile phase, mix, and filter through a 0.45 µm filter before injection.[7]
-
Filtration: Filter all solutions through a 0.45 µm Nylon filter before injecting them into the HPLC system.[1]
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of the analytical method and to identify potential degradation products.[1][6]
Table 2: Summary of Forced Degradation Conditions for Cefdinir
| Stress Condition | Procedure | Observed Degradation |
|---|---|---|
| Acid Hydrolysis | Mix 10 mL of Cefdinir stock (1 mg/mL) with 10 mL of 0.1 M HCl and methanol. Reflux at 60°C for 6 hours. Neutralize with 0.1 M NaOH and dilute with mobile phase.[1] | 20.14% degradation observed.[1] |
| Base Hydrolysis | Mix 10 mL of Cefdinir stock (1 mg/mL) with 10 mL of 0.1 M NaOH and methanol. Reflux at 60°C for 60 minutes. Neutralize with 0.1 M HCl and dilute with mobile phase.[1] | Highly labile; 48.83% degradation observed in 60 minutes.[1] |
| Oxidative Degradation | Mix 10 mL of Cefdinir stock (1 mg/mL) with 10 mL of 3% or 30% H₂O₂. Reflux at 60°C for 6 hours. Dilute with mobile phase.[1][6] | Cefdinir is labile to hydrogen peroxide.[1] |
| Thermal Degradation | Store 50 mg of Cefdinir solid at 80°C for 48 hours. Dissolve in methanol and dilute with mobile phase for analysis.[1] | Degradation occurs, and peaks are well-separated from the parent drug.[1] |
| Photolytic Degradation | Expose 50 mg of Cefdinir solid to short (254 nm) and long (366 nm) wavelength UV light for 48 hours. Dissolve in methanol and dilute with mobile phase.[1] | Degradation is observed, with distinct peaks for the degradants.[1] |
Visual Workflow for Contamination Source Identification
This workflow helps to systematically identify the source of ghost peaks originating from the HPLC system itself.
Caption: Workflow for isolating the source of system contamination.
References
- 1. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products as per International Conference on Harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability assay for cefdinir tablets using RP-HPLC method. [wisdomlib.org]
- 7. turkjps.org [turkjps.org]
- 8. tsijournals.com [tsijournals.com]
- 9. banglajol.info [banglajol.info]
- 10. researchgate.net [researchgate.net]
- 11. ijpsonline.com [ijpsonline.com]
Optimizing mobile phase composition for Cefdinir monohydrate HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mobile phase composition in the HPLC analysis of Cefdinir monohydrate.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.
Issue 1: Poor Peak Shape (Peak Tailing)
-
Question: My Cefdinir peak is showing significant tailing. How can I improve the peak symmetry?
-
Answer: Peak tailing for Cefdinir, a compound with basic functional groups, is often due to secondary interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] Here are several strategies to mitigate this issue:
-
Mobile Phase pH Adjustment: The ionization of both Cefdinir and the silanol groups is pH-dependent. Lowering the pH of the mobile phase (typically to a range of 2.5-4.5) can suppress the ionization of the silanol groups, thereby reducing their interaction with the protonated analyte.[1][3] Phosphate or acetate buffers are commonly used for this purpose.[1][4]
-
Use of a Competitive Base: Adding a small amount of a basic compound, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites, reducing their availability to interact with Cefdinir. A typical concentration for TEA is around 0.1-0.5%.[3]
-
Column Selection: Employing a high-purity, end-capped C18 column can significantly reduce peak tailing. End-capping is a process where the residual silanol groups are chemically bonded with a small silane to render them inert.[1]
-
Organic Modifier: While both acetonitrile and methanol can be used, acetonitrile often provides better peak shape and lower viscosity.[5] Experimenting with the ratio of the organic modifier to the aqueous buffer can also impact peak symmetry.
-
Issue 2: Poor Resolution Between Cefdinir and Impurities/Degradation Products
-
Question: I am not getting adequate separation between my Cefdinir peak and other peaks in the chromatogram. What should I do?
-
Answer: Achieving good resolution is critical for accurate quantification. Here are some approaches to improve the separation:
-
Optimize Mobile Phase Composition:
-
Organic Modifier Ratio: Systematically adjust the percentage of the organic modifier (acetonitrile or methanol) in the mobile phase. A lower percentage of the organic modifier will generally increase retention times and may improve the resolution between closely eluting peaks.
-
pH Adjustment: Fine-tuning the pH of the mobile phase can alter the selectivity between Cefdinir and its related substances, as their ionization states may differ.
-
Buffer Concentration: The concentration of the buffer can also influence peak shape and resolution. A concentration in the range of 10-50 mM is typically a good starting point.[6][7]
-
-
Change in Organic Modifier: If you are using methanol, switching to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.[8]
-
Gradient Elution: If isocratic elution does not provide sufficient resolution, developing a gradient elution method, where the concentration of the organic modifier is increased over time, can help to separate complex mixtures.
-
Issue 3: Unstable Retention Times
-
Question: The retention time for Cefdinir is shifting between injections. What could be the cause and how can I fix it?
-
Answer: Fluctuating retention times can be caused by several factors related to the mobile phase and the HPLC system:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analysis. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Preparation:
-
Inconsistent Composition: Prepare the mobile phase carefully and consistently for each run.
-
Degassing: Inadequate degassing of the mobile phase can lead to the formation of air bubbles in the pump, causing flow rate fluctuations and, consequently, retention time shifts.[1] It is recommended to degas the mobile phase before use by sonication or vacuum filtration.[1]
-
-
Pump Performance: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate.
-
Column Temperature: Maintaining a constant column temperature using a column oven can improve the reproducibility of retention times, as temperature affects the viscosity of the mobile phase and the kinetics of the separation.[9]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting mobile phase composition for this compound analysis on a C18 column?
A1: A common and effective starting point for the analysis of Cefdinir on a C18 column is a mixture of a phosphate buffer (pH 3.0-4.5) and an organic modifier like acetonitrile or methanol.[3][4][10] A typical starting ratio could be in the range of 80:20 to 60:40 (aqueous:organic).[3][4]
-
Q2: What is the typical detection wavelength for Cefdinir?
A2: Cefdinir has a UV absorbance maximum at approximately 254 nm and 285 nm. Both wavelengths have been successfully used for its detection.[3][4][6][11] The choice may depend on the specific impurities that need to be monitored.
-
Q3: How does the pH of the mobile phase affect the retention of Cefdinir?
A3: The pH of the mobile phase has a significant impact on the retention of Cefdinir due to its ionizable functional groups. At a lower pH (e.g., 3.0), the carboxylic acid group is protonated, making the molecule less polar and more retained on a reversed-phase column. Conversely, at a higher pH, the carboxylic acid group is deprotonated, making the molecule more polar and leading to earlier elution.
-
Q4: Can I use methanol instead of acetonitrile in the mobile phase?
A4: Yes, methanol can be used as the organic modifier.[3][6][10][11][12] However, acetonitrile generally has a lower viscosity, which can result in lower backpressure and potentially better chromatographic efficiency.[5] The choice between the two may also affect the selectivity of the separation.
Experimental Protocols and Data
Table 1: Examples of Mobile Phase Compositions for Cefdinir HPLC Analysis
| Buffer System | Organic Modifier | Ratio (Aqueous:Organic) | pH | Column Type | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| 0.2 M Sodium Dihydrogen Phosphate | Methanol | 70:30 | 3.2 | C18 | 1.0 | 254 | [11][12] |
| Phosphate Buffer | Acetonitrile | 60:40 | 3.0 | Develosil C18 | 1.0 | 254 | [4] |
| Water (pH adjusted with Orthophosphoric Acid) | Acetonitrile:Methanol | 13:5:2 (v/v/v) | 3.0 | Waters RP Spherisorb C-18 | 1.0 | 286 | [10] |
| 10mM Sodium Dihydrogen Phosphate with 0.5% Triethylamine | Acetonitrile:Methanol | 80:10:10 (v/v/v) | 4.5 | YMC-Pack ODS-A | 1.0 | 285 | [3] |
| 50 mM Ammonium Acetate | Methanol | 80:20 | 3.0 | C18 | 1.0 | 285 | [6] |
Protocol: Preparation of a Phosphate Buffer/Acetonitrile Mobile Phase
-
Prepare the Aqueous Buffer: To prepare a 25 mM phosphate buffer, dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.
-
Adjust pH: While stirring, add phosphoric acid dropwise to the buffer solution until the desired pH (e.g., 3.0 ± 0.1) is reached.[1]
-
Filter the Mobile Phase: Filter the prepared buffer through a 0.45 µm membrane filter to remove any particulate matter.[1]
-
Prepare the Mobile Phase: Mix the filtered buffer with acetonitrile in the desired ratio (e.g., 60:40 v/v).
-
Degas the Mobile Phase: Before use, degas the final mobile phase mixture using sonication or vacuum filtration to prevent the formation of air bubbles in the HPLC system.[1]
Visualizations
Caption: General experimental workflow for HPLC analysis of Cefdinir.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Stability assay for cefdinir tablets using RP-HPLC method. [wisdomlib.org]
- 5. mastelf.com [mastelf.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. hplc.eu [hplc.eu]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products as per International Conference on Harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. banglajol.info [banglajol.info]
- 12. researchgate.net [researchgate.net]
Addressing Cefdinir monohydrate degradation during analytical sample preparation
Welcome to the technical support center for Cefdinir monohydrate analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to Cefdinir degradation during analytical sample preparation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Cefdinir assay values are lower than expected and inconsistent. What could be the cause?
A1: Lower than expected and variable assay values for Cefdinir are often due to degradation of the molecule during sample preparation and analysis. Cefdinir is susceptible to hydrolysis, particularly the opening of its β-lactam ring, which is a common degradation pathway for cephalosporins.[1][2] Stability is significantly influenced by pH, solvent choice, and temperature.
Troubleshooting Steps:
-
pH Control: Cefdinir's solubility and stability are highly pH-dependent.[3] It exhibits minimum solubility around pH 3-4. For HPLC analysis, mobile phases are often buffered to a specific pH, for instance, pH 3.0 using orthophosphoric acid or pH 4.5 with ammonium formate, to ensure consistent ionization and stability.[4][5][6][7] Ensure your diluent and mobile phase pH are controlled and optimized.
-
Solvent Selection: While Cefdinir is soluble in DMSO, methanol and acetonitrile are common solvents for stock solutions.[8][9] However, the composition of your final sample solution matters. It should be compatible with the mobile phase to prevent precipitation and ensure good peak shape.[9] For routine analysis, preparing solutions in the mobile phase is often the safest approach.[5]
-
Temperature: Avoid high temperatures during sample preparation. Forced degradation studies show significant degradation when refluxed at 60°C.[5] Prepare samples at ambient temperature and store them in a cool, dark place if analysis is not immediate. For long-term storage of biological samples, temperatures as low as -80°C are used.[10]
-
Light Exposure: While more stable to photolytic stress compared to hydrolysis, some degradation (around 8.55%) has been observed after 24 hours of UV light exposure.[5] It is good practice to protect Cefdinir solutions from direct light by using amber vials or covering flasks with foil.
Q2: I am observing extra peaks in my chromatogram that are not present in my standard. What are they?
A2: These extra peaks are likely Cefdinir degradation products. Cefdinir can degrade through several pathways, including:
-
β-Lactam Ring Opening: This is a primary hydrolytic degradation route.[1][2]
-
Isomerization: pH-dependent isomerization can occur, including epimerization at C-6 or C-7, lactonization, and syn-anti isomerization of the N-oxime function.[1][11]
-
Oxidation: Cefdinir is labile to oxidative stress.[5]
These degradation products will have different retention times than the parent Cefdinir peak in a stability-indicating HPLC method.
Data Presentation: Cefdinir Degradation Under Stress Conditions
The following table summarizes quantitative data from forced degradation studies, highlighting the percentage of Cefdinir degraded under various stress conditions.
| Stress Condition | Reagent/Parameters | Temperature | Duration | % Degradation | Reference |
| Alkaline Hydrolysis | 0.1 M NaOH | 60°C | 60 minutes | 48.83% | [5] |
| Oxidative Degradation | 3% H₂O₂ | 60°C | 60 minutes | 31.20% | [5] |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 60 minutes | 20.14% | [5] |
| Thermal Degradation | Stored as solid | 80°C | 48 hours | 20.12% | [5] |
| Photolytic Degradation | UV light (254 nm & 366 nm) | Ambient | 24 hours | 8.55% | [5] |
Experimental Protocols
Protocol 1: Preparation of Cefdinir Standard Solution for HPLC
This protocol outlines the preparation of a standard stock solution, which can be further diluted to create calibration standards.
Materials:
-
This compound Reference Standard
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Syringe filter (0.45 µm, Nylon)
Procedure:
-
Prepare the diluent by mixing methanol and acetonitrile in a 4:1 (v/v) ratio.[5]
-
Accurately weigh the required amount of Cefdinir Reference Standard.
-
Transfer the weighed standard into a volumetric flask.
-
Add a portion of the diluent and sonicate briefly to dissolve the Cefdinir.
-
Once dissolved, bring the solution to the final volume with the diluent and mix thoroughly to achieve a stock solution (e.g., 1 mg/mL).[5]
-
Prepare working calibration solutions by diluting the stock solution with the HPLC mobile phase to the desired concentrations (e.g., 0.05 – 15.0 μg/mL).[5]
-
Filter the final solutions through a 0.45 µm nylon syringe filter before injecting into the HPLC system.[5]
Protocol 2: Forced Degradation Study - Alkaline Hydrolysis
This protocol describes a typical procedure for inducing alkaline degradation of Cefdinir to test the stability-indicating properties of an analytical method.
Materials:
-
Cefdinir Stock Solution (1 mg/mL in Methanol:Acetonitrile 4:1)
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
Methanol (HPLC Grade)
-
Reflux apparatus
-
Water bath or heating mantle
-
Volumetric flasks (Class A)
Procedure:
-
In a round-bottom flask, combine 10 mL of the Cefdinir stock solution (1 mg/mL), 10 mL of methanol, and 10 mL of 0.1 M NaOH.[5]
-
Reflux the mixture at 60°C for the desired time (e.g., 60 minutes).[5]
-
After the specified time, allow the solution to cool to room temperature.[5]
-
Neutralize the solution to approximately pH 7 by adding 0.1 M HCl.[5]
-
Quantitatively transfer the cooled, neutralized solution to a 100 mL volumetric flask and dilute to volume with the mobile phase. This results in a concentration of 100 µg/mL.[5]
-
Perform a further dilution (e.g., 10 mL to 100 mL) with the mobile phase to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).[5]
-
Inject the final solution into the HPLC system to analyze the parent drug and degradation products.
Visualizations
The following diagrams illustrate key concepts related to Cefdinir degradation and analysis.
References
- 1. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Stability assay for cefdinir tablets using RP-HPLC method. [wisdomlib.org]
- 5. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products as per International Conference on Harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. Cefdinir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. rjpn.org [rjpn.org]
- 10. banglajol.info [banglajol.info]
- 11. researchgate.net [researchgate.net]
Overcoming poor dissolution of Cefdinir monohydrate in in vitro release studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor dissolution of Cefdinir monohydrate during in vitro release studies.
Troubleshooting Guide: Poor this compound Dissolution
Low dissolution rates of this compound can be a significant hurdle in in vitro release studies. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Observed dissolution rate is slower than expected.
Initial Checks:
-
Verify Dissolution Apparatus and Parameters: Ensure all settings align with standard protocols (e.g., USP Apparatus II).
-
Confirm Dissolution Medium Preparation: The pH of the dissolution medium is critical for Cefdinir, which exhibits pH-dependent solubility.
-
Assess this compound Material Properties:
-
Particle Size: Smaller particle sizes can enhance dissolution. Consider micronization if not already performed.
-
Polymorphism: Different crystalline forms can exhibit varying solubility. Confirm the polymorphic form of your this compound.
-
DOT Script for Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor this compound dissolution.
Frequently Asked Questions (FAQs)
Q1: Why is the dissolution of this compound challenging?
A1: Cefdinir is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, which means it has both low aqueous solubility and low intestinal permeability.[2] Its solubility is also highly dependent on pH, with a minimum solubility observed between pH 2.5 and 4.0.[2]
Q2: What is the typical solubility of Cefdinir at different pH values?
A2: The solubility of Cefdinir varies significantly with pH. The table below summarizes approximate solubility values from various studies.
| pH of Medium | Approximate Solubility (mg/mL) | Reference(s) |
| 1.2 (0.1 N HCl) | 1.56 | [1] |
| 2.5 | 0.52 | [2] |
| 4.0 (Acetate Buffer) | 0.72 | [1] |
| Water | 0.46 | [1] |
| 6.8 (Phosphate Buffer) | Varies (up to ~21) | [1] |
| 7.4 (Phosphate Buffer) | 21 | [1] |
| 8.0 | 16.43 | [2] |
Q3: How can the dissolution of this compound be improved?
A3: Several formulation strategies can be employed to enhance the in vitro dissolution of this compound:
-
Solid Dispersions: Creating a solid dispersion of Cefdinir with a hydrophilic polymer can transform the drug from a crystalline to a more soluble amorphous state.[2]
-
pH-Modified Solid Dispersions: Incorporating an alkalizer into the solid dispersion can modify the microenvironmental pH, promoting dissolution.
-
Nanosuspensions: Reducing the particle size of Cefdinir to the nanometer range significantly increases the surface area available for dissolution.
-
Cyclodextrin Complexation: Encapsulating Cefdinir molecules within cyclodextrin complexes can enhance its apparent solubility.
Q4: Which polymers are effective for creating Cefdinir solid dispersions?
A4: Studies have shown that hydrophilic polymers such as polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC), and sodium carboxymethylcellulose (CMC-Na) are effective in improving the dissolution of Cefdinir when used to prepare solid dispersions.[2]
Q5: What are the recommended dissolution test conditions for Cefdinir formulations?
A5: Based on FDA documentation and scientific literature, the following conditions are commonly used:
| Parameter | Recommendation | Reference(s) |
| Apparatus | USP Apparatus II (Paddle) | [1] |
| Dissolution Medium | 0.05 M Phosphate Buffer, pH 6.8 | [1] |
| Volume | 900 mL | [1] |
| Temperature | 37 ± 0.5 °C | [2] |
| Paddle Speed | 50 rpm | [1][2] |
Experimental Protocols
Protocol 1: Preparation of Cefdinir Solid Dispersion by Spray Drying
This protocol describes the preparation of a Cefdinir solid dispersion using a hydrophilic polymer to enhance its dissolution.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC)
-
Methanol
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Spray dryer
Procedure:
-
Dissolve 1 g of Cefdinir in 100 mL of methanol.
-
Dissolve an equal amount (1 g) of the chosen hydrophilic polymer in 100 mL of deionized water.
-
Add the polymer solution to the Cefdinir solution while stirring continuously to form a homogenous mixture.
-
Spray dry the resulting solution using the following parameters (example):
-
Inlet temperature: 120-160 °C
-
Outlet temperature: 60-85 °C
-
Nozzle diameter: 0.7 mm
-
Flow rate: 2.5 mL/min
-
-
Collect the dried powder and store it in a desiccator.
DOT Script for Solid Dispersion (Spray Drying) Workflow:
Caption: Workflow for preparing Cefdinir solid dispersion via spray drying.
Protocol 2: Preparation of Cefdinir Nanosuspension by Media Milling
This protocol details the preparation of a Cefdinir nanosuspension to improve its dissolution rate by increasing the surface area.
Materials:
-
This compound
-
Stabilizer (e.g., Pluronic F127)
-
Zirconium oxide beads (0.4-0.7 mm diameter)
-
Distilled water
Equipment:
-
Magnetic stirrer
-
High-energy media mill or planetary ball mill
Procedure:
-
To a 20 mL glass vial, add 5 g of zirconium oxide beads.
-
Add 5 mL of distilled water to the vial.
-
Add the desired amount of stabilizer (e.g., Pluronic F127) and 125 mg of Cefdinir.
-
Seal the vial and place it on a magnetic stirrer or in a media mill.
-
Mill at a high speed (e.g., 1000 rpm) for a predetermined time (e.g., 16 hours) to achieve the desired particle size.
-
Separate the nanosuspension from the milling media.
-
Characterize the particle size and zeta potential of the nanosuspension.
DOT Script for Nanosuspension (Media Milling) Workflow:
Caption: Workflow for preparing Cefdinir nanosuspension via media milling.
Data on Enhanced Cefdinir Dissolution
The following table summarizes the improvement in Cefdinir dissolution achieved through various formulation techniques.
| Formulation Technique | Polymer/Excipient | Dissolution Medium | % Drug Released (Time) | Reference(s) |
| Pure Cefdinir | - | pH 6.8 Buffer | ~47% (120 min) | [3] |
| Solid Dispersion (Solvent Evap.) | PVP K30 (1:4 ratio) | pH 6.8 Buffer | ~93% (60 min) | [4] |
| Solid Dispersion (Spray Dry) | HPMC (1:1 ratio) | pH 1.2 | >95% (180 min) | [2] |
| Solid Dispersion (Spray Dry) | CMC-Na (1:1 ratio) | pH 1.2 | >95% (180 min) | [2] |
| Nanosuspension (Media Milling) | Pluronic F127 | Not specified | ~88% (24 hours) | |
| Cyclodextrin Complex (Freeze Dry) | HP-β-CD (1:1 molar) | Not specified | Significantly improved vs. pure drug |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should adapt and validate these methods for their specific experimental conditions and analytical procedures.
References
Technical Support Center: Enhancing the Oral Bioavailability of Cefdinir Monohydrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of Cefdinir monohydrate.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound low?
A1: Cefdinir is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it exhibits both low solubility and low permeability.[1][2][3][4][5][6] Its poor aqueous solubility, which is also pH-dependent, is a primary reason for its limited dissolution in the gastrointestinal tract, leading to an oral bioavailability of approximately 16-25%.[1][2][7]
Q2: What are the main strategies to improve the oral bioavailability of Cefdinir?
A2: Several formulation strategies have been successfully employed to enhance the oral bioavailability of Cefdinir. These primarily focus on improving its solubility and dissolution rate. Key approaches include:
-
Solid Dispersions: Dispersing Cefdinir in a hydrophilic polymer matrix to enhance its dissolution.[1][3][8][9][10][11]
-
Nanosuspensions: Reducing the particle size of Cefdinir to the nanometer range to increase surface area and dissolution velocity.[2][4][12][13]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating Cefdinir in a lipid-based system that forms a microemulsion or nanoemulsion in the gastrointestinal tract.[7][14][15][16]
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins to increase the aqueous solubility of Cefdinir.[17][18][19][20]
-
Vesicular Systems (Niosomes): Encapsulating Cefdinir within non-ionic surfactant-based vesicles to improve permeability and provide controlled release.[21]
Q3: How significant is the improvement in bioavailability with these strategies?
A3: Studies have demonstrated substantial improvements in the oral bioavailability of Cefdinir using these advanced formulation techniques. For instance, solid dispersions have been reported to increase the in vivo oral absorption (AUC) by up to 6.77-fold in rats.[1][9] Nanosuspensions have also shown a 3-fold increase in oral bioavailability in rats compared to a marketed suspension.[2][4]
Troubleshooting Guides
Issue 1: Poor Dissolution Rate of Cefdinir in In Vitro Experiments
Possible Cause: The crystalline nature and low intrinsic solubility of this compound.
Troubleshooting Steps:
-
Particle Size Reduction: If not already done, consider micronization or nanosizing techniques. The Noyes-Whitney equation suggests that a smaller particle size increases the surface area, leading to a higher dissolution rate.[4]
-
Formulation as a Solid Dispersion:
-
Polymer Selection: Experiment with different hydrophilic polymers such as Hydroxypropyl-methylcellulose (HPMC), Carboxymethylcellulose-Na (CMC-Na), or Polyvinylpyrrolidone K30 (PVP K30).[1][9]
-
Preparation Method: The spray-drying method is often effective in producing amorphous solid dispersions, which have higher energy states and thus improved solubility.[9][10]
-
-
pH Modification: Cefdinir's solubility is pH-dependent, with minimum solubility at pH 2.5 and a sharp increase above pH 4.0.[10] Consider preparing pH-modified solid dispersions by incorporating an alkalizer to maintain a favorable microenvironmental pH for dissolution.[11][22]
Issue 2: Inconsistent or Low Bioavailability in Animal Studies Despite Improved In Vitro Dissolution
Possible Cause: The formulation may not be stable in the gastrointestinal environment, or permeability may be the rate-limiting step.
Troubleshooting Steps:
-
Evaluate Permeability: Conduct ex vivo permeation studies using animal intestinal tissue (e.g., goat intestinal membrane) to assess if the formulation improves drug transport across the intestinal epithelium.[21]
-
Consider Permeability Enhancers: If permeability is identified as the bottleneck, incorporating safe and effective permeability enhancers into the formulation could be a viable strategy.
-
Lipid-Based Formulations (SEDDS): Self-emulsifying drug delivery systems can enhance bioavailability by not only improving solubilization but also by facilitating lymphatic transport, thereby bypassing first-pass metabolism.[15]
-
Component Selection: Screen various oils, surfactants, and co-surfactants to find a combination that provides good Cefdinir solubility and forms a stable microemulsion upon dilution. For example, Labrafac as the oil phase, Tween 20 as the surfactant, and PEG 400 as the co-surfactant have been investigated.[7]
-
-
Mucoadhesive Formulations: Incorporating mucoadhesive polymers can increase the residence time of the formulation at the site of absorption, potentially leading to improved bioavailability. CSDs prepared with CMC-Na have shown high mucoadhesiveness.[1]
Data Presentation
Table 1: Improvement in Cefdinir Solubility with Different Formulation Strategies
| Formulation Strategy | Key Excipients | Fold Increase in Solubility | Reference |
| Solid Dispersions (CSDs) | HPMC, CMC-Na, PVP K30 | ~9.0-fold | [1][9] |
| Nanosuspension (NS) | Zirconium oxide beads (milling media) | 5.64-fold | [2] |
| Cyclodextrin Complexation | HP-β-CD | 2.36-fold | [18] |
Table 2: Enhancement of In Vivo Oral Bioavailability of Cefdinir in Rats
| Formulation Strategy | Key Excipients/Method | Fold Increase in AUC | Reference |
| Solid Dispersion (CSD1) | HPMC | 4.30-fold | [1][9] |
| Solid Dispersion (CSD2) | CMC-Na | 6.77-fold | [1][9] |
| Solid Dispersion (CSD3) | PVP K30 | 3.01-fold | [1][9] |
| Nanosuspension | Media Milling | ~3-fold | [1][4] |
Experimental Protocols
Preparation of Cefdinir Solid Dispersions by Spray-Drying
-
Solution Preparation: Dissolve Cefdinir and a hydrophilic polymer (e.g., HPMC, CMC-Na, or PVP K30) in a suitable solvent. A common weight ratio of drug to polymer is 1:1.[9]
-
Spray-Drying: The solution is then spray-dried using a spray dryer. Typical parameters might include an inlet temperature of 100-120°C and an outlet temperature of 70-80°C.
-
Characterization: The resulting powder should be characterized for its physical state (amorphous or crystalline) using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (p-XRD).[1][9] Scanning Electron Microscopy (SEM) can be used to observe the particle morphology.[1][9]
Preparation of Cefdinir Nanosuspension by Media Milling
-
Dispersion: Disperse Cefdinir powder in an aqueous solution containing a stabilizer (e.g., PVP K30).
-
Milling: The dispersion is then subjected to media milling using zirconium oxide beads as the milling media.[2] The milling process is carried out for a specified duration to achieve the desired particle size.
-
Characterization: The particle size and zeta potential of the nanosuspension are measured using a particle size analyzer.[2] The physical state of the drug in the nanosuspension can be assessed by DSC and p-XRD after lyophilization.[2]
In Vivo Oral Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used.[23] The animals are fasted overnight before the experiment with free access to water.
-
Dosing: The Cefdinir formulation (e.g., solid dispersion, nanosuspension) or a control (Cefdinir powder suspension) is administered orally to the rats at a specific dose.
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.
-
Plasma Analysis: The plasma is separated by centrifugation and the concentration of Cefdinir is determined using a validated analytical method, such as HPLC.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), are calculated to evaluate the oral bioavailability.[1]
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of Cefdinir.
References
- 1. Cefdinir Solid Dispersion Composed of Hydrophilic Polymers with Enhanced Solubility, Dissolution, and Bioavailability in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefdinir nanosuspension for improved oral bioavailability by media milling technique: formulation, characterization and in vitro-in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iajps.com [iajps.com]
- 4. researchgate.net [researchgate.net]
- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 6. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 7. rfppl.co.in [rfppl.co.in]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Design and development of cefdinir niosomes for oral delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. accessdata.fda.gov [accessdata.fda.gov]
Managing pH-dependent solubility issues of Cefdinir monohydrate in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the pH-dependent solubility of Cefdinir monohydrate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of my this compound so variable in aqueous solutions?
A1: Cefdinir's solubility is highly dependent on pH.[1] It is a weakly acidic drug, categorized under Biopharmaceutical Classification System (BCS) Class IV, meaning it has both low solubility and low permeability.[2][3] Cefdinir exhibits a characteristic "J-shaped" or "V-shaped" pH-solubility profile, with its minimum solubility occurring in acidic conditions (around pH 2.5-4) and a sharp increase in solubility as the pH becomes more alkaline.[1][4] This pH-dependent behavior is due to the ionization of its functional groups.[5]
Q2: I'm trying to prepare a stock solution of this compound in an aqueous buffer for my in vitro experiment, but it's not dissolving or is precipitating. What should I do?
A2: This is a common issue due to Cefdinir's low solubility in acidic and neutral aqueous solutions. Here are some troubleshooting steps:
-
pH Adjustment: The most effective method is to adjust the pH of your solvent. Cefdinir's solubility significantly increases at a pH above 4.0.[4][5] For example, it is sparingly soluble in a pH 7.4 phosphate buffer (21 mg/mL) and freely soluble in sodium bicarbonate solution (83 mg/mL).[1]
-
Use of Co-solvents: If adjusting the pH is not suitable for your experiment, you can use a small amount of a co-solvent. Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve Cefdinir at high concentrations (>350 mg/mL).[1] However, be cautious when diluting a DMSO stock into an aqueous medium, as this can cause the compound to precipitate.[6] It is recommended to keep the final DMSO concentration in your experimental medium below 0.5% to avoid cellular toxicity and precipitation issues.[7]
-
Gentle Warming and Sonication: Applying gentle heat (e.g., 37°C) or using a sonicator can help dissolve the compound.[6] However, be mindful of the potential for degradation with prolonged exposure to heat.[6]
Q3: I observed precipitation when I diluted my Cefdinir stock solution into my cell culture medium. How can I prevent this?
A3: This phenomenon, often called "precipitation upon dilution," occurs when a drug that is soluble in a stock solvent (like DMSO) is introduced into an aqueous medium where it is less soluble.[7] To prevent this:
-
Optimize Solvent Concentration: Minimize the final concentration of the organic solvent in your aqueous medium.[7]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution.
-
Method of Addition: Add the stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion.[6]
-
Use of Surfactants: In some cases, the inclusion of a low concentration of a surfactant, such as sodium lauryl sulfate (SLS), in the dissolution medium can help maintain solubility.[8]
Q4: My dissolution testing results for a Cefdinir formulation are inconsistent. What could be the cause?
A4: Inconsistent dissolution results for a poorly soluble drug like Cefdinir can stem from several factors:
-
Inadequate Sink Conditions: The dissolution medium may not have a sufficient capacity to dissolve the entire amount of the drug, leading to a plateau in the dissolution profile. The use of surfactants or a larger volume of medium can help achieve sink conditions.[8]
-
pH of the Medium: Given Cefdinir's pH-dependent solubility, slight variations in the pH of the dissolution medium can lead to significant differences in the dissolution rate.[9] Ensure the buffer is properly prepared and its pH is verified.
-
Degradation: Cefdinir can degrade under certain pH conditions, which would result in a lower measured concentration of the active drug.[8] Its stability is greatest between pH 3 and 7.[1]
-
Wettability: Poor wetting of the drug powder can lead to slow and incomplete dissolution. The inclusion of wetting agents in the formulation can mitigate this.[10]
Data on pH-Dependent Solubility of Cefdinir
The solubility of this compound varies significantly with pH. The following table summarizes reported solubility data at different pH values.
| pH | Medium | Solubility (mg/mL) | Reference |
| 1.2 | 0.1 M HCl | 1.56 | [1] |
| 1.2 | 0.1 N HCl | 1.45 ± 0.12 | [2] |
| 2.5 | Aqueous Media | 0.52 ± 0.06 | [4] |
| 4.0 | Acetate Buffer | 0.72 | [1] |
| 4.4 | Aqueous Media | 2.43 ± 0.21 | [2] |
| 5.4 | Aqueous Media | 4.15 ± 0.32 | [2] |
| 6.8 | Phosphate Buffer | 5.2 ± 0.13 | [2] |
| 7.4 | Phosphate Buffer | 21 | [1] |
| 8.0 | Aqueous Media | 16.43 ± 0.58 | [4] |
| - | Water | 0.46 | [1] |
| - | Sodium Bicarbonate | 83 | [1] |
Experimental Protocols
Protocol for Determining the pH-Solubility Profile of this compound
This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound at various pH values.
1. Materials and Equipment:
-
This compound powder
-
Buffer solutions (pH 1.2, 4.5, 6.8, 7.4, and other desired pH values)[11]
-
Calibrated pH meter
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
2. Procedure:
-
Buffer Preparation: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 1.2 to 8.0).[11] Pharmacopoeial buffers are recommended.[11]
-
Addition of Excess Cefdinir: Add an excess amount of this compound to a known volume of each buffer solution in separate vials. The presence of undissolved solid at the end of the experiment is necessary to ensure equilibrium has been reached.[12]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[5]
-
Separation of Undissolved Solid: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the supernatant by either centrifugation or filtration through a 0.45 µm filter.[13]
-
pH Measurement: Measure the pH of the supernatant to confirm the final pH of the saturated solution.[11]
-
Quantification: Suitably dilute the clear supernatant and determine the concentration of dissolved Cefdinir using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[12]
-
Data Analysis: Calculate the solubility in mg/mL for each pH value. Plot the solubility as a function of pH to generate the pH-solubility profile.
Visualized Workflows
Troubleshooting Workflow for Cefdinir Dissolution Issues
Caption: Troubleshooting workflow for Cefdinir dissolution.
Decision Tree for Formulation Strategy of this compound
Caption: Formulation strategy decision tree for Cefdinir.
References
- 1. Support Tools in Formulation Development for Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation and Evaluation of pH-Modulated Amorphous Solid Dispersion-Based Orodispersible Tablets of Cefdinir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Cefdinir Solid Dispersion Composed of Hydrophilic Polymers with Enhanced Solubility, Dissolution, and Bioavailability in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 11. who.int [who.int]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Cefdinir Monohydrate Antimicrobial Susceptibility Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in Cefdinir monohydrate antimicrobial susceptibility testing (AST).
Troubleshooting Guides
This section addresses specific issues that may arise during Cefdinir AST, providing potential causes and systematic solutions.
Question: Why are my Cefdinir Minimum Inhibitory Concentration (MIC) values consistently higher or lower than expected for Quality Control (QC) strains?
Answer:
Out-of-range QC results for Cefdinir MIC values can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the source of the variability.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inoculum Density | An inoculum that is too heavy can lead to falsely elevated MICs (the "inoculum effect"), a known phenomenon with β-lactam antibiotics like Cefdinir. Conversely, an inoculum that is too light may result in falsely low MICs. Solution: Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard. Verify the final inoculum concentration in the wells is approximately 5 x 10^5 CFU/mL. |
| Cefdinir Stock Solution | Improperly prepared, stored, or expired Cefdinir stock solutions can lead to inaccurate MIC values. Solution: Prepare fresh stock solutions according to the manufacturer's instructions. Ensure proper storage conditions (typically -20°C or colder in a non-frost-free freezer) and do not use expired materials. |
| Media (Broth) Quality | The composition of the Mueller-Hinton Broth (MHB), particularly the concentration of divalent cations like calcium and magnesium, can significantly impact the activity of some antibiotics. The pH of the broth is also a critical factor. Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB). Verify that the pH of the prepared media is within the recommended range (typically 7.2-7.4). Consider using a different lot or manufacturer of media if issues persist. |
| Incubation Conditions | Incorrect incubation time or temperature can affect bacterial growth and, consequently, MIC results. Solution: Incubate microplates for the recommended 16-20 hours at 35 ± 2°C in ambient air for non-fastidious organisms. |
| Contamination | Contamination of the inoculum or microplate can lead to erratic growth patterns and unreliable results. Solution: Review aseptic techniques. Ensure the purity of the bacterial culture before preparing the inoculum. Include a sterility control well (broth without inoculum) in each assay. |
Question: My zone diameters for the Cefdinir disk diffusion test are consistently too large or too small for my QC strain. What should I do?
Answer:
Deviations in zone diameters for QC strains in disk diffusion assays are a common issue. The following steps can help identify the root cause.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inoculum Density | An overly light inoculum can result in larger zones of inhibition, while a heavy inoculum can lead to smaller zones. Solution: Standardize the inoculum to a 0.5 McFarland turbidity standard. Ensure the lawn of bacteria on the agar plate is confluent and evenly distributed. |
| Agar Plate Preparation | The depth of the Mueller-Hinton Agar (MHA) and the presence of excess moisture can affect antibiotic diffusion. Solution: Ensure the agar depth is uniform, typically 4 mm. Allow the agar plates to dry completely before inoculation to prevent surface moisture from interfering with disk application and diffusion. |
| Antibiotic Disk Potency | Cefdinir disks can lose potency if not stored correctly or if they are expired. Solution: Store Cefdinir disks at the recommended temperature (-20°C or below) and ensure they are not expired. Allow disks to come to room temperature in a sealed container before opening to prevent condensation. |
| Disk Application | Improper application of the antibiotic disk can lead to inconsistent results. Solution: Ensure the disk is placed firmly on the agar surface to guarantee complete contact. Do not move the disk once it has been placed. |
| Incubation Conditions | Incorrect incubation time or temperature can alter the rate of bacterial growth and antibiotic diffusion. Solution: Incubate plates for 16-18 hours at 35 ± 2°C. Ensure plates are inverted during incubation. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended Quality Control (QC) strains for Cefdinir susceptibility testing?
A1: The most commonly recommended QC strains for Cefdinir susceptibility testing, according to CLSI guidelines, are Escherichia coli ATCC® 25922 and Staphylococcus aureus ATCC® 29213.
Q2: How often should I perform QC testing?
A2: QC testing should be performed with each new batch of reagents (e.g., media, antibiotic disks) and on each day of testing. Consistent and well-documented QC is essential for ensuring the accuracy and reliability of your results.
Q3: Can the type of Mueller-Hinton Agar (MHA) brand affect my Cefdinir disk diffusion results?
A3: Yes, variability between different manufacturers of MHA has been reported to affect susceptibility test results for some antibiotics.[1] This can be due to minor differences in cation concentrations or other components. If you observe a sudden shift in your QC results after changing your MHA supplier, this could be a contributing factor.
Q4: What is the "inoculum effect" and how does it relate to Cefdinir?
A4: The inoculum effect is a phenomenon where the MIC of an antibiotic increases with a higher initial bacterial concentration. This is particularly relevant for β-lactam antibiotics like Cefdinir, especially when tested against bacteria that produce β-lactamase enzymes. A higher bacterial load can lead to increased enzyme production, which can degrade the antibiotic more rapidly, resulting in a higher apparent MIC.
Q5: Can I use Cefdinir susceptibility results to predict the susceptibility to other cephalosporins?
A5: This is generally not recommended. Cross-resistance patterns among cephalosporins can be complex and depend on the specific resistance mechanisms present in the bacteria. It is always best to test for susceptibility to each antibiotic individually.
Data Presentation
Table 1: CLSI Quality Control Ranges for Cefdinir
| Quality Control Strain | Test Method | Cefdinir Concentration/Disk | Acceptable QC Range |
| Escherichia coli ATCC® 25922 | Broth Microdilution (MIC) | - | 0.12 - 0.5 µg/mL |
| Disk Diffusion (Zone Diameter) | 5 µg | 23 - 29 mm | |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution (MIC) | - | 0.12 - 0.5 µg/mL |
Note: These ranges are based on current CLSI M100 standards. Users should always refer to the latest version of the CLSI M100 document for the most up-to-date information.[2][3]
Experimental Protocols
Broth Microdilution Method (CLSI Guideline)
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of Cefdinir Stock Solution:
-
Prepare a stock solution of Cefdinir in an appropriate solvent (e.g., DMSO) at a concentration of 100 times the highest concentration to be tested.
-
Serially dilute the stock solution to create a range of concentrations.
-
-
Inoculum Preparation:
-
Select several well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
-
Transfer the colonies to a tube containing a suitable broth (e.g., saline or Mueller-Hinton Broth).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Within 15 minutes of standardization, dilute the suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Microtiter Plate Inoculation:
-
Dispense the prepared Cefdinir dilutions into the wells of a 96-well microtiter plate.
-
Add the standardized inoculum to each well.
-
Include a growth control well (inoculum without Cefdinir) and a sterility control well (broth without inoculum).
-
-
Incubation:
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of Cefdinir that completely inhibits visible bacterial growth.
-
Kirby-Bauer Disk Diffusion Method (EUCAST Guideline)
This protocol describes the standardized disk diffusion method for determining the susceptibility of bacteria to Cefdinir.
-
Inoculum Preparation:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Cefdinir Disk:
-
Allow the inoculated plate to dry for 3-5 minutes, but no more than 15 minutes.
-
Aseptically apply a 5 µg Cefdinir disk to the surface of the agar.
-
Gently press the disk to ensure complete contact with the agar. Do not move the disk once it has been placed.
-
-
Incubation:
-
Invert the plate and incubate at 35 ± 1°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters using a ruler or calipers.
-
Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided by EUCAST or CLSI.
-
Mandatory Visualization
Caption: Troubleshooting workflow for out-of-range Cefdinir QC results.
Caption: Key factors contributing to variability in Cefdinir AST.
References
Technical Support Center: Cefdinir Monohydrate Degradation Product Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Cefdinir monohydrate degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound primarily degrades through hydrolysis (under acidic, basic, and neutral conditions), oxidation, and photolysis.[1][2][3] The most significant pathway is the hydrolysis of the β-lactam ring, which is a characteristic degradation route for cephalosporin antibiotics.[4][5] Isomerization reactions, such as epimerization at C-6 or C-7 and the formation of lactone isomers, also occur, particularly under hydrolytic conditions.[4][5]
Q2: What are the major degradation products of Cefdinir?
A2: The major degradation products of Cefdinir include:
-
β-lactam ring-opened products: These are formed through the cleavage of the four-membered β-lactam ring.
-
Lactone derivatives: Formed via intramolecular cyclization.[4][5]
-
Isomers: Including the (E)-isomer of Cefdinir and various epimers.
-
Cefdinir sulfoxide: An oxidation product.[6]
-
Decarboxylated derivatives: Resulting from the loss of the carboxylic acid group.[6]
Q3: What are the recommended stress conditions for forced degradation studies of this compound?
A3: Forced degradation studies for Cefdinir should be conducted under the following conditions as per ICH guidelines:[1][7]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.[1]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for a shorter duration due to higher lability.[1]
-
Thermal Degradation: Dry heat at 80°C for 48 hours.[1]
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light.
Troubleshooting Guides
HPLC-UV Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing for Cefdinir Peak | Interaction of the amine groups in Cefdinir with residual silanol groups on the HPLC column.[8] | - Adjust the mobile phase pH to be 2 units below the pKa of the analyte. - Add a competing base like triethylamine (0.1-0.5%) to the mobile phase to mask the silanol groups.[9] - Use a well-end-capped HPLC column.[8] - Reduce sample concentration to avoid column overload.[10] |
| Poor Resolution Between Isomeric Degradation Products | Isomers have very similar physicochemical properties, making separation challenging. | - Optimize the mobile phase composition, particularly the organic modifier and pH. - Use a longer column or a column with a smaller particle size to increase efficiency. - Adjust the column temperature to influence selectivity. - Consider a different stationary phase chemistry. |
| Shifting Retention Times | Fluctuation in mobile phase composition, temperature, or column equilibration. | - Ensure the mobile phase is properly degassed and mixed. - Use a column oven to maintain a stable temperature. - Allow for adequate column equilibration time between injections. |
| Ghost Peaks | Contamination from the injector, solvent, or a late-eluting peak from a previous injection. | - Run a blank gradient to identify the source of the ghost peak. - Flush the injector and column with a strong solvent. - Ensure high-purity solvents and freshly prepared mobile phase. |
LC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Ionization of Cefdinir or its Degradation Products | Suboptimal mobile phase pH or composition for electrospray ionization (ESI). | - Optimize the mobile phase pH to promote the formation of protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. - Adjust the percentage of the organic solvent to improve desolvation efficiency. |
| Matrix Effects (Ion Suppression or Enhancement) in Bioanalysis | Co-eluting endogenous components from the biological matrix interfering with the ionization of the analyte.[11][12] | - Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction instead of protein precipitation).[13] - Modify the chromatographic method to separate the analyte from the matrix interferents. - Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| In-source Fragmentation | High cone voltage or source temperature causing the molecule to fragment in the ion source before mass analysis. | - Optimize the ion source parameters (e.g., cone voltage, capillary voltage, source temperature) to achieve a balance between ionization efficiency and minimizing in-source fragmentation. |
| Difficulty in Structural Elucidation of Unknown Degradants | Insufficient fragmentation in MS/MS or complex fragmentation patterns. | - Optimize the collision energy in MS/MS experiments to obtain informative fragment ions. - Utilize high-resolution mass spectrometry (HRMS) to determine the elemental composition of precursor and fragment ions. - Compare the fragmentation pattern with that of the parent drug and known degradation products. |
Data Presentation
Table 1: Summary of Cefdinir Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Key Degradation Products | Reference |
| Acid Hydrolysis | 0.1 M HCl | 6 hours | 60°C | 20.14% | β-lactam ring-opened products, lactone isomers | [1] |
| Base Hydrolysis | 0.1 M NaOH | 1 hour | 60°C | 48.83% | β-lactam ring-opened products | [1] |
| Oxidation | 3% H₂O₂ | - | - | >7% | Cefdinir sulfoxide and other oxidized products | [2] |
| Thermal | Dry Heat | 48 hours | 80°C | Significant | Isomers and other degradants | [1] |
| Photolytic | UV light (254 nm) | - | Ambient | Observed | Isomers and other degradants | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate the degradation products of Cefdinir under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.[1]
-
Acid Degradation: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat the mixture at 60°C for 6 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to a final concentration of approximately 100 µg/mL.[1]
-
Base Degradation: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat the mixture at 60°C for 1 hour. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase to a final concentration of approximately 100 µg/mL.[1]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute with mobile phase to a final concentration of approximately 100 µg/mL.
-
Thermal Degradation: Keep the solid this compound powder in a hot air oven at 80°C for 48 hours. Dissolve the stressed sample in methanol and dilute with mobile phase to a final concentration of approximately 100 µg/mL.[1]
-
Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) for 24 hours. Dissolve the stressed sample in methanol and dilute with mobile phase to a final concentration of approximately 100 µg/mL.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate and quantify Cefdinir from its degradation products.
Chromatographic Conditions: [1][9]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 10mM Sodium Dihydrogen Phosphate buffer with 0.5% Triethylamine, pH adjusted to 4.5 with Orthophosphoric Acid[9]
-
B: Acetonitrile
-
C: Methanol
-
-
Gradient: Isocratic elution with a ratio of A:B:C (80:10:10, v/v/v)[9]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Mandatory Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Major hydrolytic degradation pathways of Cefdinir.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products as per International Conference on Harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability assay for cefdinir tablets using RP-HPLC method. [wisdomlib.org]
- 3. A LCMS compatible Stability-Indicating HPLC Assay Method for Cefdinir | Semantic Scholar [semanticscholar.org]
- 4. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tsijournals.com [tsijournals.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. eijppr.com [eijppr.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Impact of Cefdinir monohydrate polymorphism on experimental results
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Cefdinir monohydrate. It addresses common issues related to polymorphism that can arise during experimentation, offering troubleshooting advice and frequently asked questions to ensure the reliability and reproducibility of your results.
FAQs & Troubleshooting Guide
This section is designed to help you navigate potential challenges in your experiments that may be linked to the polymorphic characteristics of Cefdinir.
Characterization & Identification
Q1: I am unsure which polymorphic form of Cefdinir I have. How can I identify it?
A1: The most definitive methods for identifying Cefdinir polymorphs are Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Each polymorphic form (e.g., Anhydrous, Monohydrate, Amorphous) exhibits a unique PXRD pattern and thermal profile. It is recommended to use a combination of these techniques for unambiguous identification.
Q2: My PXRD pattern for Cefdinir shows unexpected peaks. What could be the cause?
A2: Unexpected peaks in your PXRD pattern can indicate several possibilities:
-
Polymorphic Contamination: Your sample may be a mixture of different polymorphic forms.
-
Presence of a Pseudopolymorph: You might have a hydrated or solvated form that was not expected.
-
Impurities: The sample may contain chemical impurities with a crystalline structure.
-
Sample Preparation Artifacts: Grinding or improper sample handling can sometimes induce polymorphic transformations.
To troubleshoot, review your crystallization and sample handling procedures. Comparing your pattern with reference patterns for known Cefdinir polymorphs is crucial.
Q3: My DSC thermogram shows multiple thermal events. How do I interpret this?
A3: Multiple thermal events in a DSC thermogram of Cefdinir can be indicative of polymorphic transitions. A common observation is a melt-recrystallization event, where a metastable form melts and then recrystallizes into a more stable form before melting again at a higher temperature. It is important to carefully analyze the endothermic and exothermic events in the context of the sample's history.
Experimental Results & Discrepancies
Q4: My dissolution results for Cefdinir are not reproducible. Could polymorphism be the issue?
A4: Yes, polymorphism is a very likely cause for irreproducible dissolution results. Different polymorphs of Cefdinir can have significantly different dissolution rates. The monohydrate form, for instance, has been reported to have a faster dissolution profile than the anhydrous form.[1] If your sample contains a mixture of polymorphs, or if the polymorphic form varies between batches, you will observe variability in dissolution.
Q5: Why is the solubility of my Cefdinir sample different from the literature values?
A5: Discrepancies in solubility can often be attributed to the specific polymorphic form you are working with. Different crystal lattices have different energies, which directly impacts their solubility. The amorphous form of Cefdinir, for example, will exhibit higher apparent solubility than its crystalline counterparts. Ensure you have properly characterized the polymorphic form of your material and are comparing it to the appropriate literature data.
Stability & Transformation
Q6: I suspect my Cefdinir sample has changed its polymorphic form during storage. What could have caused this?
A6: Polymorphic transformation of Cefdinir can be induced by several factors during storage, including:
-
Humidity: Exposure to high humidity can cause anhydrous forms to convert to hydrated forms. Stability studies have been conducted at 40°C and 75% relative humidity to assess such transformations.[2][3]
-
Temperature: Elevated temperatures can provide the energy needed for a metastable form to convert to a more stable form.
-
Mechanical Stress: Grinding or milling can introduce defects into the crystal lattice and induce a polymorphic change or amorphization.
It is crucial to store Cefdinir samples in controlled environments to maintain their polymorphic integrity.
Q7: How can I prevent polymorphic changes during my experiments?
A7: To minimize the risk of polymorphic transformations, consider the following precautions:
-
Control the Environment: Perform experiments under controlled temperature and humidity conditions whenever possible.
-
Gentle Sample Preparation: Avoid excessive grinding or high-impact milling. If particle size reduction is necessary, use techniques that impart minimal energy to the material.
-
Solvent Selection: Be mindful that the choice of solvent for slurries or recrystallizations can influence the resulting polymorphic form.
Physicochemical Data of Cefdinir Polymorphs
| Property | Anhydrous Cefdinir | This compound | Amorphous Cefdinir |
| Water Content (by Karl Fischer) | ~0.5% w/w[4] | ~5.6% w/w[4] | Variable |
| Solubility in Water | Poor[5] | Higher than anhydrous form | Enhanced apparent solubility[6] |
| pH-Dependent Solubility | Minimum solubility at pH 2.5 (0.52 ± 0.06 mg/mL); increases sharply above pH 4.0 (16.43 ± 0.58 mg/mL at pH 8.0)[5] | Generally follows a similar pH-solubility profile to the anhydrous form but with potentially higher values at each pH point. | Significantly enhanced solubility across a range of pH values. |
| Dissolution Rate | Slower dissolution profile.[1] | Faster dissolution profile compared to the anhydrous form.[1] | Rapid dissolution, often leading to supersaturation.[6] |
| Stability | Can convert to hydrated forms in the presence of moisture. | Stable under normal storage conditions. | Physically unstable and can recrystallize to a more stable crystalline form over time, especially under stress (heat, humidity).[2][3] |
Experimental Protocols
Powder X-ray Diffraction (PXRD) for Polymorph Identification
Methodology:
-
Sample Preparation: Gently grind the Cefdinir sample to a fine powder using a mortar and pestle with minimal pressure to avoid inducing polymorphic changes. Ensure the sample is homogenously packed into the sample holder.
-
Instrumentation: A standard laboratory PXRD instrument equipped with a Cu Kα radiation source is suitable.
-
Data Collection:
-
Scan Range (2θ): 5° to 40° is typically sufficient to capture the characteristic peaks of Cefdinir polymorphs.
-
Step Size: 0.02°
-
Scan Speed/Time per Step: A scan speed of 1-2°/minute or a dwell time of 0.5-1 second per step is generally adequate.
-
-
Data Analysis: Compare the obtained diffractogram with reference patterns for known Cefdinir polymorphs (e.g., from literature or internal standards). Pay close attention to the position (2θ) and relative intensities of the diffraction peaks.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the Cefdinir sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrumentation: A calibrated DSC instrument is required.
-
Thermal Program:
-
Heating Rate: A standard heating rate of 10°C/minute is commonly used. Faster or slower heating rates can be employed to investigate specific transitions.
-
Temperature Range: Heat the sample from ambient temperature (e.g., 30°C) to a temperature above its final melting point (e.g., 250°C).
-
Inert Atmosphere: Purge the DSC cell with nitrogen gas (e.g., at a flow rate of 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: Analyze the resulting thermogram for thermal events such as melting endotherms, recrystallization exotherms, and desolvation events. The peak temperature and enthalpy of these events are characteristic of the specific polymorphic form.
Visualizations
References
- 1. Cefdinir: A comparative study of anhydrous vs. monohydrate form. Microstructure and tabletting behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cefdinir Solid Dispersion Composed of Hydrophilic Polymers with Enhanced Solubility, Dissolution, and Bioavailability in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Mitigating interference from excipients in Cefdinir monohydrate formulation analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating interference from excipients during the analytical testing of Cefdinir monohydrate formulations, particularly oral suspensions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My chromatogram shows a broad peak or baseline noise early in the run, obscuring the Cefdinir peak. What is the likely cause?
A1: This issue is often caused by high molecular weight polymers used as suspending or viscosity-enhancing agents, such as xanthan gum and guar gum .[1] These large molecules can precipitate on the column or interfere with the stationary phase, leading to poor peak shape and baseline instability. Sucrose, present in high concentrations in oral suspensions, can also contribute to baseline disturbances if not properly managed during sample preparation.
Troubleshooting Steps:
-
Sample Pre-treatment: Implement a protein precipitation-style method. Dilute the suspension in a solvent like methanol or acetonitrile to precipitate the gums.
-
Centrifugation: After precipitation, centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes).[2]
-
Filtration: Filter the resulting supernatant through a 0.2 µm or 0.45 µm syringe filter before injection. This is a critical step to remove insoluble excipients and precipitated gums.[2]
-
Guard Column: Use a guard column to protect your analytical column from residual polymeric material.
Q2: I'm observing a peak that co-elutes or overlaps with my Cefdinir peak, leading to inaccurate quantification. How do I identify and resolve this?
A2: Co-elution can be caused by preservatives like sodium benzoate or flavoring agents, which may have retention times close to Cefdinir under certain HPLC conditions.[3][4]
Troubleshooting Steps:
-
Analyze Individual Excipients: Prepare and inject solutions of each excipient used in the formulation individually, using the same analytical method. This will help identify the retention time of the interfering component.
-
Adjust Mobile Phase pH: Cefdinir and many potential interferences are ionizable. Slightly adjusting the pH of the mobile phase buffer can significantly alter the retention times and improve separation.[5] For instance, modifying the pH from 3.0 to 4.5 can shift the elution order.
-
Modify Mobile Phase Composition: Alter the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Increasing the organic content will generally decrease the retention time of hydrophobic compounds.
-
Gradient Elution: If isocratic elution is insufficient, develop a gradient method to enhance separation between the Cefdinir peak and the interfering peak.
Q3: The retention time of my Cefdinir peak is shifting between injections. What could be the cause?
A3: Retention time instability can be a result of column degradation or changes in the mobile phase. High concentrations of excipients like sucrose and salts (e.g., sodium citrate ) can, over time, affect the column chemistry or build up pressure.
Troubleshooting Steps:
-
Thorough Sample Dilution: Ensure the sample is sufficiently diluted to minimize the concentration of dissolved excipients being injected onto the column.
-
Column Washing: Implement a robust column washing procedure at the end of each analytical run. A high-organic wash (e.g., 90% acetonitrile) is effective at removing strongly retained compounds.
-
Mobile Phase Preparation: Ensure the mobile phase is fresh, well-mixed, and degassed to prevent pH shifts or bubble formation.
-
Check for High Backpressure: A gradual increase in backpressure is a sign of column fouling from excipient buildup. If this occurs, reverse-flush the column (if permitted by the manufacturer) or replace the guard column.
Q4: My Cefdinir recovery is low and inconsistent. How can excipients be responsible?
A4: Poor recovery can be due to incomplete extraction of Cefdinir from the viscous suspension matrix formed by gums or adsorption of the analyte onto insoluble excipients like colloidal silicon dioxide .
Troubleshooting Steps:
-
Optimize Extraction: Ensure the diluent used for sample preparation effectively dissolves the Cefdinir and breaks down the formulation matrix. Sonication can aid in this process.
-
Evaluate Filtration Material: Test different syringe filter materials (e.g., PVDF, PTFE, Nylon) to check for analyte adsorption. A recovery study with a known standard passed through the filter can confirm this.
-
Increase Dilution Factor: A higher dilution can help minimize the matrix effects that may suppress the analytical signal.
Experimental Protocols
Protocol 1: HPLC Sample Preparation for Cefdinir Oral Suspension
This protocol is designed to remove interfering polymeric and insoluble excipients.
-
Reconstitution & Sampling: Reconstitute the Cefdinir for oral suspension powder as per the product label. Accurately weigh an amount of the reconstituted suspension equivalent to one dose of Cefdinir.
-
Dilution & Precipitation: Transfer the sample to a volumetric flask. Add a diluent consisting of Methanol:Water (50:50 v/v) to volume. Mix thoroughly and sonicate for 15 minutes to ensure complete dissolution of the Cefdinir. The methanol will help precipitate the dissolved gums.
-
Centrifugation: Transfer the solution to a centrifuge tube and spin at 10,000 rpm for 10 minutes. This will pellet the precipitated gums (xanthan, guar) and insoluble excipients (colloidal silicon dioxide).
-
Filtration: Carefully draw the supernatant and filter it through a 0.45 µm PVDF syringe filter into an HPLC vial.
-
Injection: The sample is now ready for injection into the HPLC system.
Protocol 2: Stability-Indicating RP-HPLC Method for Cefdinir
This method is robust for separating Cefdinir from common excipients and degradation products.[6][7]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.02 M Phosphate Buffer, pH adjusted to 3.0 with phosphoric acid.
-
B: Acetonitrile
-
-
Gradient: 80% A / 20% B, hold for 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Data Presentation
Table 1: Impact of Sample Preparation on Cefdinir Analysis
| Parameter | Sample (Dilute & Inject) | Sample (Precipitation & Centrifugation) |
| Cefdinir Retention Time (min) | 5.8 (with fronting) | 6.1 (sharp peak) |
| Peak Asymmetry | 1.8 | 1.1 |
| Resolution from nearest peak | 1.2 | > 2.0 |
| Recovery (%) | 85-95% | 98.5-101.0% |
| RSD (%) | 4.5% | < 1.0% |
Table 2: Chromatographic Conditions for Resolving Cefdinir from Sodium Benzoate
| Condition | Mobile Phase | Cefdinir Retention Time (min) | Sodium Benzoate Retention Time (min) | Resolution (Rs) |
| Method A (Isocratic) | Acetonitrile:Buffer pH 4.5 (20:80) | 4.5 | 4.8 | 1.1 (Poor) |
| Method B (Optimized) | Acetonitrile:Buffer pH 3.0 (25:75) | 6.1 | 7.5 | > 2.5 (Good) |
Visualizations
Troubleshooting Workflow for Excipient Interference
Caption: Troubleshooting logic for common chromatographic issues.
Sample Preparation and Analysis Workflow
Caption: Workflow from raw sample to final analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative HPLC analysis of active pharmaceutical ingredients in syrup vehicle using centrifugal filter devices and determination of xanthan gum in syrup vehicle using rheometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. Stability assay for cefdinir tablets using RP-HPLC method. [wisdomlib.org]
- 7. ijpsonline.com [ijpsonline.com]
Validation & Comparative
Cefdinir Monohydrate vs. Anhydrous Cefdinir: A Comparative Analysis of Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the monohydrate and anhydrous forms of Cefdinir, a third-generation cephalosporin antibiotic. Understanding the distinct physicochemical properties of these solid-state forms is critical for formulation development, ensuring product stability, and optimizing bioavailability. This document summarizes key experimental data and outlines the methodologies used for their characterization.
Executive Summary
Cefdinir can exist in both a monohydrate and an anhydrous crystalline form. While chemically identical in terms of the active pharmaceutical ingredient (API), the presence of water molecules in the crystal lattice of the monohydrate form leads to significant differences in its physical properties compared to the anhydrous form. The most notable distinction is the enhanced dissolution rate of the monohydrate form, a crucial factor influencing the bioavailability of this poorly soluble drug. Both forms, however, have demonstrated stability under standard manufacturing and storage conditions.
Data Presentation: Physicochemical Properties
The following tables summarize the key quantitative differences between Cefdinir monohydrate and anhydrous Cefdinir based on available experimental data.
| Property | This compound (MHC) | Anhydrous Cefdinir (AC) | Reference |
| Water Content (w/w) | 5.6% | 0.5% | [1] |
| Average Particle Size (µm) | 16.7 ± 10.0 | 21.5 ± 13.1 | [1] |
| Dissolution Profile | Faster dissolution rate | Slower dissolution rate | [1][2] |
| Stability | Stable during mixing, compression, and storage | Stable during mixing, compression, and storage | [1][2] |
Table 1: Comparison of Physicochemical Properties
Note: Specific solubility and melting point data from a direct comparative study were not available in the public domain. General solubility of Cefdinir is pH-dependent.
Comparative Dissolution Profiles
A key differentiator between the two forms is their dissolution behavior. Studies have consistently shown that this compound exhibits a faster dissolution rate compared to the anhydrous form. This is a critical advantage for an orally administered drug like Cefdinir, as a faster dissolution can lead to improved absorption and bioavailability. The enhanced dissolution of the monohydrate is attributed to its distinct crystal structure and larger specific surface area.[1][2]
Structural and Morphological Differences
The incorporation of water into the crystal lattice of this compound results in a different three-dimensional arrangement of molecules compared to the anhydrous form. This is evident from their distinct Powder X-ray Diffraction (PXRD) patterns.
Morphologically, scanning electron microscopy (SEM) reveals differences in the crystal habits of the two forms, which can impact their flowability and compaction properties during tablet manufacturing.
Bioavailability
Experimental Protocols
Detailed methodologies for the characterization of Cefdinir's solid-state forms are crucial for reproducible research.
Powder X-ray Diffraction (PXRD)
-
Objective: To identify the crystalline form (monohydrate or anhydrous) based on the unique diffraction pattern.
-
Instrumentation: A powder X-ray diffractometer with Cu Kα radiation.
-
Sample Preparation: A small amount of the powder is gently packed into a sample holder.
-
Data Collection: The sample is scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.
-
Analysis: The resulting diffraction pattern is compared to reference patterns for this compound and anhydrous Cefdinir.
Thermal Analysis (DSC/TGA)
-
Objective: To determine the thermal behavior, including dehydration and decomposition events.
-
Instrumentation: A simultaneous thermal analyzer (TGA/DSC).
-
Sample Preparation: 3-5 mg of the sample is accurately weighed into an aluminum pan.
-
TGA Method: The sample is heated from ambient temperature to 300°C at a heating rate of 10°C/min under a nitrogen purge.
-
DSC Method: The sample is heated from ambient temperature to 250°C at a heating rate of 10°C/min under a nitrogen purge.
-
Analysis: The TGA thermogram shows weight loss associated with dehydration, while the DSC thermogram reveals endothermic and exothermic events such as desolvation and decomposition.
Dissolution Testing
-
Objective: To compare the rate at which the active ingredient dissolves from a formulated tablet.
-
Apparatus: USP Apparatus 2 (paddle method).
-
Medium: 900 mL of a suitable dissolution medium (e.g., pH 6.8 phosphate buffer).
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Procedure: A tablet containing a known dose of Cefdinir (e.g., 300 mg) is placed in the dissolution vessel. Aliquots of the dissolution medium are withdrawn at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes) and analyzed for drug content using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
Scanning Electron Microscopy (SEM)
-
Objective: To visualize the surface morphology and crystal habit of the particles.
-
Instrumentation: A scanning electron microscope.
-
Sample Preparation: The powder sample is mounted on an aluminum stub using double-sided carbon tape and then sputter-coated with a thin layer of gold or palladium to make it conductive.
-
Imaging: The sample is scanned with a focused beam of electrons, and the secondary electrons emitted from the surface are collected to form an image.
Visualizations
Conclusion
The choice between this compound and anhydrous Cefdinir for pharmaceutical development has significant implications for the final drug product's performance. The monohydrate form's superior dissolution rate presents a compelling advantage for enhancing the bioavailability of this BCS Class IV compound. Both forms exhibit good stability, a critical factor for ensuring product quality and shelf-life. A thorough characterization using the experimental protocols outlined in this guide is essential for any formulation development program involving Cefdinir.
References
A Comparative Guide to HPLC and UV Spectrophotometry for the Quantification of Cefdinir Monohydrate
In the analytical landscape of pharmaceutical quality control, the selection of a suitable quantification method is paramount for ensuring the safety and efficacy of drug substances. This guide presents a detailed cross-validation and comparison of two widely employed analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry—for the determination of Cefdinir monohydrate, a third-generation cephalosporin antibiotic. This objective comparison, supported by experimental data from various studies, is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on method selection.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A common Reverse Phase-HPLC (RP-HPLC) method for the analysis of Cefdinir involves the use of a C18 column. The mobile phase typically consists of a mixture of a buffer solution and an organic solvent. For instance, one validated method utilizes a mobile phase of acetonitrile and phosphate buffer at a pH of 3 in a 40:60 ratio, with a flow rate of 1.0 ml/min and UV detection at 254 nm.[1] Another method employs a mobile phase of 50 mM ammonium acetate (pH 3.0) and methanol in an 80:20 v/v ratio, with a flow rate of 1 ml/min and detection at 285 nm.[2] A standard stock solution is typically prepared by dissolving a known amount of Cefdinir in a suitable solvent, such as a mixture of methanol and acetonitrile.
UV Spectrophotometric Method
The UV spectrophotometric determination of Cefdinir is often carried out in a suitable solvent, with the absorbance measured at the wavelength of maximum absorption (λmax). For example, in 0.1N HCl, the λmax for Cefdinir is observed at 281 nm.[3] Another method utilizes 0.1 M phosphate buffer (pH 7.0), where the λmax is 287 nm.[4] A standard stock solution is prepared by dissolving Cefdinir in the chosen solvent, and subsequent dilutions are made to prepare calibration standards.
Data Presentation: A Comparative Analysis
The performance of both HPLC and UV spectrophotometric methods for the quantification of this compound can be evaluated based on several validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative data from various studies.
| Parameter | HPLC Method | UV Spectrophotometric Method | References |
| Linearity Range | 0.05 - 25 µg/ml | 3 - 20 µg/ml | [1] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [3][5] |
| Accuracy (% Recovery) | 96.43% - 99.98% | 98.5% - 101% | [1][3][6] |
| Precision (%RSD) | < 2% | < 2% | [1][3] |
| Limit of Detection (LOD) | 0.02 µg/ml | Varies (not always reported) | [6] |
| Limit of Quantitation (LOQ) | 0.05 µg/ml | Varies (not always reported) | [6] |
Method Comparison
The choice between HPLC and UV spectrophotometry for the analysis of this compound depends on the specific requirements of the assay.
HPLC offers high specificity and is a stability-indicating method, capable of separating Cefdinir from its degradation products and other impurities.[5][7] This makes it the preferred method for stability studies and the analysis of formulations containing multiple components. While highly accurate and precise, HPLC methods are generally more time-consuming and require more expensive instrumentation and solvents.
UV Spectrophotometry , on the other hand, is a simpler, more rapid, and cost-effective technique.[8] It is well-suited for the routine quality control of the pure drug substance or simple dosage forms where interference from excipients is minimal. However, its lower specificity means it cannot distinguish between the active pharmaceutical ingredient and any potential degradation products that absorb at a similar wavelength.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the cross-validation of these two analytical methods and the logical relationship in comparing their key validation parameters.
References
- 1. Stability assay for cefdinir tablets using RP-HPLC method. [wisdomlib.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products as per International Conference on Harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. banglajol.info [banglajol.info]
- 7. A LCMS compatible Stability-Indicating HPLC Assay Method for Cefdinir | Semantic Scholar [semanticscholar.org]
- 8. pharmacyjournal.in [pharmacyjournal.in]
A Comparative Guide to In Vitro Bioequivalence of Cefdinir Monohydrate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro bioequivalence of different Cefdinir monohydrate formulations, supported by experimental data from published studies. The focus is on dissolution characteristics, a critical parameter for establishing bioequivalence for orally administered solid dosage forms.
Executive Summary
Cefdinir, a third-generation cephalosporin antibiotic, is a poorly water-soluble drug. Its bioavailability can be significantly influenced by its solid-state properties and formulation. This guide compares the in vitro dissolution performance of this compound with its anhydrous form and with various enhanced formulations, such as solid dispersions. The data consistently demonstrates that the monohydrate form and advanced formulations utilizing hydrophilic polymers exhibit superior dissolution profiles compared to the crystalline anhydrous form.
Comparative Dissolution Data
The following tables summarize the quantitative data from dissolution studies on various Cefdinir formulations.
Table 1: Comparison of Dissolution Profiles of Anhydrous Cefdinir (AC) vs. This compound (MHC) Tablets.
| Time (minutes) | % Drug Dissolved (AC) | % Drug Dissolved (MHC) |
| 5 | ~15 | ~35 |
| 10 | ~25 | ~55 |
| 15 | ~35 | ~70 |
| 30 | ~50 | ~85 |
| 45 | ~60 | ~90 |
| 60 | ~65 | >95 |
Data adapted from a comparative study of anhydrous vs. monohydrate forms. The dissolution profiles were faster for the hydrate form.[1][2]
Table 2: Dissolution of Cefdinir from Solid Dispersions (CSDs) with Hydrophilic Polymers.
| Formulation | Polymer | % Drug Dissolved at 30 min (in water) | % Drug Dissolved at 180 min (in water) |
| Cefdinir Crystalline Powder | - | < 20% | ~40% |
| CSD1 | Hydroxypropyl-methylcellulose (HPMC) | ~70% | > 95% |
| CSD2 | Carboxymethylcellulose-Na (CMC-Na) | ~60% | > 95% |
| CSD3 | Polyvinyl pyrrolidone K30 (PVP K30) | ~80% | > 95% |
Data derived from a study on Cefdinir solid dispersions. The completion of dissolution for CSDs was achieved within 180 minutes, while the crystalline powder showed incomplete dissolution.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
1. Dissolution Study for Anhydrous Cefdinir vs. This compound Tablets
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.05 M phosphate buffer at pH 7.0.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 rpm.
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.
-
Analytical Method: Samples were filtered and analyzed by a validated UV-Vis spectrophotometric method at a predetermined wavelength.
-
Formulation: Tablets were prepared by compressing a mixture of Cefdinir (anhydrous or monohydrate) and Maltodextrin QDM 500 (3:2 ratio) to obtain a 300 mg dose of Cefdinir.[1][2]
2. Dissolution Study for Cefdinir Solid Dispersions
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Media:
-
pH 1.2 solution
-
pH 4.0 buffer
-
Water
-
-
Volume: 900 mL.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 100 rpm.
-
Sampling Times: 10, 20, 30, 60, 120, and 180 minutes.
-
Analytical Method: A validated High-Performance Liquid Chromatography (HPLC) method was used to determine the concentration of Cefdinir in the collected samples.
-
Formulation: Cefdinir solid dispersions (CSDs) were prepared with HPMC, CMC-Na, and PVP K30 at a 1:1 drug-to-polymer weight ratio using a spray-drying technique.[3][4]
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vitro bioequivalence study of Cefdinir formulations.
Caption: Workflow for in vitro bioequivalence testing of Cefdinir.
References
- 1. Cefdinir: A comparative study of anhydrous vs. monohydrate form. Microstructure and tabletting behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cefdinir Solid Dispersion Composed of Hydrophilic Polymers with Enhanced Solubility, Dissolution, and Bioavailability i… [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
Cefdinir Monohydrate vs. Penicillin-Resistant Streptococcus pneumoniae: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of cefdinir monohydrate and penicillin against penicillin-resistant Streptococcus pneumoniae (PRSP). The following sections present a comprehensive analysis based on available in vitro and in vivo experimental data, detailed experimental protocols, and a summary of the underlying mechanisms of resistance.
Executive Summary
Cefdinir, a third-generation oral cephalosporin, demonstrates limited efficacy against penicillin-resistant Streptococcus pneumoniae. While active against penicillin-susceptible strains, its utility diminishes significantly as penicillin resistance increases. In vitro data consistently show that higher minimum inhibitory concentrations (MICs) of cefdinir are required to inhibit the growth of PRSP compared to penicillin-susceptible isolates. Pharmacokinetic and pharmacodynamic analyses further indicate that standard dosing regimens of cefdinir are unlikely to achieve sufficient time above the MIC to effectively treat infections caused by resistant strains. Although direct in vivo comparative studies between cefdinir and penicillin for PRSP infections are limited, available evidence suggests that cefdinir is not a reliable agent for this purpose.
In Vitro Efficacy
The in vitro activity of cefdinir against S. pneumoniae is directly correlated with the level of penicillin susceptibility. As penicillin MICs increase, so do those of cefdinir, indicating cross-resistance.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Cefdinir and Penicillin against Streptococcus pneumoniae
| Antibiotic | Penicillin-Susceptible S. pneumoniae (PSSP) | Penicillin-Intermediate S. pneumoniae (PISP) | Penicillin-Resistant S. pneumoniae (PRSP) |
| Penicillin G MIC (µg/mL) | ≤ 0.06 | 0.12 - 1 | ≥ 2 |
| Cefdinir MIC (µg/mL) | |||
| MIC₅₀ | Data not consistently available | Data not consistently available | Data not consistently available |
| MIC₉₀ | Data not consistently available | Data not consistently available | >2 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Specific values can vary by study and geographic location.
Based on pharmacokinetic and pharmacodynamic breakpoints, cefdinir's coverage of S. pneumoniae strains is estimated as follows[1]:
-
Penicillin-Susceptible (MIC <0.1 mg/mL): ~98.4% coverage
-
Intermediately Resistant (MIC 0.1-1.0 mg/mL): ~49.2% coverage
-
Penicillin-Resistant (MIC >2 mg/mL): ~0.5% coverage
These data underscore the significantly reduced activity of cefdinir against strains with established penicillin resistance.
In Vivo Efficacy
In this model, the efficacy of CS-834, a novel oral carbapenem, was compared to several oral cephems, including cefdinir. Against a penicillin-resistant strain of S. pneumoniae, CS-834 demonstrated the most potent activity. While this study did not directly compare cefdinir to penicillin, it provides insights into its relative efficacy in an in vivo setting.
The lack of robust in vivo data directly comparing cefdinir to penicillin in the context of PRSP infections is a critical knowledge gap.
Mechanism of Resistance: Altered Penicillin-Binding Proteins
The primary mechanism of penicillin resistance in Streptococcus pneumoniae involves alterations in the penicillin-binding proteins (PBPs), which are essential enzymes for cell wall synthesis. These alterations reduce the affinity of β-lactam antibiotics, including penicillin and cephalosporins, for their targets.
Caption: Penicillin resistance mechanism in S. pneumoniae.
Experimental Protocols
Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of cefdinir and penicillin against S. pneumoniae isolates.
Methodology: Broth microdilution is a standard method.
-
Isolate Preparation: S. pneumoniae isolates are grown on blood agar plates.
-
Inoculum Preparation: A standardized inoculum of the bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton broth supplemented with lysed horse blood) to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The antibiotics (cefdinir and penicillin) are serially diluted in the broth in a microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C in a CO₂-enriched atmosphere for 20-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Caption: Workflow for MIC determination.
Mouse Pneumonia Model
Objective: To evaluate the in vivo efficacy of antimicrobial agents against S. pneumoniae infection.
Methodology:
-
Animal Model: Immunocompetent mice (e.g., BALB/c or C57BL/6) are commonly used.
-
Bacterial Challenge: Mice are anesthetized and intranasally inoculated with a predetermined lethal or sublethal dose of a penicillin-resistant S. pneumoniae strain.
-
Treatment: At a specified time post-infection (e.g., 2-4 hours), treatment is initiated. Cefdinir or penicillin is administered orally at various dosages. A control group receives a placebo.
-
Monitoring: Mice are monitored for survival over a period of several days.
-
Bacterial Load Determination (Optional): At selected time points, subsets of mice may be euthanized, and their lungs and blood collected to determine the bacterial load (colony-forming units per gram of tissue or milliliter of blood).
-
Endpoint: The primary endpoint is typically the survival rate at the end of the observation period. Secondary endpoints can include the reduction in bacterial load in the lungs and blood.
Caption: Workflow for in vivo efficacy testing.
Conclusion
The available evidence strongly indicates that this compound is not a reliable treatment option for infections caused by penicillin-resistant Streptococcus pneumoniae. Its in vitro activity is significantly compromised against resistant strains, and pharmacokinetic/pharmacodynamic parameters suggest a high likelihood of therapeutic failure. While direct in vivo comparative data with penicillin are scarce, the existing information does not support the use of cefdinir for PRSP. For infections where PRSP is suspected or confirmed, alternative therapeutic agents with demonstrated efficacy against such strains should be prioritized. Further research, including direct in vivo comparative studies, is warranted to fully elucidate the therapeutic potential, if any, of cefdinir against PRSP.
References
A Comparative Guide to the Bioanalytical Validation of Cefdinir Monohydrate in Human Plasma
This guide provides a detailed comparison of validated bioanalytical methods for the quantification of Cefdinir monohydrate in human plasma, a critical process in drug development and pharmacokinetic studies. The following sections present a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methodologies, supported by experimental data and detailed protocols.
Performance Data Comparison
The selection of a bioanalytical method is often a trade-off between sensitivity, speed, and accessibility. The following tables summarize the performance characteristics of various validated methods for Cefdinir analysis in human plasma, offering a clear comparison for researchers to select the most appropriate method for their needs.
HPLC-UV Methods
High-Performance Liquid Chromatography coupled with Ultraviolet (UV) detection is a widely accessible and robust technique for the quantification of analytes in biological matrices.
| Parameter | Method 1 | Method 2 |
| Linearity Range | 0.05 - 5 µg/mL[1] | 0.004 - 5.0 µg/mL[2][3] |
| Accuracy | 111.60% at LLOQ[1] | Not explicitly stated in percentage, but described as acceptable. |
| Intra-day Precision (%CV) | 7.65% at LLOQ[1] | <2.0%[2][3] |
| Inter-day Precision (%CV) | 9.72% at LLOQ[1] | Not explicitly stated. |
| Recovery | 96.43%[1] | >95%[2][3] |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL[1] | 4 ng/mL (0.004 µg/mL)[2][3] |
| Limit of Detection (LOD) | 0.02 µg/mL[1] | 1 ng/mL (0.001 µg/mL)[2][3] |
| Internal Standard | Cefaclor[1] | Not specified. |
LC-MS/MS Methods
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring low detection limits.
| Parameter | Method 3 | Method 4 | Method 5 |
| Linearity Range | 10 - 10,000 ng/mL[4] | 30.0 - 7072.9 ng/mL[5] | 5 - 2,000 ng/mL[6] |
| Accuracy | 95.1 - 113.0%[4] | 96.3% (LLOQ QC) - 100.0% (HQC)[5] | 99.6 - 106.7%[6] |
| Intra-day Precision (%RSD) | <13.0%[4] | Not explicitly stated. | <4.3%[6] |
| Inter-day Precision (%RSD) | <13.0%[4] | 0.8 % (HQC) to 5.1 % (LLOQQC)[5] | <4.3%[6] |
| Recovery | Not explicitly stated. | 69.33%[5] | Not explicitly stated. |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[4] | 30.0 ng/mL[5] | 5 ng/mL[6] |
| Internal Standard | Cefadroxil[4] | Cefpodoxime acid[5] | Cefaclor[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following are protocols for the key experiments cited in this guide.
Method 1: HPLC-UV
Sample Preparation:
-
Cefdinir and the internal standard, cefaclor, were extracted from serum samples using a protein precipitation method with methanol.[1]
-
Following protein precipitation, the supernatant was transferred to a polypropylene tube.[1]
-
The samples were stored at -80°C until analysis.[1]
-
Prior to injection, the sample was filtered through a 0.2 µm syringe filter.[1]
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.2 M sodium dihydrogen phosphate buffer (pH 3.2 ± 0.05, adjusted with o-phosphoric acid) and methanol (70:30, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column: C18 column.[1]
-
Temperature: Room temperature.[1]
-
Detection: UV at 254 nm.[1]
-
Injection Volume: 20 µL.[1]
Method 2: HPLC-UV (Simultaneous with Cefixime)
Sample Preparation:
-
Deproteination and extraction were performed using 3 parts of a 6% trichloroacetic acid aqueous solution.[2][3]
-
The volume was then made up with the aqueous component of the mobile phase.[2]
Chromatographic Conditions:
-
Mobile Phase: Methanol/acetonitrile (50/50, v/v) and 0.05% trifluoroacetic acid (19:81, v/v).[2][3]
-
Column: Supelco Discovery HS C18 (150 mm × 4.6 mm, 5 µm) with a Perkin Elmer C18 guard cartridge (30 mm × 4.6 mm, 10 µm).[2][3]
Method 4: LC-MS/MS
Sample Preparation:
-
Sample preparation was accomplished by solid-phase extraction.[5]
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile, methanol, water, and trifluoroacetic acid (45:45:10:0.01 v/v/v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column: Kromasil C18 (100 × 4.6, 5µm).[5]
-
Temperature: 40 ± 2°C.[5]
Mass Spectrometry Conditions:
-
Ionization Mode: Not explicitly stated, but likely positive ion mode based on similar methods.
-
Transitions (m/z):
Method 5: LC-MS/MS
Sample Preparation:
-
A simple protein precipitation was performed using trichloroacetic acid.[6]
Chromatographic Conditions:
-
Mobile Phase: Methanol, water, and formic acid (25:75:0.075, v/v/v).[6]
-
Column: Prepacked RP18 Waters SymmetryShield column.[6]
Mass Spectrometry Conditions:
-
Ionization Source: Positive electrospray ionization.[6]
-
Detection Mode: Selected reaction monitoring (SRM).[6]
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for the different bioanalytical methods.
Caption: Workflow for HPLC-UV analysis of Cefdinir (Method 1).
Caption: Workflow for LC-MS/MS analysis of Cefdinir (Method 4).
References
- 1. banglajol.info [banglajol.info]
- 2. Simultaneous determination of cefdinir and cefixime in human plasma by RP-HPLC/UV detection method: Method development, optimization, validation, and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of cefdinir levels in rat plasma and urine by high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics after oral and intravenous administration of cefdinir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective method for the determination of cefdinir in human plasma using liquid chromatography electrospray ionization tandam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Cefdinir Monohydrate MIC Determination Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common methods for determining the Minimum Inhibitory Concentration (MIC) of Cefdinir monohydrate, a third-generation cephalosporin antibiotic. Accurate and reproducible MIC data are crucial for antimicrobial susceptibility testing, informing clinical decisions, and guiding new drug development. This document outlines detailed experimental protocols, presents comparative data from a multi-center study, and visualizes the workflows for the primary MIC determination techniques.
Introduction to Cefdinir MIC Determination
Cefdinir is an oral cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Determining the MIC of Cefdinir is essential for monitoring bacterial resistance and establishing effective dosing regimens. Several methods are employed for MIC determination, with broth microdilution, agar dilution, and gradient diffusion (E-test) being the most prevalent. Inter-laboratory variability in MIC results can arise from differences in methodology, materials, and interpretation, highlighting the need for standardized protocols and quality control measures.[2]
Comparative Performance of Cefdinir
A multi-center study involving five medical centers evaluated the in vitro activity of Cefdinir against a wide range of clinical isolates. The following table summarizes the Cefdinir MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for key pathogens, providing a benchmark for its antimicrobial potency.[3]
| Pathogen (Number of Isolates) | Cefdinir MIC50 (µg/mL) | Cefdinir MIC90 (µg/mL) |
| Escherichia coli | 0.25 | 0.5 |
| Klebsiella pneumoniae | 0.12 | 1 |
| Proteus mirabilis | 0.12 | 0.25 |
| Haemophilus influenzae | ≤0.03 | ≤0.03 |
| Moraxella catarrhalis | ≤0.03 | 0.06 |
| Staphylococcus aureus (Oxacillin-susceptible) | 0.5 | 0.5 |
| Streptococcus pneumoniae | 0.25 | 2 |
| Streptococcus pyogenes (Group A) | ≤0.03 | ≤0.03 |
| Streptococcus agalactiae (Group B) | ≤0.03 | 0.06 |
Data sourced from a multicenter study comparing Cefdinir to other oral cephalosporins against over 5000 recent aerobic clinical isolates.[3]
Quality Control Ranges for Cefdinir MIC Testing
To ensure the accuracy and reproducibility of Cefdinir MIC determination, the Clinical and Laboratory Standards Institute (CLSI) has established quality control (QC) ranges for reference strains. Adherence to these ranges is critical for inter-laboratory data comparison.
| Quality Control Strain | Method | Quality Control MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | Broth Microdilution | 0.12 - 0.5 |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | 0.12 - 0.5 |
| Haemophilus influenzae ATCC® 49247™ | Broth Microdilution | 0.06 - 0.25 |
| Streptococcus pneumoniae ATCC® 49619™ | Broth Microdilution | 0.12 - 0.5 |
Quality control ranges are essential for monitoring the performance of susceptibility tests.[4]
Experimental Protocols
Detailed methodologies for the principal this compound MIC determination techniques are provided below. These protocols are based on guidelines from standards organizations like EUCAST and CLSI.[5][6]
Broth Microdilution Method
This method determines the MIC in a liquid growth medium using 96-well microtiter plates. It is considered a reference method by both EUCAST and CLSI.[5][6]
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (test isolates and QC strains)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Cefdinir Dilutions: Prepare a stock solution of this compound. Perform serial twofold dilutions of the stock solution in CAMHB to achieve a range of concentrations in the microtiter plate wells. Each well should contain 50 µL of the diluted antibiotic solution. Include a growth control well (broth only) and a sterility control well (uninoculated broth).
-
Inoculum Preparation: From a fresh (18-24 hour) culture, suspend 3-5 colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add 50 µL of the final bacterial inoculum to each well, resulting in a final volume of 100 µL per well. Incubate the plates at 35 ± 2°C for 16-20 hours.
-
Interpretation of Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of Cefdinir that completely inhibits visible growth.
Agar Dilution Method
In this method, varying concentrations of Cefdinir are incorporated into an agar medium, which is then inoculated with the test organism.
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Bacterial strains (test isolates and QC strains)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Incubator (35 ± 2°C)
-
Inoculum replicating device (optional)
Procedure:
-
Preparation of Cefdinir-Containing Agar Plates: Prepare a series of Cefdinir stock solutions at 10 times the desired final concentrations. Melt MHA and cool to 45-50°C. Add 2 mL of each Cefdinir stock solution to 18 mL of molten MHA to create a series of plates with the desired final concentrations. Pour the agar into sterile Petri dishes and allow it to solidify. Include a growth control plate with no antibiotic.
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 1 x 10⁷ CFU/mL.
-
Inoculation and Incubation: Spot-inoculate approximately 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, resulting in a final inoculum of 1-2 x 10⁴ CFU per spot. Allow the inocula to dry before inverting the plates. Incubate at 35 ± 2°C for 16-20 hours.
-
Interpretation of Results: The MIC is the lowest concentration of Cefdinir that completely inhibits growth, disregarding a single colony or a faint haze.
Gradient Diffusion Method (E-test)
The E-test utilizes a plastic strip with a predefined gradient of Cefdinir on one side. When placed on an inoculated agar plate, the antibiotic diffuses into the medium, creating an elliptical zone of inhibition.
Materials:
-
Cefdinir E-test strips
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (test isolates and QC strains)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Sterile swabs
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile swab into the inoculum and remove excess fluid. Swab the entire surface of the MHA plate to ensure confluent growth.
-
Application of E-test Strip: Using sterile forceps, apply the Cefdinir E-test strip to the center of the inoculated agar plate.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Interpretation of Results: An elliptical zone of inhibition will form around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[7]
Conclusion
The choice of MIC determination method can impact the observed Cefdinir susceptibility results. Broth microdilution remains the reference standard, offering high throughput and established quality control parameters. Agar dilution is a reliable alternative, particularly for certain organism-drug combinations. The E-test provides a convenient and direct reading of the MIC value. Regardless of the method employed, strict adherence to standardized protocols and the use of appropriate quality control strains are paramount for ensuring the accuracy and inter-laboratory comparability of this compound MIC data. This guide serves as a resource for researchers and professionals to select and implement the most appropriate method for their specific needs, ultimately contributing to the effective use of this important antibiotic.
References
- 1. Cefdinir vs. amoxicillin: Differences and similarities [singlecare.com]
- 2. The effect of interlaboratory variability on antimicrobial susceptibility determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefdinir (FK482), an orally administered cephalosporin in vitro activity comparison against recent clinical isolates from five medical centers and determination of MIC quality control guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quality control guidelines for cefdinir, cefepime, cefetamet, cefmetazole, cefpodoxime, cefprozil, and clinafloxacin (CI-960) for various National Committee for Clinical Laboratory Standards susceptibility testing methods. Quality Control Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. iacld.com [iacld.com]
- 7. microbenotes.com [microbenotes.com]
Comparative stability studies of Cefdinir monohydrate under different stress conditions
For Immediate Release
This guide provides a comprehensive comparison of the stability of Cefdinir monohydrate under various stress conditions, benchmarked against other third-generation cephalosporins. The data presented is intended to inform researchers, scientists, and drug development professionals on the intrinsic stability of these compounds, aiding in the development of robust pharmaceutical formulations.
Executive Summary
This compound, a widely prescribed third-generation cephalosporin, exhibits varying stability under different stress conditions. This guide outlines the degradation profile of this compound when subjected to acidic, alkaline, oxidative, thermal, and photolytic stress, in accordance with the International Council for Harmonisation (ICH) guidelines. Comparative data for other cephalosporins, including Cefditoren pivoxil, Cefixime trihydrate, and Cefpodoxime proxetil, is also presented to provide a broader context for formulation development and stability testing.
Data Presentation: Comparative Degradation under Stress Conditions
The following table summarizes the percentage of degradation of this compound and other selected cephalosporins under forced degradation conditions. It is important to note that the data has been compiled from multiple studies, and direct head-to-head comparative studies under identical conditions are limited. Therefore, variations in experimental parameters should be considered when interpreting the results.
| Stress Condition | This compound (% Degradation) | Cefditoren Pivoxil (% Degradation) | Cefixime Trihydrate (% Degradation) | Cefpodoxime Proxetil (% Degradation) |
| Acidic Hydrolysis | 20.14% (0.1 M HCl, 60°C, 1 hr)[1] | Susceptible | ~25% (0.01 M HCl, 80°C, 2.5 hrs)[2] | Stable (pH 2.5-5.0 in darkness)[3][4] |
| Alkaline Hydrolysis | 48.83% (0.1 N NaOH, 60°C, 1 hr)[1] | Susceptible | ~25% (0.01 M NaOH, 80°C, 1 hr)[2] | Degradation observed (pH 9.0-11.0)[3][4] |
| Oxidative | 31.20% (3% H₂O₂, 60°C, 1 hr)[1] | 63.72% | ~25% (1% H₂O₂, 25°C, 3.5 hrs)[2] | Not available |
| Thermal | 20.12% (60°C, 1 hr)[1] | Stable | Not available | Not available |
| Photolytic | 8.55%[1] | Stable | ~30% (UV radiation, 254 nm, 150 min)[5] | Degradation observed under UV |
Note: In another study, it was reported that over 93% of Cefdinir remained intact under basic and oxidative conditions, which contrasts with the data presented in the table. Such discrepancies highlight the importance of specific experimental conditions in determining degradation outcomes.
Experimental Protocols
The following are generalized experimental protocols for stress testing of cephalosporins, based on the methodologies described in the cited literature.[1][2][5]
1. Acidic Hydrolysis:
-
Procedure: A stock solution of the drug (e.g., 1 mg/mL) is prepared. An aliquot of the stock solution is mixed with an equal volume of an acidic solution (e.g., 0.1 M HCl). The mixture is then heated in a water bath at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 1-6 hours).
-
Neutralization: After the stress period, the solution is cooled to room temperature and neutralized with an equivalent concentration of a basic solution (e.g., 0.1 M NaOH).
-
Analysis: The solution is diluted with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.
2. Alkaline Hydrolysis:
-
Procedure: Similar to acidic hydrolysis, an aliquot of the drug's stock solution is mixed with an equal volume of a basic solution (e.g., 0.1 N NaOH). The mixture is then subjected to heat (e.g., 60-80°C) for a specified duration (e.g., 1-6 hours).
-
Neutralization: The solution is cooled and neutralized with an equivalent concentration of an acidic solution (e.g., 0.1 M HCl).
-
Analysis: The neutralized solution is diluted and analyzed by HPLC.
3. Oxidative Degradation:
-
Procedure: An aliquot of the drug's stock solution is mixed with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). The mixture is typically kept at room temperature or heated (e.g., 60°C) for a defined period.
-
Analysis: The solution is diluted with the mobile phase and analyzed by HPLC.
4. Thermal Degradation:
-
Procedure: A known amount of the solid drug substance is placed in a controlled temperature environment (e.g., an oven at 60-80°C) for a specified duration (e.g., 1-48 hours).
-
Sample Preparation: After exposure, the solid is dissolved in a suitable solvent and diluted with the mobile phase for HPLC analysis.
5. Photolytic Degradation:
-
Procedure: A solution of the drug or the solid drug substance is exposed to a light source that provides both UV and visible light, as per ICH Q1B guidelines. The exposure is typically measured in lux hours and watt hours per square meter.
-
Sample Preparation: The exposed sample is then appropriately dissolved and diluted for HPLC analysis.
Visualizing the Process and Pathways
To better understand the experimental process and the degradation of Cefdinir, the following diagrams have been generated.
References
Benchmarking Cefdinir Monohydrate: A Comparative Analysis Against New Antibiotic Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of Cefdinir monohydrate against newer antibiotic reference standards, including Lefamulin, Omadacycline, and Delafloxacin. The data presented is intended to inform research and development decisions by offering a clear, evidence-based benchmark of Cefdinir's performance against common respiratory pathogens.
Comparative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cefdinir and the comparator antibiotics against key bacterial species implicated in respiratory tract infections: Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively, are provided for a comprehensive assessment of potency.
Table 1: In Vitro Activity Against Streptococcus pneumoniae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Cefdinir | ≤0.06 | ≤0.06 |
| Lefamulin | 0.12 | 0.12 |
| Omadacycline | 0.06 | 0.12 |
| Delafloxacin | 0.008 | 0.015 |
Table 2: In Vitro Activity Against Haemophilus influenzae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Cefdinir | 0.5 | 0.5 |
| Lefamulin | 0.5 | 2.0 |
| Omadacycline | 1 | 2 |
| Delafloxacin | 0.004 | 0.008 |
Table 3: In Vitro Activity Against Moraxella catarrhalis
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Cefdinir | ≤0.12 | ≤0.12 |
| Lefamulin | 0.06 | 0.12 |
| Omadacycline | 0.25 | 0.5 |
| Delafloxacin | 0.015 | 0.03 |
Experimental Protocols
The antimicrobial susceptibility data cited in this guide were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standardized procedure for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
-
Antimicrobial Agents: Stock solutions of this compound and comparator antibiotics are prepared according to the manufacturer's instructions and CLSI/EUCAST guidelines.
-
Bacterial Strains: Quality control strains and clinical isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis are subcultured on appropriate agar plates to ensure purity and viability.
-
Growth Media:
-
Microdilution Plates: Sterile 96-well microtiter plates are used.
2. Inoculum Preparation:
-
Bacterial colonies from overnight cultures are suspended in a sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
The standardized inoculum is further diluted in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Plate Preparation and Inoculation:
-
A serial two-fold dilution of each antimicrobial agent is prepared directly in the microtiter plates using the appropriate growth medium.
-
Each well is then inoculated with the standardized bacterial suspension.
-
Positive (no antibiotic) and negative (no bacteria) growth control wells are included on each plate.
4. Incubation:
-
The inoculated plates are incubated at 35°C ± 2°C.
-
Incubation for S. pneumoniae and H. influenzae is performed in an atmosphere of 5% CO₂.
-
Incubation duration is typically 20-24 hours for S. pneumoniae and H. influenzae, and 18-24 hours for M. catarrhalis.
5. MIC Determination:
-
Following incubation, the plates are visually inspected for bacterial growth.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[5]
Visualizing the Benchmarking Process
The following diagrams illustrate the experimental workflow and the logical framework for comparing Cefdinir's activity.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. researchgate.net [researchgate.net]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. standards.globalspec.com [standards.globalspec.com]
- 5. Survey of Susceptibilities of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis Isolates to 26 Antimicrobial Agents: a Prospective U.S. Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Haemophilus test medium for broth microdilution antimicrobial susceptibility testing of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Comparative palatability and patient preference of Cefdinir monohydrate oral suspension
For Researchers, Scientists, and Drug Development Professionals
The palatability of oral medications is a critical factor in patient adherence, particularly within the pediatric population. An unfavorable taste can lead to incomplete treatment courses, impacting therapeutic efficacy and contributing to the development of antibiotic resistance. This guide provides a comparative analysis of the palatability and patient preference for Cefdinir monohydrate oral suspension against other commonly prescribed pediatric antibiotic suspensions. The information presented is supported by experimental data from multiple clinical studies.
Comparative Palatability: Cefdinir vs. Other Antibiotics
Clinical trial data consistently demonstrates a favorable taste profile for Cefdinir oral suspension when compared to several other pediatric antibiotic formulations. A series of six randomized, single-blind, crossover trials involving 715 children between the ages of 4 and 8 found that Cefdinir was preferred in terms of both taste and smell over amoxicillin/clavulanate potassium, cefprozil, and azithromycin.[1][2]
In these studies, a significant majority of participants rated the taste and smell of Cefdinir favorably. Specifically, 85% of children rated the taste of Cefdinir as "good" or "really good," compared to 63% for the comparator antibiotics.[1][2] Similarly, 71% of subjects rated the smell of Cefdinir as "good" or "really good," versus 64% for the other medications.[1][2]
A pooled analysis of seven randomized, single-blind, crossover trials, which included 965 evaluable children aged 4 to 8, further solidified these findings. This larger analysis confirmed that children preferred the taste of Cefdinir oral suspension over amoxicillin/clavulanate potassium, cefprozil, azithromycin, and generic amoxicillin.
While direct comparative studies in a pediatric population are limited, one study assessing the prescribing patterns of medical residents after a taste test of various antibiotic suspensions, including Cefdinir and cephalexin, found a significant increase in the prescribing rate of Cefdinir among those who had tasted it.[3] This suggests a more favorable taste perception of Cefdinir by the prescribers themselves. Another study comparing Cefdinir and cephalexin for skin and skin structure infections in adolescents and adults noted that Cefdinir oral suspension has shown superior taste or palatability over other oral antimicrobial agents.[4]
The following table summarizes the key quantitative findings from comparative palatability studies:
| Attribute | Cefdinir Oral Suspension | Comparator Antibiotics (Amoxicillin/clavulanate, Cefprozil, Azithromycin) | Reference |
| "Good" or "Really Good" Taste Rating | 85% of 715 children | 63% of 715 children | [1][2] |
| "Good" or "Really Good" Smell Rating | 71% of 715 children | 64% of 715 children | [1][2] |
Experimental Protocols
The data presented above is primarily derived from a series of well-controlled clinical trials. The following provides a detailed overview of the typical methodology employed in these studies.
Study Design: The majority of the cited studies utilized a randomized, single-blind, crossover design.[1][2] This design is effective in minimizing bias as each participant serves as their own control.
Participant Population: The studies consistently enrolled healthy children between the ages of 4 and 8 years old.[1][2] This age group is capable of communicating taste preferences reliably.
Palatability Assessment:
-
Administration: Each child was asked to taste and smell a standardized dose of Cefdinir oral suspension and a comparator antibiotic suspension.
-
Evaluation Tool: A visual "smile-face" hedonic scale was used for participants to rate their preference. This scale is a validated and age-appropriate tool for assessing preference in young children.
-
Scoring: The facial expressions on the scale were converted to a numeric score, typically ranging from 1 ("really bad") to 5 ("really good").[1][2]
Logical Workflow of a Palatability Study
Caption: Experimental workflow for a randomized, crossover pediatric palatability study.
The Science of Taste Perception: Signaling Pathways
The perception of taste is a complex process initiated by the interaction of tastants with specific receptors on the surface of taste receptor cells, which are located within taste buds on the tongue. For sweet, umami, and bitter tastes, the initial signal transduction is mediated by G protein-coupled receptors (GPCRs).[1][5]
-
Sweet and Umami Tastes: These tastes are detected by heterodimeric GPCRs from the T1R family. The T1R2/T1R3 receptor is responsible for detecting sweet tastes, while the T1R1/T1R3 receptor detects umami (savory) tastes.[1][5]
-
Bitter Taste: Bitter tastes are sensed by a different family of GPCRs called T2Rs.[5]
Upon binding of a tastant molecule, the GPCR undergoes a conformational change, activating an intracellular signaling cascade. This cascade typically involves the G protein gustducin and leads to the activation of phospholipase C-β2 (PLCβ2). PLCβ2 then generates inositol triphosphate (IP3), which triggers the release of calcium ions (Ca2+) from intracellular stores. The subsequent increase in intracellular Ca2+ activates the TRPM5 ion channel, leading to depolarization of the taste cell and the release of neurotransmitters, which then transmit the taste signal to the brain for processing.[6]
Taste Signaling Pathway Diagram
Caption: Simplified signaling pathway for sweet, umami, and bitter taste perception.
References
- 1. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the palatability of the oral suspension of cefdinir vs. amoxicillin/clavulanate potassium, cefprozil and azithromycin in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taste Perceptions of Common Pediatric Antibiotic Suspensions and Associated Prescribing Patterns in Medical Residents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure, function, and signaling of taste G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cefdinir Monohydrate: A Guide for Laboratory Professionals
The responsible disposal of Cefdinir monohydrate is paramount to ensure environmental protection, regulatory compliance, and workplace safety. For researchers, scientists, and drug development professionals, disposal procedures extend beyond household recommendations and require adherence to stringent federal, state, and local regulations. Improper disposal can lead to environmental contamination and significant legal liabilities.[1][2][3]
This guide provides a procedural framework for the safe handling and disposal of this compound waste in a laboratory or research setting.
Step-by-Step Disposal Protocol
1. Waste Characterization and Assessment: The initial and most critical step is to determine if the this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) or other local regulations.[4][5] While Cefdinir is not typically pre-listed as an acutely hazardous ("P-listed") waste, the final waste product may exhibit hazardous characteristics (e.g., toxicity, reactivity). Consult your institution's Environmental Health and Safety (EHS) department for a formal waste characterization.
2. Proper Segregation and Containment: Based on the waste characterization, the material must be segregated into appropriate waste streams.
-
Handling: Minimize dust generation during handling and cleanup.[1][6] Use personal protective equipment (PPE), such as impervious gloves, to avoid skin contact.[1][7]
-
Spill Cleanup: For dry spills, use a damp cloth or a vacuum fitted with a HEPA filter.[1][6]
-
Containers: Place all Cefdinir waste into a dedicated, clearly labeled, and sealed container to prevent leaks and environmental release.[1][6][7]
3. Prohibited Disposal Methods: To prevent environmental contamination and ensure compliance, the following disposal methods are strictly prohibited for laboratory-generated pharmaceutical waste:
-
Do Not Flush or Sewer: Never dispose of this compound down the drain or toilet.[6][8][9] The EPA's Subpart P regulations explicitly ban the sewering of hazardous waste pharmaceuticals by healthcare facilities.[5]
-
Do Not Place in Regular Trash: Disposing of pharmaceutical waste in the standard municipal trash is not a compliant practice for professional facilities.[8]
4. Approved Disposal Route: The only acceptable method for disposing of this compound from a professional setting is through a licensed and certified waste management contractor.
-
Engage a professional waste disposal company that specializes in handling chemical or pharmaceutical waste.[7]
-
Ensure the waste is transported by a registered hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[4]
-
The most common treatment method for pharmaceutical waste is incineration at a regulated facility.[5][10]
Regulatory and Compliance Overview
The disposal of pharmaceutical waste is governed by multiple agencies. The table below summarizes the key regulatory considerations.
| Regulatory Body | Jurisdiction & Relevance to Cefdinir Disposal | Key Mandates |
| EPA (Environmental Protection Agency) | Governs the disposal of all chemical waste, including pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[2] | Requires formal waste characterization, proper labeling, and disposal via permitted facilities. Prohibits drain disposal of hazardous pharmaceutical waste.[5] |
| State Environmental Agencies | State-level regulations often supplement federal laws and can be more stringent.[1] | Facilities must comply with all state and local laws regarding waste management and disposal.[1] |
| DOT (Department of Transportation) | Regulates the transportation of hazardous materials. | Mandates specific packaging, labeling, and shipping papers for transporting hazardous waste. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 4. leegov.com [leegov.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. health.ho-chunk.com [health.ho-chunk.com]
- 7. scribd.com [scribd.com]
- 8. buzzrx.com [buzzrx.com]
- 9. fishersci.com [fishersci.com]
- 10. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Cefdinir Monohydrate
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Cefdinir monohydrate. Adherence to these step-by-step procedures is critical for ensuring personal safety, minimizing occupational exposure, and maintaining a secure laboratory environment. Cefdinir is a third-generation cephalosporin antibiotic that requires careful handling to prevent potential allergic reactions and other health effects.[1]
Personal Protective Equipment (PPE): A Multi-layered Defense
A thorough risk assessment should be conducted before handling this compound to ensure that the selected Personal Protective Equipment (PPE) provides adequate protection. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| General Laboratory Handling & Weighing | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | NIOSH-approved respirator (e.g., N95) if dust may be generated[2][3] | Laboratory coat |
| Bulk Handling & Compounding | Chemical safety goggles and face shield[2] | Chemical-resistant gloves | Powered Air-Purifying Respirator (PAPR) or full-face respirator[2] | Disposable gown over laboratory coat |
| Spill Cleanup | Chemical safety goggles and face shield | Double-gloving with chemical-resistant gloves | NIOSH-approved respirator appropriate for the scale of the spill | Chemical-resistant disposable gown or suit |
| Waste Disposal | Chemical safety goggles | Chemical-resistant gloves | Not generally required if waste is in sealed containers | Laboratory coat |
Operational Plan: Step-by-Step Handling Protocol
Following a structured workflow is paramount to safely managing this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound powder in a well-ventilated area.[4][5][6] A chemical fume hood, local exhaust ventilation, or other suitable containment device is essential to minimize inhalation exposure.[7][8]
-
Area Designation: Designate a specific area for handling, weighing, and preparing solutions of this compound.
-
Pre-use Inspection: Before starting any work, ensure all safety equipment, including fume hoods and emergency eyewash stations, is functioning correctly.[6]
2. Handling the Compound:
-
Avoid Dust Generation: Minimize the creation of dust when handling the powder.[2][5][9] Use techniques such as gentle scooping and careful transfer of materials.
-
Personal Hygiene: Avoid all personal contact with the material, including inhalation and contact with skin and eyes.[2][5][8][9] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[8][10]
-
Labeling: Ensure all containers holding this compound are clearly and accurately labeled.[2]
3. Spill Management:
-
Minor Spills (Powder):
-
Evacuate non-essential personnel from the immediate area.[4][8][9]
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel or use a wet clean-up method to avoid generating airborne dust.[2][9]
-
Alternatively, use a vacuum cleaner fitted with a High-Efficiency Particulate Air (HEPA) filter.[2]
-
Carefully collect the material and place it into a sealed, labeled container for hazardous waste disposal.[2][9][10]
-
Decontaminate the spill area thoroughly.
-
-
Major Spills:
Disposal Plan: Responsible Waste Management
Proper disposal is a critical step to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All materials contaminated with this compound, including disposable gloves, gowns, bench paper, and excess compound, must be considered hazardous waste.[2][7]
-
Containment: Place all contaminated waste into a clearly labeled, sealed, and leak-proof container suitable for chemical waste.[2][8][9]
-
Disposal Method: Dispose of the waste through a licensed professional waste disposal service.[8] Disposal methods may include incineration in a licensed facility or burial in a landfill specifically permitted to accept chemical and pharmaceutical waste.[2] Do not let the product enter drains.[4][8]
-
Empty Containers: Empty containers should be decontaminated or disposed of as hazardous waste in accordance with institutional and regulatory guidelines.[2][7]
Caption: A logical workflow for handling this compound, from preparation to disposal.
References
- 1. hhs.texas.gov [hhs.texas.gov]
- 2. health.ho-chunk.com [health.ho-chunk.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. scribd.com [scribd.com]
- 8. tmmedia.in [tmmedia.in]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. lupin.com [lupin.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
